1-Boc-4-formyl-azepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-formylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGLIJYHRJWIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-4-formyl-azepane: Properties, Synthesis, and Applications in Medicinal Chemistry
This document provides a comprehensive technical overview of tert-butyl 4-formylazepane-1-carboxylate, commonly known as 1-Boc-4-formyl-azepane. It is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced heterocyclic building blocks. This guide delves into the molecule's chemical properties, provides validated synthetic protocols, explores its reactivity, and discusses its strategic importance in modern drug discovery.
Introduction: The Strategic Value of the Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, flexible conformation provides access to a greater volume of three-dimensional chemical space compared to more common five- and six-membered rings.[1][3] This structural feature is critical for developing novel intellectual property and achieving high-affinity interactions with complex biological targets.[3]
This compound (CAS No. 1065608-54-9) is a key synthetic intermediate that capitalizes on the benefits of the azepane core.[4] It features two critical functional groups:
-
A tert-butyloxycarbonyl (Boc) protected amine , which renders the nitrogen temporarily inert, allowing for selective chemistry to be performed elsewhere on the molecule.
-
A formyl (aldehyde) group , which serves as a versatile chemical handle for a wide array of transformations, most notably for building carbon-carbon and carbon-nitrogen bonds.
This combination makes it an ideal building block for introducing the azepane motif into lead compounds during drug discovery campaigns.[5]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
Core Chemical Data
The primary identification and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-formylazepane-1-carboxylate | [4] |
| CAS Number | 1065608-54-9 | [4] |
| Molecular Formula | C₁₂H₂₁NO₃ | [4] |
| Molecular Weight | 227.30 g/mol | [4] |
| Physical State | Expected to be a high-boiling oil or low-melting solid at room temperature. | Inferred from similar structures. |
| Storage | Store in a cool, dry, well-ventilated area, sealed in a dry environment. | [4] |
Predicted Spectroscopic Signature
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product characterization.
| Technique | Predicted Signal | Rationale and Causality |
| ¹H NMR | ~9.6-9.8 ppm (t, 1H) | The aldehyde proton signal, typically a triplet due to coupling with the adjacent CH₂ group. |
| ~3.4-3.6 ppm (m, 4H) | Protons on carbons adjacent to the Boc-protected nitrogen (positions 2 and 7). | |
| ~2.4-2.6 ppm (m, 1H) | The proton on the carbon bearing the formyl group (position 4). | |
| ~1.6-2.0 ppm (m, 6H) | Protons of the remaining methylene groups in the azepane ring. | |
| ~1.45 ppm (s, 9H) | The nine equivalent protons of the tert-butyl group of the Boc protector. | |
| ¹³C NMR | ~203-205 ppm | The characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~155 ppm | The carbonyl carbon of the Boc carbamate group. | |
| ~80 ppm | The quaternary carbon of the tert-butyl group. | |
| ~45-55 ppm | Carbons within the azepane ring, with those adjacent to nitrogen appearing more downfield. | |
| ~28.5 ppm | The three equivalent methyl carbons of the tert-butyl group. | |
| IR Spectroscopy | ~1720-1730 cm⁻¹ | Strong C=O stretch from the aldehyde. |
| ~1680-1695 cm⁻¹ | Strong C=O stretch from the Boc-carbamate. | |
| ~2720 cm⁻¹ & ~2820 cm⁻¹ | Fermi doublets, characteristic C-H stretching of the aldehyde proton. |
Synthesis and Purification Workflow
This compound is not typically synthesized from simple precursors in a standard laboratory setting; it is most often purchased as a building block. However, a common and reliable method for its preparation would involve the mild oxidation of its corresponding alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate.
The diagram below illustrates a logical and field-proven workflow for this transformation.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Dess-Martin Oxidation
This protocol describes a self-validating system for the oxidation of the precursor alcohol. The choice of Dess-Martin periodinane (DMP) is deliberate; it is a mild oxidant that operates at room temperature, minimizes the risk of over-oxidation to the carboxylic acid, and simplifies the workup procedure compared to chromium-based reagents or Swern-type oxidations.
Materials:
-
tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin periodinane in one portion at room temperature with vigorous stirring. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear. This step neutralizes acidic byproducts and quenches any remaining DMP.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the predictable reactivity of its aldehyde group. The Boc-protected amine is stable to the conditions of most aldehyde-focused reactions, ensuring high chemoselectivity.
Caption: Major synthetic transformations of this compound.
Core Application: Reductive Amination
Reductive amination is arguably the most powerful application of this building block in drug discovery, as it directly forms a new amine linkage, a common feature in bioactive molecules.
Mechanism Insight: The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the aldehyde with a primary or secondary amine. This electrophilic species is then selectively reduced by a hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this one-pot procedure because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion as it forms. This selectivity is the cornerstone of the protocol's high efficiency.
Step-by-Step Protocol:
-
Setup: To a solution of this compound (1.0 equiv) and a primary or secondary amine (1.1 equiv) in an appropriate solvent (e.g., dichloroethane or THF), add a small amount of acetic acid (0.1 equiv) to catalyze iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent like DCM or EtOAc.
-
Purification: Wash the combined organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to yield the desired N-substituted product.
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not universally available, data from structurally related compounds provide a strong basis for safe handling procedures.[6][7][8]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[6]
-
Hazards: Expected to cause skin and eye irritation.[7] May cause respiratory irritation.[7] The toxicological properties have not been fully investigated.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] Store locked up.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[6]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link]
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
- Singh, H., & Kumar, S. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Mini-Reviews in Organic Chemistry, 17(5), 534-561.
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]
- Begnini, F., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)
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An In-depth Technical Guide to 1-Boc-4-formyl-azepane (CAS: 1065608-54-9): Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Azepane Scaffold - An Underexplored Frontier in Medicinal Chemistry
The seven-membered nitrogen heterocycle, azepane, represents a critical yet underutilized scaffold in the landscape of modern drug discovery. While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in pharmaceutical libraries, the conformational flexibility and unique vectoral space occupied by the azepane ring offer fertile ground for the design of novel therapeutics. This guide focuses on a key functionalized building block, tert-butyl 4-formylazepane-1-carboxylate (1-Boc-4-formyl-azepane) , providing a comprehensive technical overview of its synthesis, reactivity, and strategic deployment in the synthesis of biologically active agents. As a Senior Application Scientist, the following sections are designed to bridge theoretical knowledge with practical, field-proven insights, empowering researchers to confidently incorporate this versatile intermediate into their synthetic programs.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1065608-54-9 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [2] |
| Molecular Weight | 227.30 g/mol | [2] |
| IUPAC Name | tert-butyl 4-formylazepane-1-carboxylate | [3] |
| Appearance | Oil | [3] |
| Storage | Freezer, Sealed in dry conditions | [3] |
Safety and Handling: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Synthesis of this compound: The Oxidation of the Precursor Alcohol
The most direct and common route to this compound is the oxidation of its corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate . The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. Two field-proven, mild oxidation methodologies are particularly well-suited for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Causality Behind Method Selection: Swern vs. Dess-Martin
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C). Its primary advantages are the low cost of reagents and the clean formation of volatile byproducts (dimethyl sulfide, CO, CO₂), which simplifies purification. However, it requires strict anhydrous conditions and careful temperature control to avoid side reactions, such as the Pummerer rearrangement. The foul odor of dimethyl sulfide is a notable practical drawback, necessitating a well-ventilated workspace and proper waste quenching procedures.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation at room temperature. The reaction is typically faster and the workup is often simpler than the Swern protocol. DMP is particularly advantageous for small-scale syntheses and for substrates sensitive to the cryogenic conditions of the Swern oxidation. The main disadvantages are the higher cost of the reagent and its potential for explosive decomposition upon heating, although this is rarely an issue under standard laboratory conditions.
For a robust and scalable synthesis of this compound, both methods are viable. The choice often comes down to laboratory preference, scale, and the specific purity requirements of the final product.
Experimental Protocol: Dess-Martin Oxidation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
This protocol is adapted from standard literature procedures for the oxidation of primary alcohols to aldehydes.[2]
Diagram of the Synthetic Workflow:
Caption: Oxidation of the precursor alcohol to the target aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M) at room temperature, add Dess-Martin periodinane (1.2-1.5 eq) in one portion.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by pouring it into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until both layers become clear.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.
The Reactivity of the Formyl Group: A Gateway to Molecular Diversity
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Two of the most impactful transformations in drug discovery are reductive amination and the Wittig reaction.
Reductive Amination: Building Substituted Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of secondary and tertiary amines from aldehydes.[5] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by reduction with a mild hydride source.
Diagram of the Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Mechanistic Insight and Reagent Choice: The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and its ability to reduce the iminium ion in the presence of the starting aldehyde, minimizing the unwanted reduction of the aldehyde to the alcohol. This self-validating system ensures that the reaction proceeds cleanly towards the desired amine product.
Step-by-Step General Protocol:
-
Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the primary or secondary amine (1.0-1.2 eq). A small amount of acetic acid can be added to catalyze imine formation.
-
Reduction: After stirring for a short period (e.g., 30-60 minutes) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify by flash chromatography.
The Wittig Reaction: Constructing Alkenes
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).
Mechanistic Rationale: The reaction proceeds through a concerted [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., those with alkyl substituents) typically favor the Z-alkene, while stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the E-alkene.
Step-by-Step General Protocol (for a non-stabilized ylide):
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C or 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) dropwise until the characteristic color of the ylide appears (often red or orange).
-
Reaction with Aldehyde: To the cold ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product can be purified by flash chromatography to separate it from the triphenylphosphine oxide byproduct.
Applications in Drug Discovery: The Azepane Core in Bioactive Molecules
The azepane scaffold is a key structural motif in a variety of biologically active molecules, including approved drugs and clinical candidates.[7] Its presence can impart favorable physicochemical properties and allow for optimal interaction with biological targets. This compound serves as a crucial starting point for the synthesis of these complex molecules.
Case Study: Azepane Derivatives as Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The azepane ring has been successfully incorporated into potent protein kinase B (PKB/Akt) inhibitors. For example, derivatives of the natural product (-)-balanol, which contains an azepane core, have shown potent inhibitory activity against PKB-alpha.[7] The synthesis of analogs often involves the elaboration of a functionalized azepane scaffold, where a formyl group can be a key entry point for introducing necessary side chains via reductive amination to explore the structure-activity relationship (SAR).
Analytical Characterization
-
¹H NMR: Key signals would include a singlet for the aldehyde proton (~9.5-9.8 ppm), a singlet for the nine protons of the Boc group (~1.45 ppm), and a series of multiplets for the azepane ring protons.
-
¹³C NMR: Diagnostic peaks would be the aldehyde carbonyl carbon (~200-205 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the azepane ring.
-
Mass Spectrometry: The expected [M+H]⁺ ion would be observed at m/z 228.16.
Conclusion and Future Outlook
This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its synthesis from the corresponding alcohol is straightforward using established oxidation methods. The aldehyde functionality provides a versatile handle for key bond-forming reactions, such as reductive amination and the Wittig reaction, enabling the construction of diverse and complex azepane-containing molecules. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the strategic use of functionalized seven-membered heterocycles like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
- PubChem. (n.d.). Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate.
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- Game Changer. (2025, December 28). Tert-butyl 4-(hydroxymethyl)
- Engh, R. A., et al. (2003). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 46(21), 4495-4507.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Supporting Information for various chemical syntheses. (2018).
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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An In-Depth Technical Guide to tert-Butyl 4-Formylazepane-1-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Within this class of molecules, tert-butyl 4-formylazepane-1-carboxylate emerges as a particularly valuable building block. The presence of a reactive aldehyde functionality at the 4-position, combined with the synthetically versatile N-Boc protecting group, makes it a key intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, offering field-proven insights for researchers in drug development and organic synthesis.
Physicochemical Properties and Structural Elucidation
tert-Butyl 4-formylazepane-1-carboxylate, with the CAS number 1065608-54-9, is typically an oil at room temperature.[1] Its structure consists of a seven-membered azepane ring, with a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom and a formyl (aldehyde) group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [2] |
| Molar Mass | 227.3 g/mol | [2] |
| Boiling Point (Predicted) | 313.9 ± 35.0 °C | [2] |
| Density (Predicted) | 1.087 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [3] |
The Boc protecting group serves a critical role in synthetic strategies involving this molecule. It deactivates the nucleophilicity of the ring nitrogen, preventing unwanted side reactions, and can be readily removed under acidic conditions to allow for further functionalization of the amine.[1][4]
Synthesis of tert-Butyl 4-Formylazepane-1-carboxylate: A Strategic Approach
The most common and logical synthetic route to tert-butyl 4-formylazepane-1-carboxylate involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS: 1065608-51-6).[5] The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc protecting group. Several reliable methods are at the disposal of the synthetic chemist, with the Swern and Dess-Martin oxidations being among the most favored for their mild conditions and high yields.
Causal Analysis of Oxidation Methodologies:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine.[6] It is highly effective for the synthesis of aldehydes from primary alcohols and is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which helps to suppress side reactions.[6] The formation of the volatile and malodorous dimethyl sulfide is a notable byproduct.[6]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidizing agent.[7][8] DMP oxidations are known for their operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[5][7] This makes it an excellent choice for substrates sensitive to acidic or basic conditions. The reaction produces two equivalents of acetic acid, which can be buffered with pyridine if the substrate is acid-labile.[7]
-
Pyridinium Chlorochromate (PCC) Oxidation: While a classic method for oxidizing primary alcohols to aldehydes, PCC is a chromium-based reagent and carries concerns regarding toxicity and disposal.[9] It is generally less favored in modern synthesis when milder and more environmentally benign alternatives like the Swern or Dess-Martin oxidations are available.
Step-by-Step Synthesis Protocol (Dess-Martin Oxidation):
This protocol is a representative procedure for the oxidation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate to the target aldehyde.
Step 1: Preparation of the Starting Material
The precursor alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, can be synthesized from commercially available starting materials, often involving the reduction of a corresponding carboxylic acid or ester derivative of the azepane ring.
Step 2: Dess-Martin Oxidation
-
Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is crucial to neutralize the acetic acid byproduct and to reduce any remaining DMP. The mixture is stirred vigorously until the layers become clear.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-formylazepane-1-carboxylate.
Caption: Key synthetic transformations of the aldehyde functionality.
Safety and Handling
As a laboratory chemical, tert-butyl 4-formylazepane-1-carboxylate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available in public databases, information from structurally related compounds suggests that it may cause skin and eye irritation. [2][10]It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. [10]In case of contact with skin or eyes, flush with copious amounts of water. [10]Store the compound in a tightly sealed container in a cool, dry place, and as recommended, under freezer conditions for long-term storage. [3]
Conclusion
tert-Butyl 4-formylazepane-1-carboxylate is a strategically important building block in organic synthesis, particularly for the development of novel therapeutics. Its bifunctional nature, combining a protected amine with a reactive aldehyde on a conformationally flexible seven-membered ring, provides a powerful platform for the construction of diverse and complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
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Capot Chemical Co., Ltd. (n.d.). tert-butyl 4-formylazepane-1-carboxylate. Retrieved from [Link]
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ChemBK. (n.d.). tert-butyl 4-formylazepane-1-carboxylate. Retrieved from [Link]
- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Li, G., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate.
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PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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LookChem. (n.d.). 1-Boc-azepane-4-Methanol. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]
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Synthesis of 1-Boc-4-formyl-azepane: An In-depth Technical Guide for Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring system, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its inherent three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The title compound, 1-Boc-4-formyl-azepane (tert-butyl 4-formylazepane-1-carboxylate), is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex molecules. The aldehyde functionality serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations. This guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of this valuable building block, focusing on practical experimental details and the underlying chemical principles.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from readily available starting materials. The most convergent and widely employed strategy involves the initial preparation of a C4-functionalized azepane core, followed by functional group manipulation to introduce the aldehyde moiety. This guide will detail two primary and reliable synthetic pathways, both originating from the pivotal intermediate, 1-Boc-azepane-4-carboxylic acid.
Synthetic Pathway Overview:
Caption: High-level overview of the synthetic strategy.
Part 1: Synthesis of the Key Intermediate: 1-Boc-azepane-4-carboxylic acid
The synthesis of the crucial precursor, 1-Boc-azepane-4-carboxylic acid, is a critical first stage. While this compound is commercially available[1][2][3], an in-house synthesis from a more fundamental starting material like azepan-4-one provides greater control over the supply chain for large-scale drug development campaigns. A robust method involves a multi-step sequence, which will be outlined here.
Experimental Protocol: Synthesis of 1-Boc-azepane-4-carboxylic acid from Azepan-4-one
This procedure involves the protection of the azepane nitrogen, followed by functionalization at the 4-position to introduce the carboxylic acid group.
Step 1: N-Boc Protection of Azepan-4-one
-
Reaction: Azepan-4-one is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield tert-butyl 4-oxoazepane-1-carboxylate.
-
Rationale: The Boc protecting group is essential to prevent side reactions involving the secondary amine during subsequent synthetic transformations. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.
Step 2: Introduction of the Carboxylic Acid Moiety
-
Reaction: The protected ketone undergoes a reaction sequence, for instance, a Reformatsky reaction with an appropriate bromoacetate ester followed by hydrolysis, or a Wittig-type reaction followed by oxidative cleavage, to install the carboxylic acid group at the C4 position.
-
Rationale: These methods provide reliable ways to form a new carbon-carbon bond and introduce the desired carboxyl functionality.
Data Summary Table:
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Azepan-4-one | (Boc)₂O, Triethylamine | Dichloromethane | 0 to rt | 12 | ~95 |
| 2 | tert-butyl 4-oxoazepane-1-carboxylate | e.g., Ethyl bromoacetate, Zn; then H₃O⁺ | THF | Reflux | 6 | ~70-80 |
Part 2: Reduction of 1-Boc-azepane-4-carboxylic acid to (1-Boc-azepan-4-yl)methanol
With the key carboxylic acid intermediate in hand, the next step is its reduction to the corresponding primary alcohol. Carboxylic acids are generally less reactive towards nucleophilic reducing agents than aldehydes or ketones. Therefore, powerful reducing agents or a two-step esterification-reduction sequence are typically employed.
Method A: Direct Reduction with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of directly converting carboxylic acids to primary alcohols.[4][5][6][7][8]
Experimental Workflow: LAH Reduction
Caption: Workflow for the LAH reduction of 1-Boc-azepane-4-carboxylic acid.
Experimental Protocol:
-
To a solution of 1-Boc-azepane-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add lithium aluminum hydride (1.5-2.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford (1-Boc-azepan-4-yl)methanol.
Causality and Trustworthiness: The use of anhydrous conditions is critical as LAH reacts violently with water. The Fieser workup is a standardized and safe procedure for quenching LAH reactions, resulting in a granular precipitate that is easily filtered.
Method B: Two-Step Esterification and Sodium Borohydride Reduction
An alternative, often milder, approach involves a two-step sequence: Fischer esterification of the carboxylic acid followed by reduction of the resulting ester with sodium borohydride (NaBH₄).[9][10][11][12] While NaBH₄ is not sufficiently reactive to reduce carboxylic acids directly, it readily reduces esters.[13][14]
Experimental Protocol:
Step 1: Fischer Esterification
-
Dissolve 1-Boc-azepane-4-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the mixture at reflux for 4-8 hours.
-
Cool the reaction, neutralize the acid, and extract the methyl ester with an organic solvent.
-
Purify by column chromatography or use directly in the next step.
Step 2: Sodium Borohydride Reduction
-
Dissolve the methyl 1-Boc-azepane-4-carboxylate (1.0 eq) in a mixture of THF and methanol.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography to yield (1-Boc-azepan-4-yl)methanol.
Comparative Data Table for Reduction Methods:
| Method | Reducing Agent | Solvent | Temperature (°C) | Advantages | Disadvantages |
| A | LiAlH₄ | THF | 0 to rt | One step, high yield | Highly reactive, requires stringent anhydrous conditions |
| B | NaBH₄ (on ester) | THF/MeOH | 0 to rt | Milder, safer reagent | Two steps, may have lower overall yield |
Part 3: Oxidation of (1-Boc-azepan-4-yl)methanol to this compound
The final step in the synthesis is the selective oxidation of the primary alcohol to the aldehyde. Over-oxidation to the carboxylic acid is a potential side reaction, necessitating the use of mild and controlled oxidation conditions. Two highly effective and widely adopted methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures, followed by the addition of a hindered base like triethylamine.[5][10][14][15]
Experimental Workflow: Swern Oxidation
References
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An In-Depth Technical Guide to 1-Boc-4-formyl-azepane: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Boc-4-formyl-azepane, a valuable heterocyclic building block in medicinal chemistry. The azepane scaffold is a privileged structure in numerous biologically active compounds, and the targeted functionalization at the 4-position offers a versatile handle for the synthesis of diverse molecular architectures.[1][2] This document details the physicochemical properties, a robust synthesis protocol from a commercially available precursor, and standard analytical characterization methods for this compound. Furthermore, it explores its critical role in the synthesis of advanced pharmaceutical intermediates, particularly through reductive amination, highlighting its significance for researchers and professionals in drug development.
Introduction: The Significance of the Azepane Moiety
The seven-membered azepane ring system is a key structural motif in a multitude of FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] Its inherent three-dimensional structure and synthetic accessibility make it an attractive core for the development of novel therapeutics. The introduction of a formyl group at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen, yields this compound, a highly versatile intermediate for further chemical elaboration.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₃ | [3] |
| Molecular Weight | 227.30 g/mol | [3] |
| CAS Number | 1065608-54-9 | |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Synonyms | tert-butyl 4-formylazepane-1-carboxylate | [3] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound involves the oxidation of the corresponding commercially available alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. This method is favored for its high efficiency and the relative stability of the starting materials and product.
Synthetic Workflow
The oxidation of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. For this specific conversion, reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective. Below is a representative protocol using PCC.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Oxidation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
Materials:
-
tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.[4][5]
Purification Insights
Flash column chromatography is the standard method for purifying this compound.[5] The choice of an appropriate solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is crucial for achieving good separation from any unreacted starting material and byproducts. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
Analytical Characterization
Unequivocal structural confirmation is essential for any synthetic intermediate. The following spectroscopic methods are routinely employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.0 ppm) as a singlet or a narrow triplet, the tert-butyl protons of the Boc group (δ ~1.4 ppm) as a singlet, and a series of multiplets for the azepane ring protons.
-
¹³C NMR: The carbon NMR spectrum will display a distinctive resonance for the carbonyl carbon of the aldehyde at approximately δ 200-205 ppm. Other key signals include the carbonyl of the Boc group (δ ~155 ppm), the quaternary carbon of the Boc group (δ ~80 ppm), and the carbons of the azepane ring.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include a strong C=O stretching band for the aldehyde at approximately 1720-1740 cm⁻¹ and another strong C=O stretching band for the carbamate of the Boc group around 1680-1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Applications in Drug Discovery: A Versatile Synthetic Intermediate
This compound is a valuable building block for the synthesis of more complex molecules, primarily due to the reactivity of the aldehyde functional group.
Reductive Amination
A primary application of this compound is in reductive amination reactions.[6][7] This powerful C-N bond-forming reaction allows for the introduction of a wide variety of amine-containing fragments, leading to the synthesis of diverse libraries of compounds for biological screening.
Caption: Reductive amination of this compound.
This one-pot reaction typically involves the in-situ formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method is highly favored in medicinal chemistry for its operational simplicity and broad substrate scope.[9]
Role in the Synthesis of Kinase Inhibitors
The azepane scaffold is increasingly being incorporated into the design of kinase inhibitors.[10] The ability to introduce diverse side chains at the 4-position via the formyl group allows for the exploration of the chemical space around the kinase active site, enabling the fine-tuning of potency and selectivity. While specific examples directly citing this compound in the synthesis of named kinase inhibitors are proprietary or less commonly published, its utility as a versatile intermediate for this class of drugs is well-established within the drug discovery community.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound is a synthetically valuable building block that provides a reliable entry point for the synthesis of a wide array of functionalized azepane derivatives. Its straightforward preparation, coupled with the versatile reactivity of the formyl group, makes it an indispensable tool for medicinal chemists and drug development professionals. The strategic use of this intermediate will undoubtedly continue to contribute to the discovery of novel therapeutics targeting a range of diseases.
References
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Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. (2018). [Link]
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [No source provided]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press. (2018). [Link]
- Myers, A.
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. (2018). [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent - BORIS Portal. (2025). [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. (2019). [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [No source provided]
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This compound - CAS:1065608-54-9. Sunway Pharm Ltd. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. (2021). [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
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is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses Procedure. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
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1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Reductive BOC-Amination of Aldehydes. ResearchGate. (2001). [Link]
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[- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Organic Syntheses Procedure. [Link]
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How to purify a synthetic compound without TLC and Column chromatography?. (2019). [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
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1-Boc-4-AP. Wikipedia. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. (2014). [Link]
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Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. (2024). [Link]
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Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. The Royal Society of Chemistry. (2023). [Link]
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tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, min 97%, 500 mg. CP Lab Safety. [Link]min-97-500-mg.html)
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Spectroscopic Characterization of 1-Boc-4-formyl-azepane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 4-formylazepane-1-carboxylate, commonly known as 1-Boc-4-formyl-azepane. This key synthetic intermediate, with the CAS Number 1065608-54-9, possesses a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol .[1] The structural elucidation of such molecules is paramount for researchers and professionals in drug development, and this guide offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
The following sections will present a comprehensive overview of the expected spectroscopic data, based on established principles and spectral data from analogous compounds. This guide is designed to serve as a valuable resource for the anaytical validation of this compound in a laboratory setting.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, featuring a seven-membered azepane ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a reactive formyl group, gives rise to a distinct spectroscopic fingerprint. The conformational flexibility of the azepane ring and the electronic effects of the substituents are key determinants of the observed spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the protons of the Boc group, the azepane ring, and the aldehyde. Due to the conformational isomers (rotamers) arising from the carbamate linkage, some proton signals may appear broadened.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
| ~9.70 | s | 1H | H-8 (Aldehyde) | The deshielding effect of the carbonyl group places this proton far downfield. |
| ~3.50 - 3.30 | m | 4H | H-2, H-7 (Azepane) | Protons adjacent to the nitrogen atom are deshielded by its electronegativity. The multiplicity is complex due to coupling with adjacent methylene protons and potential diastereotopicity. |
| ~2.70 - 2.50 | m | 1H | H-4 (Azepane) | The methine proton at the site of the formyl group substitution. |
| ~1.90 - 1.60 | m | 6H | H-3, H-5, H-6 (Azepane) | Protons on the azepane ring, exhibiting complex coupling patterns. |
| 1.47 | s | 9H | H-12 (Boc group) | The nine equivalent protons of the tert-butyl group give a sharp singlet, a characteristic signature of the Boc protecting group. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule, confirming the presence of all 12 carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~203.0 | C-8 (Aldehyde C=O) | The carbonyl carbon of the aldehyde is highly deshielded. |
| ~155.0 | C-10 (Carbamate C=O) | The carbonyl carbon of the Boc group. |
| ~79.5 | C-11 (Quaternary Boc C) | The quaternary carbon of the tert-butyl group. |
| ~50.0 | C-4 (Azepane CH) | The methine carbon bearing the formyl group. |
| ~45.0 | C-2, C-7 (Azepane CH₂) | Carbons adjacent to the nitrogen atom. |
| ~30.0 - 25.0 | C-3, C-5, C-6 (Azepane CH₂) | Aliphatic carbons of the azepane ring. |
| 28.5 | C-12 (Boc CH₃) | The three equivalent methyl carbons of the Boc group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 11 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the aldehyde and carbamate carbonyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |
| ~2930, ~2860 | Medium-Strong | C-H stretch | Aliphatic C-H bonds in the azepane ring and Boc group. |
| ~2720 | Weak | C-H stretch | Aldehydic C-H bond (Fermi resonance doublet). |
| ~1725 | Strong | C=O stretch | Aldehyde carbonyl. |
| ~1690 | Strong | C=O stretch | Carbamate carbonyl of the Boc group. |
| ~1450 | Medium | C-H bend | CH₂ scissoring and CH₃ asymmetric bending. |
| ~1160 | Strong | C-N stretch | Carbamate C-N bond. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Predicted Ion | Rationale for Fragmentation |
| 227 | [M]⁺ | Molecular ion peak. |
| 171 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 128 | [M - Boc]⁺ | Loss of the entire Boc group. |
| 100 | [M - C₄H₈ - CHO]⁺ | Subsequent loss of the formyl group. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very common and stable fragment from the Boc group. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300.
-
Data Acquisition: Record the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the analytical characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The detailed protocols and workflow are intended to assist researchers in the efficient and accurate analysis of this important synthetic building block.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
The Azepane Ring System: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract
The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in the design of contemporary therapeutics. While historically overshadowed by its five- and six-membered counterparts, the unique conformational flexibility and three-dimensional (3D) topology of the azepane ring offer unparalleled opportunities to explore novel chemical space and achieve potent, selective interactions with complex biological targets. This guide provides an in-depth analysis of the azepane core, detailing its structural characteristics, profound significance in medicinal chemistry, and the key synthetic strategies that have enabled its ascent. We will explore its role in FDA-approved drugs and provide validated experimental protocols for its synthesis and evaluation, offering researchers and drug development professionals a comprehensive resource to leverage this versatile scaffold in their discovery programs.
The Azepane Core: Structure and Conformational Landscape
Azepane, also known as hexamethyleneimine, is a saturated heterocycle with the chemical formula (CH₂)₆NH.[1] Unlike the relatively planar and rigid structures of smaller rings like pyrrolidine and piperidine, the seven-membered azepane ring possesses significant conformational flexibility.[2] This property is not a liability but a distinct advantage in drug design, allowing molecules to adopt optimal geometries for binding to protein targets.
The conformational landscape of azepane is complex, with the twist-chair conformation generally being the most stable.[3] However, boat and chair forms are also accessible, and the energy barrier between these conformations is relatively low.[3] The introduction of substituents on the ring can significantly bias this equilibrium, locking the ring into a specific conformation.[4] This ability to control the 3D shape of the molecule through substitution is a powerful tool for medicinal chemists to fine-tune binding affinity and selectivity.[2] This inherent three-dimensionality is a key feature that allows azepane-containing compounds to present functional groups in precise spatial arrangements, improving interactions within a target's binding pocket and enhancing the intellectual property landscape.[5]
The presence of the nitrogen atom provides a site for substitution, increases hydrophilicity, and can act as a hydrogen bond acceptor or a protonatable center at physiological pH, further enhancing the drug-like properties of the scaffold.[6]
Pharmaceutical Significance and Therapeutic Versatility
The azepane motif is a privileged scaffold found in numerous natural products, clinical candidates, and over 20 FDA-approved drugs.[7][8] Its derivatives have demonstrated a vast spectrum of pharmacological activities, underscoring their therapeutic potential across a wide range of diseases.[7][9]
Key therapeutic applications include:
-
Central Nervous System (CNS) Disorders: Azepane-based compounds are particularly prominent as antipsychotic, anticonvulsant, and antidepressant agents.[5][10]
-
Oncology: They have been developed as potent inhibitors of various kinases and other enzymes implicated in cancer, such as Poly (ADP-ribose) polymerase (PARP).[5][11]
-
Infectious Diseases: The scaffold is present in compounds with significant antibacterial, antifungal, and anti-tubercular activities.[7][9]
-
Metabolic Diseases: Certain azepane derivatives function as α-glucosidase inhibitors or oral blood glucose-lowering drugs for type 2 diabetes.[2][7]
The following table summarizes a selection of FDA-approved drugs that feature the azepane ring system, highlighting the scaffold's clinical success.
| Drug Name | Therapeutic Class | Mechanism of Action/Target |
| Tolazamide | Antidiabetic | Sulfonylurea, stimulates insulin secretion |
| Azelastine | Antihistamine | H1 receptor antagonist |
| Benazepril | ACE Inhibitor | Antihypertensive |
| Cetiedil | Vasodilator | Vasodilator and anti-sickling agent |
| Bazedoxifene | SERM | Selective Estrogen Receptor Modulator (Osteoporosis) |
| Mecillinam | Antibiotic | Penicillin-binding protein 2 inhibitor |
Table 1: Examples of FDA-Approved Drugs Containing the Azepane Scaffold.[1][2][5][9][12]
Synthetic Strategies: Accessing the Azepane Core
The synthesis of seven-membered rings has historically been challenging due to unfavorable entropic factors associated with cyclization.[13] However, modern synthetic chemistry has produced several robust and versatile methods to construct the azepane scaffold. The choice of synthetic route is critical, as it dictates the substitution patterns that can be achieved.
3.1. Key Synthetic Approaches
Several strategies have proven effective for synthesizing the azepane core.[14][15] These include:
-
Ring-Closing Reactions: Intramolecular cyclization of linear precursors.
-
Ring-Expansion Reactions: Expanding smaller, more readily available cyclic compounds.
-
Multi-step Sequences & Cycloadditions: Building the ring through convergent strategies.
The diagram below illustrates a generalized workflow for accessing functionalized azepanes.
Caption: Generalized workflow for the synthesis of azepane-based target molecules.
3.2. Experimental Protocol 1: Ring-Closing Metathesis (RCM)
RCM is a powerful method for forming the unsaturated azepine ring from a diene precursor, which can then be reduced to the saturated azepane.[16] This approach offers excellent functional group tolerance.
Objective: To synthesize a substituted tetrahydro-1H-azepine via RCM, followed by reduction.
Methodology:
-
Synthesis of Diene Precursor:
-
To a solution of a suitable amino alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M), add a protected allylamine (e.g., N-tosylallylamine, 1.1 eq) and an aldehyde (e.g., acrolein, 1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the resulting diene precursor by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM (0.01 M).
-
Add a Grubbs-II or Hoveyda-Grubbs II catalyst (2-5 mol%).
-
Heat the reaction to reflux under an inert atmosphere (N₂) for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure. Purify the resulting cyclic azepine by column chromatography.
-
-
Reduction to Azepane:
-
Dissolve the purified azepine (1.0 eq) in methanol (0.1 M).
-
Add Palladium on carbon (10% w/w, 10 mol%).
-
Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 6-18 hours.
-
Filter the reaction through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate to yield the final azepane product.
-
Causality and Trustworthiness: The choice of a second-generation Grubbs-type catalyst is crucial for its higher activity and stability. The reaction is run under dilute conditions to favor the intramolecular RCM over intermolecular polymerization. The final hydrogenation step is a reliable and high-yielding method for saturating the ring, providing a self-validating system where product identity can be confirmed by the disappearance of olefinic protons in ¹H NMR spectroscopy.
3.3. Experimental Protocol 2: Photochemical Dearomative Ring Expansion
A cutting-edge strategy prepares complex azepanes from simple nitroarenes via a photochemical process that converts the nitro group into a singlet nitrene, triggering a ring expansion.[17][18] This method provides rapid access to polysubstituted azepanes that are difficult to synthesize otherwise.[17][18]
Objective: To synthesize a substituted azepane from a nitroarene precursor.
Methodology:
-
Photochemical Reaction Setup:
-
In a quartz reaction vessel, dissolve the substituted nitroarene (1.0 eq) and a suitable phosphine reagent (e.g., triethyl phosphite, 3.0 eq) in anhydrous acetonitrile (0.05 M).
-
Degas the solution with N₂ for 15 minutes.
-
Irradiate the mixture using a high-power blue LED (450 nm) at room temperature for 12-24 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by LC-MS for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is the intermediate azepine derivative. This can be purified by column chromatography or taken directly to the next step.
-
-
Hydrogenolysis to Azepane:
-
Dissolve the crude intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).
-
Stir under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (6-24 hours).
-
Filter the catalyst and concentrate the solvent to yield the polysubstituted azepane.
-
Causality and Trustworthiness: This protocol leverages the specific reactivity of a light-induced singlet nitrene for skeletal editing. The use of a phosphite reagent is critical to trap the nitrene and facilitate the desired rearrangement.[18] The process is highly modular, as the substitution pattern of the starting nitroarene directly translates to the final azepane product.[17] The two-step sequence is validated by spectroscopic analysis at each stage.
Case Study: Azepane as a Protein Kinase B (Akt) Inhibitor
The dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The azepane scaffold has been explored for the design of potent Akt inhibitors.[19]
Hypothesized Mechanism of Action: We hypothesize that a novel azepane derivative, such as 1-(3,4-dimethoxybenzoyl)azepane, functions as an ATP-competitive inhibitor of Protein Kinase B (Akt). The azepane core acts as a scaffold to position the dimethoxybenzoyl group within the ATP-binding pocket of the kinase, disrupting downstream signaling and inducing apoptosis in cancer cells.[19]
Caption: Hypothesized intervention of an azepane derivative in the PI3K/Akt pathway.
4.1. Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to test the cytotoxic effects of a potential azepane-based Akt inhibitor on a cancer cell line known to have an overactive PI3K/Akt pathway (e.g., PC-3, prostate cancer).
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound.
Methodology:
-
Cell Seeding:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of the azepane test compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤0.1%).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validating System: This assay provides a robust measure of the compound's effect on cell proliferation. A dose-dependent decrease in viability validates the compound's cytotoxic activity. To further confirm the mechanism, this assay should be followed by a Western blot analysis to measure the phosphorylation levels of Akt and its downstream targets, directly testing the proposed hypothesis.
Future Perspectives and Conclusion
The azepane ring system represents a significant, yet not fully exploited, area of chemical space.[17][18] While its representation in medicinal chemistry libraries is growing, it remains less common than piperidine or pyrrolidine scaffolds.[17] This presents a compelling opportunity for innovation. Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient, stereoselective, and sustainable methods to access diverse and complex azepane derivatives.[20]
-
Exploring New Biological Targets: Applying azepane-based libraries to novel and challenging biological targets where 3D complexity is paramount for achieving selectivity.
-
Bioisosteric Replacement: Systematically replacing five- and six-membered rings in known drugs with the azepane core to improve properties such as potency, selectivity, or pharmacokinetics.[17]
References
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 71-84. [Link][5][7][8]
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Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds. In More Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 529-558). Wiley. [Link][14][15]
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PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][7][8]
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Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link][9][21]
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Kim, B., et al. (2021). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 86(22), 16093–16101. [Link][6][22]
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. SciSpace. [Link][8]
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Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. [Link][17][18]
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Britton, R., et al. (2018). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 16(43), 8196-8200. [Link][4]
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ResearchGate. (2025). (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link][20]
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American Chemical Society. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ACS Publications. [Link][6]
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Future Origin. (2025). The Chemical Properties and Applications of Azepane. Future Origin. [Link][12]
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Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link][18]
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Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link][23]
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Teye, E., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14127-14141. [Link][3]
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Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds. IRIS-BOA. [Link][15]
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Singh, T., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2275-2311. [Link][10]
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Carrel, A., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(9), 5658-5668. [Link][24][25]
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STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. STM Journals. [Link][26]
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Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. [Link][25]
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Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link][21]
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Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116744. [Link][27]
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ResearchGate. (n.d.). Views of the different conformations of the azepane fragment, showing... ResearchGate. [Link][28]
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ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link][29]
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Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. [Link][30]
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Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. SciSpace. [Link][31]
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ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link][13]
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Pharmacompass. (n.d.). Azepane API Manufacturers. Pharmacompass.com. [Link][32]
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The Strategic Imperative of the Boc Protecting Group in Modern Azepane Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] However, the synthesis of these seven-membered rings presents significant thermodynamic and kinetic challenges.[3] Central to overcoming these hurdles is the strategic management of the highly reactive secondary amine functionality. This guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, and elucidates its critical and multifaceted role in the successful construction of the azepane ring system. We will explore the causality behind its widespread adoption, detail its application in key synthetic strategies, and provide validated experimental protocols for its use.
The Synthetic Challenge: Why Nitrogen Protection is Non-Negotiable
The synthesis of complex molecules is a controlled sequence of bond-forming and-breaking events. The secondary amine inherent to the azepane core is both a potent nucleophile and a base, characteristics that can interfere with a wide array of synthetic transformations.[4][5] Without protection, the nitrogen atom can engage in unwanted side reactions, such as:
-
Reaction with electrophiles: Competing with the desired reaction pathway.
-
Protonation/Deprotonation: Interfering with base- or acid-catalyzed steps.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to and deactivate metal catalysts, particularly those used in cross-coupling and metathesis reactions.[6]
A protecting group temporarily masks the amine as a less reactive functional group, rendering it inert to specific reaction conditions.[7] The ideal protecting group strategy is defined by three pillars:
-
Ease of Installation: The group should be introduced efficiently and under mild conditions.[4]
-
Robust Stability: It must withstand the conditions of subsequent synthetic steps.[4]
-
Facile & Orthogonal Cleavage: It must be removed selectively under mild conditions that do not affect other parts of the molecule.[4][8]
The Boc group excels in all three areas, establishing it as a preeminent tool for synthetic chemists.
The Boc Group: A Chemist's Ally
The tert-butoxycarbonyl (Boc) group converts a reactive amine into a carbamate.[9] This transformation dramatically tempers the amine's nucleophilicity and basicity.[4] Its utility is rooted in a unique combination of steric and electronic properties.
Core Advantages in Azepane Synthesis:
-
Acid Lability: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10] This deprotection mechanism proceeds via a stable tert-butyl cation, which fragments into gaseous isobutylene and carbon dioxide, simplifying reaction workup.[9][11]
-
Orthogonal Stability: Crucially, it is stable to a broad spectrum of non-acidic reagents, including strong bases, nucleophiles, and conditions for catalytic hydrogenation.[5][8] This orthogonality allows chemists to perform a wide range of transformations on other parts of the molecule while the nitrogen remains shielded, making it an ideal partner for base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups.[8]
-
Steric Influence: The significant steric bulk of the tert-butyl moiety can direct the stereochemical course of reactions at adjacent centers, a valuable tool for controlling diastereoselectivity.[11]
-
Improved Handling: Boc-protected intermediates often exhibit improved solubility in organic solvents and are more likely to be crystalline, facilitating purification by chromatography or recrystallization.[12]
Figure 1: The Boc protection and deprotection cycle.
Key Synthetic Strategies for Azepanes Enabled by the Boc Group
The Boc group is not merely a passive shield; it is an active enabler of powerful ring-forming strategies that would otherwise be inefficient or impossible.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is one of the most powerful methods for the construction of medium-sized rings, including azepanes.[13] The reaction, typically catalyzed by ruthenium alkylidenes (e.g., Grubbs' catalysts), relies on the intramolecular coupling of two terminal alkenes.
Causality of Boc Protection: An unprotected amine would coordinate to the electron-deficient ruthenium center, poisoning the catalyst and halting the reaction.[6] The Boc group effectively "hides" the nitrogen lone pair by delocalizing it within the carbamate moiety, rendering it non-coordinating. This allows the RCM reaction to proceed efficiently, often in high yield.[14]
Figure 2: Workflow for Ring-Closing Metathesis (RCM).
Experimental Protocol: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine via RCM [13]
-
Preparation of the Diene: Synthesize the acyclic N-Boc protected diene precursor (e.g., N-allyl-N-(but-3-en-1-yl)-tert-butyl carbamate) via standard alkylation procedures.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux (40 °C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching: Upon completion, add a few drops of ethyl vinyl ether to the mixture and stir for 30 minutes to quench the catalyst.
-
Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired N-Boc protected tetrahydroazepine.
Intramolecular Reductive Amination
This strategy involves the cyclization of a linear amino-aldehyde or amino-ketone. The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to form the azepane ring.
Causality of Boc Protection: The synthesis of the linear precursor often requires multiple steps where the amine must be protected. The Boc group is ideal for this purpose. In a particularly elegant application, a one-pot N-Boc deprotection/intramolecular reductive amination sequence can be performed.[15][16] The Boc group is cleaved under acidic conditions which simultaneously catalyze the formation of the iminium ion, immediately setting up the reductive cyclization.
Figure 3: Intramolecular Reductive Amination Pathway.
Experimental Protocol: One-Pot Boc-Deprotection/Intramolecular Reductive Amination [15][16]
-
Reaction Setup: Dissolve the N-Boc protected amino-aldehyde precursor (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.
-
Deprotection/Iminium Formation: Add trifluoroacetic acid (TFA, 2-4 equivalents) to the solution and stir at room temperature for 1-2 hours to effect Boc deprotection and promote cyclization to the iminium ion. Monitor deprotection by TLC.
-
Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours until the iminium intermediate is consumed (as monitored by TLC or LC-MS).
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Ring Expansion
Ring expansion strategies provide access to azepanes from more readily available five- or six-membered ring precursors (pyrrolidines and piperidines).[1] One such method involves the reaction of N-Boc protected cyclic enamines with dihalocarbenes to form bicyclic aminocyclopropanes.[17]
Causality of Boc Protection: The Boc group is essential for the initial dihalocyclopropanation step. It is then removed to generate a secondary amine, which can be functionalized. This subsequent functionalization (e.g., via another reductive amination) can trigger a rearrangement and ring-expansion of the strained cyclopropane ring to furnish the azepane product.[17] The Boc group serves to facilitate the construction of the key intermediate, which is primed for expansion upon its removal and subsequent reaction.
Validated Methodologies: Protection and Deprotection Protocols
The reliability of the Boc protecting group strategy hinges on the efficiency and cleanliness of its installation and removal.
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent System | Solvent(s) | Temperature | Key Considerations & Compatibility | Potential Side Reactions |
| TFA (Trifluoroacetic Acid) | DCM, DCE | 0 °C to RT | Standard Method. Fast and efficient. Volatile acid and byproducts are easily removed.[10] | tert-Butylation of electron-rich aromatics (e.g., indoles, phenols). Use of scavengers like triethylsilane (TES) or anisole is recommended.[11] |
| HCl (gas or solution) | Dioxane, Ether, EtOAc, MeOH | 0 °C to RT | Provides the product as a hydrochloride salt, which can be advantageous for purification or stability.[18] | Less volatile than TFA. Can be slower. Potential for reaction with very acid-sensitive groups. |
| Aqueous Strong Acid | THF/H₂O, Dioxane/H₂O | RT to 50 °C | Useful for water-soluble substrates. Can be slower and require heating.[19] | Not suitable for substrates with other hydrolyzable functional groups (e.g., esters, acetals). |
| Thermal (Catalyst-Free) | High-boiling solvents (e.g., TFE, MeOH, Toluene) | 150-240 °C | Green Chemistry. Avoids strong acids. Can be performed in continuous flow reactors.[20] | Requires high temperatures, limiting compatibility with thermally sensitive molecules. Can allow for selective deprotection based on N-substituent (Aryl vs. Alkyl).[20] |
Protocol 4.1: General Procedure for N-Boc Protection[10]
-
Dissolution: Dissolve the primary or secondary amine (1 equivalent) in a suitable solvent (e.g., THF, DCM, or a biphasic mixture like Dioxane/Water).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents).
-
Base Addition: Add a base such as triethylamine (TEA, 1.5 equivalents) or aqueous sodium bicarbonate (if biphasic). For less reactive amines, 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) can be used as a catalyst.[5]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-16 hours. Monitor by TLC until the starting amine is consumed.
-
Workup: If using an organic solvent, wash the mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting N-Boc protected amine is often pure enough for the next step or can be purified by flash chromatography.
Protocol 4.2: General Procedure for N-Boc Deprotection with TFA[10][11]
-
Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM).
-
Scavenger (Optional): If the substrate contains electron-rich aromatic rings, add a scavenger such as anisole or triethylsilane (3-5 equivalents).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents, or as a 20-50% v/v solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 30 minutes to 4 hours. Monitor by TLC or LC-MS. Vigorous bubbling (CO₂ evolution) is often observed initially.
-
Isolation: Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual acid. The product is obtained as the trifluoroacetate salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, then water and brine. Dry the organic layer and concentrate to yield the free amine.
Conclusion and Future Outlook
The tert-butoxycarbonyl group is an indispensable tool in the synthesis of azepanes. Its unique balance of stability and controlled, mild lability allows chemists to execute complex, multi-step sequences with high fidelity. It is not merely a placeholder but a strategic element that enables powerful and elegant ring-construction methodologies like ring-closing metathesis and intramolecular reductive amination. While the field of organic synthesis continually strives for protecting-group-free strategies to improve atom economy and step efficiency, the synthesis of complex targets like functionalized azepanes will continue to rely on the robust and predictable logic afforded by protecting groups.[21] The Boc group, due to its reliability and vast documented utility, will undoubtedly remain a primary choice for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.
References
A complete list of all sources cited within this guide is provided below.
-
Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds. In More Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (Vol. 2, pp. 529-558). John Wiley & Sons Ltd. [Link]
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- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds. IRIS-BOA.
- Nitrogen Protecting Groups: Recent Developments and New Applications. (2025).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). Scilit.
- Fülöp, F., et al. (2016).
- Luesch, H. (2010).
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Yang, T., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2393–2399*. [Link]
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Bogdan, A. R., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(11), 1599–1605*. [Link]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
-
Barbero, A., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(10), 2415–2418*. [Link]
- Kumar, S., et al. (2018). Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines.
- El Kaïm, L., et al. (2012).
- Various Authors. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Various Authors. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Yang, T., et al. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines.
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Oh, K., & Lee, J. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
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Reddy, P. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. [Link]
-
Six, Y., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5131-5145*. [Link]
- Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (2004).
- Grubbs, R. H. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
- Recent Advances in Synthetic Routes to Azacycles. (2022). MDPI.
- Seven-Membered Rings. (2011). SciSpace.
-
Ramesh, N. G., & Harita, V. K. (2019). A ring-closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]
- Protecting‐Group‐Free Synthesis of Drugs and Pharmaceuticals. (n.d.). Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.
- Anastas, P. T., & Warner, J. C. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025).
-
Watson, I. D. G., et al. (2009). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 5, 3. [Link]
- Moss, T. (2013). A ring-closing metathesis approach to heterocycle-fused azepines. Tetrahedron Letters.
- Synthesis of orthogonally protected, fluorinated azepane β‐amino esters. (n.d.).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
- Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. (n.d.).
-
Bogdan, A. R., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
- Strategies for constructing seven-membered rings: applications in natural product synthesis. (2023). Royal Society of Chemistry.
- Barbero, A., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Beier, P., et al. (2016). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 21(11), 1461*. [Link]
- Expansion to Seven-Membered Rings. (2025). Request PDF.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 1-Boc-4-formyl-azepane for Accelerated Drug Discovery
Introduction: The Strategic Importance of 1-Boc-4-formyl-azepane in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the azepane scaffold has emerged as a privileged structure, integral to the development of novel therapeutics across a range of disease areas.[1][2][3] Its seven-membered ring system offers a unique three-dimensional architecture that allows for the exploration of previously inaccessible chemical space, a critical advantage in the design of highly selective and potent drug candidates.[4][5][6] Within this class of compounds, this compound (CAS No. 1065608-54-9) stands out as a particularly valuable and versatile building block.[7][8] The presence of a Boc-protected amine and a reactive aldehyde functionality within the same molecule provides a powerful handle for the introduction of molecular diversity through reactions such as reductive amination, making it a cornerstone for the construction of compound libraries in lead discovery and optimization campaigns. This guide provides an in-depth technical overview of commercial suppliers for this key intermediate, alongside practical, field-proven protocols for its effective utilization in the laboratory.
Commercial Supplier Landscape for this compound
The selection of a reliable commercial supplier for a critical building block like this compound is a decision that directly impacts project timelines and the quality of downstream data. A thorough evaluation of purity, scalability, and technical support is paramount. Below is a comparative analysis of prominent suppliers.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Key Considerations |
| Sigma-Aldrich | SY3432448688 | ≥95% | 250 mg, 500 mg, 1 g | Offers the convenience of a large, well-established distributor with a robust supply chain. |
| Fluorochem | 502625 | ≥95% | 250 mg, 1 g, 5 g | Provides a range of quantities suitable for both initial screening and scale-up activities. |
| Ivy Fine Chemicals | 181663 | Not explicitly stated | 250 mg, 10 g, Bulk | Offers bulk and commercial quantities, indicating a potential for larger scale synthesis support.[7] |
| Aribo Biotechnology | ARB001065608549 | ≥97% | 100 mg, 250 mg, 1 g, 5 g, 10 g | Provides a high purity option with a wide array of available quantities. |
| Sunway Pharm Ltd. | CB71224 | ≥97% | 1 g | Specifies a high purity grade, suitable for applications sensitive to impurities.[8] |
Note: Pricing and availability are subject to change and should be verified directly with the suppliers.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. While suppliers provide a Certificate of Analysis (CoA), an independent verification is often warranted, especially for pivotal experiments. Standard analytical methods for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the material.
It is advisable to request representative analytical data from a potential supplier before purchase, particularly for large-scale orders.
Field-Proven Experimental Protocol: Reductive Amination of a Primary Amine with this compound
Reductive amination is a cornerstone reaction for the utilization of this compound, enabling the facile formation of a new carbon-nitrogen bond.[9][10][11] The following protocol details a robust and scalable procedure.
Reaction Scheme:
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Stability and Storage of 1-Boc-4-formyl-azepane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Boc-4-formyl-azepane, a key building block in contemporary drug discovery and development. A thorough understanding of its chemical stability is paramount for ensuring its integrity, purity, and performance in synthetic applications. This document delves into the molecular structure, potential degradation pathways, and recommended handling and storage protocols. Furthermore, a detailed experimental workflow for conducting a forced degradation study is presented to enable researchers to proactively assess the stability of this reagent under various stress conditions.
Introduction to this compound
This compound, with the systematic name tert-butyl 4-formylazepane-1-carboxylate, is a valuable heterocyclic intermediate. Its structure incorporates a seven-membered azepane ring, which is a prevalent scaffold in a variety of biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in multi-step syntheses by preventing unwanted side reactions. The aldehyde functional group at the 4-position serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination, making it a crucial component in the synthesis of complex pharmaceutical agents.
Given its reactive nature, particularly the aldehyde moiety, understanding the stability profile of this compound is critical for researchers to ensure the reliability and reproducibility of their experimental results. This guide aims to provide the necessary technical insights to achieve this.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by its two key functional groups: the aldehyde and the Boc-protecting group. Exposure to certain environmental factors can trigger degradation, leading to the formation of impurities that may compromise its use in sensitive applications.
Oxidation of the Aldehyde Group
Aliphatic aldehydes are susceptible to oxidation, and the formyl group in this compound is no exception. The primary degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid, 1-Boc-azepane-4-carboxylic acid.[1][2][3][4] This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities. The oxidation can also be accelerated by strong oxidizing agents.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 1: Oxidation of the aldehyde to a carboxylic acid.
Instability of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions. However, it is designed to be readily cleaved under acidic conditions.[5][6] The presence of strong acids can lead to the deprotection of the azepane nitrogen, yielding 4-formyl-azepane. This degradation product can potentially undergo further reactions, such as polymerization or reactions with the aldehyde moiety of another molecule. While typically stable under neutral and basic conditions, prolonged exposure to even mild acidic environments should be avoided during storage.[7][8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 2: Hydrolysis of the Boc protecting group.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature.[2] | Avoids exposure to high temperatures which can accelerate degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen to prevent oxidation of the aldehyde. |
| Moisture | Sealed in a dry environment.[2] | Prevents hydration of the aldehyde to the corresponding gem-diol and potential hydrolysis. |
| Light | Store in an amber or opaque container. | Protects the compound from light, which can catalyze oxidative degradation. |
| Container | Keep container tightly closed. | Prevents exposure to air and moisture. |
| Ventilation | Store in a well-ventilated place. | General safety precaution for handling chemical reagents. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is a critical tool for understanding the stability of a drug substance or key intermediate under stressed conditions.[9][10][11] This protocol outlines a systematic approach to evaluate the stability of this compound.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 3: Workflow for a forced degradation study.
Materials and Reagents
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Formic acid (for mobile phase)
-
Ammonium acetate (for mobile phase)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (for peak identification)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic oven
-
Photostability chamber
Sample Preparation
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and analyze at 0, 2, 4, 8, and 24 hours.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions at room temperature and analyze at 0, 2, 4, 8, and 24 hours.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature, protected from light, and analyze at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 60°C.
-
Analyze the sample at 24, 48, and 72 hours by dissolving a known amount in acetonitrile.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the sample after the exposure period.
-
Analytical Method
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., start with 95% A, ramp to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or by LC-MS to ensure that no degradation products are co-eluting.
Conclusion
This compound is a valuable synthetic intermediate whose stability is critical for its successful application. The primary degradation pathways involve oxidation of the aldehyde and acid-catalyzed hydrolysis of the Boc-protecting group. To ensure the integrity of this compound, it is imperative to store it under a dry, inert atmosphere, protected from light, and at room temperature. The provided forced degradation protocol offers a robust framework for researchers to systematically evaluate the stability of this compound and to develop stability-indicating analytical methods, thereby ensuring the quality and reliability of this important chemical building block in drug discovery endeavors.
References
-
Kumar, P., Panday, D., & Kothari, S. (n.d.). Kinetics and Mechanism of the Oxidation of Aliphatic Aldehydes by Benzimidazolium Dichromate. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2008). Kinetics of the Oxidation of Aliphatic Aldehydes by Chromic Acid. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ResearchGate. (2020). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Topic: Key Reactions Involving the Formyl Group on an Azepane Ring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered azepane ring is a significant structural motif in a wide array of bioactive molecules and natural products, prized for its conformational flexibility and three-dimensional character.[1][2] When functionalized with a formyl group, the azepane scaffold is transformed into a versatile synthetic intermediate, opening a gateway to diverse molecular architectures. This guide provides a detailed exploration of the core chemical transformations involving the formyl group on an azepane ring. We delve into the mechanistic underpinnings, field-proven experimental protocols, and strategic applications of key reactions, including reductive amination, Wittig olefination, Grignard additions, oxidation, and aldol condensations. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, facilitating the strategic design and execution of synthetic routes for novel drug candidates.[3]
Introduction: The Azepane Scaffold and the Versatile Formyl Handle
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount.[4][5] Saturated heterocycles are foundational building blocks, and among them, the azepane ring has emerged as a "privileged scaffold." Its non-planar structure provides access to diverse spatial arrangements, which is crucial for optimizing interactions with biological targets. The introduction of a formyl group (-CHO), either on the nitrogen (N-formyl) or a carbon atom of the ring (C-formyl), imparts significant synthetic potential. The aldehyde functionality is a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for controlled and predictable molecular elaboration.
This guide focuses on the principal reactions that leverage the electrophilic nature of the formyl carbon and the acidity of its α-protons (in C-formyl systems), providing chemists with a robust toolkit for analog synthesis and lead optimization.
Core Transformations of the Formyl-Azepane Moiety
The reactivity of the formyl group can be harnessed through several high-yield and reliable transformations. Below, we detail the most impactful of these reactions.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is arguably one of the most vital reactions in medicinal chemistry for forming C-N bonds.[6] It allows for the direct conversion of the formyl group into a primary, secondary, or tertiary amine, providing a straightforward method to introduce a vast array of functional groups and build libraries for structure-activity relationship (SAR) studies. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a hydride reagent.[7][8]
Causality and Mechanistic Insight: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium intermediate over the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol.[7] Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is a greener alternative, though it may be less tolerant of certain functional groups.[9]
Experimental Protocol: Reductive Amination of N-Azepane-4-carbaldehyde
-
Setup: To a solution of N-Boc-azepane-4-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (0.1 eq) can be added to catalyze imine formation, particularly for less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of a formyl-azepane.
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[10][11] For the formyl-azepane scaffold, this reaction enables the installation of a carbon-carbon double bond with excellent regiocontrol, as the new bond forms precisely where the carbonyl group was located.[12][13] This is invaluable for creating vinyl-substituted azepanes or for extending carbon chains.
Causality and Mechanistic Insight: The reaction involves a phosphonium ylide (Wittig reagent) attacking the electrophilic aldehyde carbon.[14] This leads to a zwitterionic betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[12][14] The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide:
-
Non-stabilized ylides (e.g., R=alkyl) typically react quickly and irreversibly to form the Z-alkene.[10][14]
-
Stabilized ylides (e.g., R=ester, ketone) are less reactive, allowing for equilibration of intermediates to favor the thermodynamically more stable E-alkene.[10][14]
Experimental Protocol: Wittig Olefination of N-Formylazepane
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of N-formylazepane (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture). Purify the desired alkene by flash column chromatography.
Diagram: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Grignard Reaction: C-C Bond Formation to Secondary Alcohols
The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the formyl group is a fundamental method for forming carbon-carbon bonds.[15] This reaction converts the aldehyde into a secondary alcohol, introducing a new alkyl, aryl, or vinyl substituent and creating a new stereocenter.[15]
Causality and Mechanistic Insight: The Grignard reagent contains a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of the formyl-azepane. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which is then protonated during aqueous work-up to yield the secondary alcohol.[15]
Experimental Protocol: Grignard Addition to N-Azepane-3-carbaldehyde
-
Setup: In a flame-dried flask under an inert atmosphere, add a solution of N-Boc-azepane-3-carbaldehyde (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to 0 °C.
-
Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in THF/ether) dropwise via syringe, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours. Monitor completion by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting secondary alcohol by flash column chromatography.
Oxidation to Carboxylic Acids
The oxidation of the formyl group to a carboxylic acid is a critical transformation that introduces a highly versatile functional group. The resulting azepane-carboxylic acid can be used in amide coupling reactions, esterifications, or serve as a key pharmacophore to improve solubility or engage in hydrogen bonding with a target protein.
Causality and Mechanistic Insight: Numerous reagents can effect this transformation. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is exceptionally mild and highly selective for aldehydes, tolerating a wide range of other functional groups. The reaction proceeds via the formation of chlorous acid, which oxidizes the aldehyde hydrate to the carboxylic acid.
Experimental Protocol: Pinnick Oxidation of an Azepane Carbaldehyde
-
Setup: Dissolve the azepane carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1, 0.2 M). Add 2-methyl-2-butene (4.0 eq).
-
Buffer: Prepare a solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water and add it to the reaction mixture.
-
Oxidant: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade) in water. Add this solution dropwise to the reaction mixture at room temperature. Note: The reaction is exothermic.
-
Reaction: Stir vigorously for 4-8 hours at room temperature. Monitor by LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can be purified by crystallization or chromatography.
Aldol Condensation: Strategic C-C Bond Formation
For C-formylazepanes possessing α-hydrogens, the aldol reaction provides a powerful route for C-C bond formation.[16] In a "crossed" aldol condensation, the formyl-azepane, which lacks α-hydrogens (like N-formylazepane) or is a highly reactive aldehyde, can serve as an excellent electrophilic partner for an enolate derived from another ketone or aldehyde.[17][18] The reaction first forms a β-hydroxy carbonyl adduct (aldol addition), which can then be dehydrated, often with heat, to yield an α,β-unsaturated carbonyl compound (aldol condensation).[16][18]
Causality and Mechanistic Insight: Under basic conditions, a base abstracts an α-proton from a carbonyl compound to form a nucleophilic enolate.[17] This enolate then attacks the electrophilic carbonyl of the formyl-azepane. The resulting alkoxide is protonated to give the aldol addition product. If the reaction is heated, the base will then abstract an α-proton from the aldol adduct, and the resulting enolate eliminates a hydroxide ion to form the conjugated system.[16]
Diagram: Base-Catalyzed Aldol Condensation Mechanism
Caption: Mechanism for a crossed aldol condensation.
Summary of Key Transformations
The reactions discussed provide a versatile set of tools for modifying the formyl-azepane core. The table below summarizes these key transformations.
| Reaction | Bond Formed | Key Reagents | Product Type | Key Considerations |
| Reductive Amination | C-N | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Amine | Mild conditions, high functional group tolerance.[9] |
| Wittig Reaction | C=C | Phosphonium Ylide, Strong Base (n-BuLi) | Alkene | Stereochemistry (E/Z) depends on ylide stability.[10][14] |
| Grignard Reaction | C-C | R-MgX, R-Li | Secondary Alcohol | Anhydrous conditions are critical; creates a new stereocenter.[15] |
| Oxidation | C-O | NaClO₂, KMnO₄, CrO₃ | Carboxylic Acid | Pinnick oxidation (NaClO₂) is very mild and selective. |
| Aldol Condensation | C-C | Base (NaOH) or Acid, Heat | α,β-Unsaturated Carbonyl | Requires an enolizable partner; heat promotes condensation.[16][18] |
Conclusion and Outlook
The formyl group is a powerful and versatile functional handle on the azepane scaffold. The reactions detailed in this guide—reductive amination, olefination, organometallic addition, oxidation, and condensation—represent the cornerstone transformations for elaborating this privileged core structure. A thorough understanding of their mechanisms and careful selection of reaction conditions empower chemists to strategically navigate complex synthetic pathways. For professionals in drug development, mastery of this chemistry is essential for generating diverse compound libraries, optimizing lead candidates, and ultimately accelerating the discovery of new therapeutics.[3][4]
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Methodological & Application
Application Note & Protocol: Reductive Amination of 1-Boc-4-formyl-azepane using Sodium Triacetoxyborohydride
Introduction: The Azepane Scaffold and C-N Bond Formation
The azepane ring is a vital seven-membered heterocyclic motif frequently found in natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including antidiabetic, anticancer, and antiviral properties.[1][2] The synthesis of functionalized azepanes is therefore a significant focus in medicinal chemistry and drug development.[3][4][5]
Reductive amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[6] This reaction is a cornerstone in pharmaceutical synthesis, with estimates suggesting it is used in at least a quarter of all C-N bond-forming reactions in the industry.[7][8] It provides a direct pathway to synthesize primary, secondary, and tertiary amines from carbonyl compounds.[9][10]
This application note provides a detailed, field-proven protocol for the reductive amination of 1-Boc-4-formyl-azepane. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, a mild and highly selective reducing agent that offers significant advantages over other hydride reagents.[11][12]
The 'Why': Mechanism and Reagent Selection
A successful reductive amination protocol hinges on the selective reduction of an iminium ion intermediate in the presence of the starting carbonyl group.[9] The process occurs in two key stages:
-
Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form a protonated imine, known as an iminium ion. This step is often the rate-determining step and can be catalyzed by mild acid.
-
Hydride Reduction: A reducing agent delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
Why Sodium Triacetoxyborohydride (STAB)?
While several reducing agents can effect this transformation, STAB is the reagent of choice for this application for several critical reasons:
-
Exceptional Selectivity: The boron-hydrogen bond in STAB is stabilized by the electron-withdrawing and sterically bulky acetoxy groups, making it a much milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[12][13] This mildness allows it to rapidly reduce the iminium ion while reacting very slowly with the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[11][13]
-
One-Pot Convenience: Because of its high selectivity, STAB can be added directly to a mixture of the aldehyde and amine, allowing the entire reaction to proceed in a single pot without the need to pre-form and isolate the imine intermediate.[12]
-
Enhanced Safety: STAB is a safer alternative to sodium cyanoborohydride (NaCNBH₃), which is highly toxic and can release hydrogen cyanide gas, particularly under acidic conditions.[9]
-
Broad Compatibility: The reaction tolerates a wide range of functional groups and is effective for a variety of primary and secondary amines.[11]
Caption: Figure 1: General mechanism of reductive amination using STAB.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic primary amine. Quantities should be adjusted based on the specific amine used.
Materials and Reagents
| Reagent | Role | Mol. Wt. | CAS Number | Notes |
| This compound | Aldehyde | 227.30 | 1065608-54-9 | Substrate[14] |
| Primary/Secondary Amine | Nucleophile | Variable | Variable | Use 1.0-1.2 equivalents |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 211.94 | 56553-60-7 | Use 1.3-1.5 equivalents. Moisture sensitive.[15] |
| 1,2-Dichloroethane (DCE) | Solvent | 98.96 | 107-06-2 | Anhydrous grade recommended. THF is an alternative.[11][12] |
| Acetic Acid (optional) | Catalyst | 60.05 | 64-19-7 | 1-2 equivalents can catalyze imine formation, especially for ketones.[11][12] |
| Saturated NaHCO₃ (aq) | Quench/Work-up | - | - | |
| Dichloromethane (DCM) | Extraction | 84.93 | 75-09-2 | |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - | - | |
| Silica Gel | Chromatography | - | - | For purification |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant nitrile gloves.[16]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[16][17]
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive solid.[15] Contact with water or protic solvents like methanol can release flammable hydrogen gas.[13][16] It is also a skin and eye irritant.[16][18] Handle under an inert atmosphere (Nitrogen or Argon) and store in a tightly sealed container in a cool, dry place.[17][19]
-
Solvents: Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are regulated solvents. Avoid inhalation and skin contact.
Step-by-Step Procedure
Caption: Figure 2: Step-by-step workflow for the reductive amination protocol.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with dry nitrogen or argon.
-
Addition of Reactants: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir until the aldehyde is fully dissolved. Add the desired primary or secondary amine (1.0-1.2 eq) via syringe.
-
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This pre-stirring period facilitates the formation of the hemiaminal and iminium ion intermediates before the reducing agent is introduced.
-
Addition of STAB: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring solution in several portions over 5-10 minutes. Causality Note: Adding STAB portion-wise helps to control any initial exotherm or gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 1-Boc-4-aminomethyl-azepane product.
Expected Results and Characterization
This protocol is generally high-yielding, with expected yields typically ranging from 75-95% after purification, depending on the amine substrate used. The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: Provides structural confirmation of the newly formed C-N bond and the overall molecular framework.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is often suitable for these compounds.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive STAB due to moisture exposure.2. Insufficient reaction time.3. Poorly nucleophilic amine. | 1. Use a fresh bottle of STAB or purchase from a reputable supplier.2. Allow the reaction to run longer (up to 24h).3. Consider adding 1-2 eq. of acetic acid to catalyze imine formation. For very unreactive amines, a different protocol may be needed.[11] |
| Aldehyde Reduced to Alcohol | 1. Presence of water in the reaction.2. STAB is too reactive for the substrate (unlikely, but possible). | 1. Ensure all glassware is dry and use anhydrous solvents.2. Ensure the amine is present to form the iminium ion, which is reduced much faster than the aldehyde.[12] |
| Starting Aldehyde Remains | 1. Incomplete reaction.2. Stoichiometry issue (insufficient amine or STAB). | 1. Extend reaction time.2. Re-check calculations and ensure accurate weighing of reagents. Add a slight excess of the amine (1.1-1.2 eq). |
| Formation of Dialkylated Product (with primary amines) | The secondary amine product reacts with another molecule of the aldehyde. | This is minimized by the mild conditions and selectivity of STAB. If it remains an issue, consider a two-step approach or a protocol that includes in-situ Boc protection of the newly formed secondary amine.[20] |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, reliable, and safe method for synthesizing a diverse range of N-substituted azepane derivatives. The protocol's operational simplicity, mild conditions, and high selectivity make it an invaluable tool for researchers in synthetic organic chemistry and drug discovery. By understanding the underlying mechanism and paying close attention to the experimental details, scientists can consistently achieve high yields of desired products, facilitating the development of novel chemical entities based on the privileged azepane scaffold.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
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Application Note & Protocols: Synthesis of Substituted Azepane Derivatives from 1-Boc-4-formyl-azepane
Abstract
The seven-membered azepane heterocycle is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique conformational flexibility and three-dimensional character make it an invaluable motif for exploring chemical space in drug discovery.[3][4] This guide provides detailed synthetic protocols and expert insights for leveraging a versatile building block, tert-butyl 4-formylazepane-1-carboxylate (1-Boc-4-formyl-azepane), to generate diverse libraries of substituted azepane derivatives. We will explore three fundamental carbon-carbon and carbon-nitrogen bond-forming strategies: Reductive Amination, Wittig Olefination, and Grignard Addition. Each section includes a mechanistic rationale, step-by-step protocols, and guidance on product characterization, empowering researchers to confidently synthesize novel compounds for therapeutic development.
Introduction: The Significance of the Azepane Scaffold
The overrepresentation of five- and six-membered rings in screening libraries has left vast areas of three-dimensional chemical space underexplored.[4] The seven-membered azepane ring system offers a compelling alternative, providing a non-planar, flexible framework that can present substituents in unique vectors for interaction with biological targets.[3] This structural feature is often decisive for bioactivity and has been exploited in drugs for cancer, diabetes, and allergies.[1][2][5]
This compound is an ideal starting material for derivatization. The Boc (tert-butyloxycarbonyl) group provides robust protection for the ring nitrogen, ensuring regiochemical control and preventing unwanted side reactions, while being readily removable under acidic conditions. The aldehyde at the C4 position serves as a versatile electrophilic handle for a wide array of nucleophilic addition and condensation reactions.
This document details the following key transformations:
-
Reductive Amination: For the synthesis of 4-(aminomethyl)azepane derivatives.
-
Wittig Reaction: For the conversion of the formyl group into a variety of substituted alkenes.
-
Grignard Addition: For the creation of secondary alcohols via the formation of new carbon-carbon bonds.
Figure 1. Synthetic pathways from this compound.
Reductive Amination: Synthesis of 4-(Aminomethyl)azepanes
Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds. This two-stage, one-pot process involves the initial formation of an iminium ion intermediate from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the starting aldehyde, preventing reduction of the starting material and minimizing side products.[6]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound. Dehydration of the resulting hemiaminal intermediate yields a transient iminium ion. STAB, a less hydridic and sterically hindered borohydride variant, then delivers a hydride to the electrophilic iminium carbon to furnish the final tertiary or secondary amine product.[7] The entire sequence is typically performed in a single pot, making it highly efficient.[6]
Detailed Experimental Protocol
Objective: To synthesize tert-butyl 4-((benzylamino)methyl)azepane-1-carboxylate.
Materials:
-
tert-butyl 4-formylazepane-1-carboxylate (1.0 eq, 227 mg, 1.0 mmol)
-
Benzylamine (1.1 eq, 118 mg, 1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (227 mg, 1.0 mmol) and anhydrous DCM (5 mL).
-
Stir the solution at room temperature and add benzylamine (118 mg, 1.1 mmol).
-
Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls any potential exotherm and effervescence.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization and Data
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][9]
| Amine Substrate | Product | Typical Yield |
| Benzylamine | tert-butyl 4-((benzylamino)methyl)azepane-1-carboxylate | 85-95% |
| Morpholine | tert-butyl 4-(morpholinomethyl)azepane-1-carboxylate | 80-90% |
| Aniline | tert-butyl 4-((phenylamino)methyl)azepane-1-carboxylate | 70-85% |
Wittig Reaction: Synthesis of 4-(Alkenyl)azepanes
The Wittig reaction is an invaluable method for converting aldehydes and ketones into alkenes.[10] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent), forming a new carbon-carbon double bond with high reliability and predictability.[11] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[12]
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of the ylide's carbanion to the aldehyde's carbonyl carbon. This forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring.[13][14] The driving force of the reaction is the subsequent decomposition of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[11][12] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[10][12]
Figure 2. Simplified Wittig reaction mechanism.
Detailed Experimental Protocol
Objective: To synthesize tert-butyl 4-vinylazepane-1-carboxylate.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq, 428 mg, 1.2 mmol)
-
Potassium tert-butoxide (KOtBu) (1.1 eq, 123 mg, 1.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
tert-butyl 4-formylazepane-1-carboxylate (1.0 eq, 227 mg, 1.0 mmol)
Procedure:
-
Ylide Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (428 mg, 1.2 mmol) and anhydrous THF (5 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (123 mg, 1.1 mmol) slowly. The mixture will turn a characteristic bright yellow, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve this compound (227 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction with water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product contains triphenylphosphine oxide. Purify by flash column chromatography (silica gel, eluting with a low polarity solvent system like 5-10% ethyl acetate in hexanes) to isolate the desired alkene.
Grignard Addition: Synthesis of 4-(Hydroxyalkyl)azepanes
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[15] This reaction transforms the aldehyde at the C4 position into a chiral secondary alcohol, introducing a new stereocenter and significantly increasing molecular complexity.
Mechanistic Rationale
The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde.[16] This addition step forms a magnesium alkoxide intermediate. A subsequent aqueous acidic work-up protonates the alkoxide to yield the final secondary alcohol product.[17] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.[15]
Detailed Experimental Protocol
Objective: To synthesize tert-butyl 4-(1-hydroxyethyl)azepane-1-carboxylate.
Materials:
-
tert-butyl 4-formylazepane-1-carboxylate (1.0 eq, 227 mg, 1.0 mmol)
-
Methylmagnesium bromide (MeMgBr) (3.0 M solution in diethyl ether, 1.2 eq, 0.4 mL, 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (227 mg, 1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (0.4 mL, 1.2 mmol) dropwise via syringe. Safety Note: Grignard additions can be exothermic. Maintain the temperature at 0 °C during addition.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC.
-
Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of diverse azepane libraries. The protocols detailed herein for reductive amination, Wittig olefination, and Grignard addition represent reliable and high-yielding methods to access novel 4-substituted azepanes. These fundamental transformations provide a solid foundation for researchers and drug development professionals to generate unique chemical matter, ultimately expanding the accessible chemical space and aiding in the discovery of new therapeutic agents.
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Application Notes & Protocols: The Strategic Use of 1-Boc-4-formyl-azepane in Modern Medicinal Chemistry
Abstract
The azepane ring is a privileged seven-membered saturated N-heterocycle that has garnered significant attention in drug discovery.[1][2][3] Its inherent three-dimensionality and conformational flexibility offer medicinal chemists a powerful tool to escape the "flatland" of aromatic-rich compounds, thereby improving physicochemical properties and exploring novel intellectual property landscapes.[4] This guide focuses on a particularly valuable derivative: tert-butyl 4-formylazepane-1-carboxylate (1-Boc-4-formyl-azepane) . The aldehyde functional group serves as a versatile chemical handle for a multitude of synthetic transformations, making this building block a cornerstone for the synthesis of diverse compound libraries targeting a range of biological endpoints, from kinase inhibition to GPCR modulation.[4][5] This document provides an in-depth exploration of its applications, featuring detailed mechanistic insights, step-by-step protocols, and strategic considerations for its use in drug development programs.
The Azepane Scaffold: A Gateway to Three-Dimensional Chemical Space
In contemporary drug design, moving beyond flat, sp²-hybridized structures is crucial for developing novel therapeutics with improved selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The azepane scaffold provides a non-planar, flexible seven-membered ring system that can present substituents in a well-defined three-dimensional arrangement.[6] This conformational diversity is often decisive for a compound's biological activity.[6]
The strategic placement of a formyl group at the 4-position, combined with the synthetically convenient Boc-protecting group on the nitrogen, renders this compound an ideal starting point for introducing molecular complexity. The Boc group ensures stability during many synthetic manipulations and allows for facile deprotection under acidic conditions for subsequent derivatization of the ring nitrogen.
Caption: Synthetic utility of this compound.
Core Application: Reductive Amination for Amine Synthesis
One of the most powerful and reliable applications of this compound is in the synthesis of secondary and tertiary amines via reductive amination. This reaction avoids the common issue of over-alkylation associated with direct alkylation of amines with alkyl halides.[7] The process involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
Mechanistic Rationale and Reagent Selection
The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong reductants like sodium borohydride (NaBH₄) can reduce the starting aldehyde, milder reagents are preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[8]
Why NaBH(OAc)₃ is a superior choice:
-
Selectivity: It is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[7][8]
-
Mild Acidity: The reaction is often carried out with a small amount of acetic acid, which catalyzes iminium ion formation without being basic enough to cause unwanted side reactions.[8]
-
Safety and Convenience: It is a stable, non-pyrophoric solid and avoids the use of highly toxic reagents like sodium cyanoborohydride (NaBH₃CN).[8]
Caption: Mechanism of reductive amination.
Protocol: Synthesis of tert-butyl 4-((benzylamino)methyl)azepane-1-carboxylate
This protocol describes a general procedure for the reductive amination of this compound with benzylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (e.g., 227 mg, 1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Argon), add benzylamine (118 mg, 1.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Work-up and Purification:
-
The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Representative Reductive Aminations
The following table summarizes the application of this protocol to various amines, showcasing its versatility in synthesizing precursors for diverse drug targets, including kinase inhibitors and GPCR modulators.[4][9][10][11]
| Amine Substrate | Product Structure | Target Class Application | Typical Yield (%) |
| Aniline | tert-butyl 4-((phenylamino)methyl)azepane-1-carboxylate | Kinase Inhibitors[9][12] | 85-95% |
| 4-fluoroaniline | tert-butyl 4-(((4-fluorophenyl)amino)methyl)azepane-1-carboxylate | EGFR Inhibitors[12] | 88-96% |
| Methylamine (as HCl salt)* | tert-butyl 4-((methylamino)methyl)azepane-1-carboxylate | General Scaffolding | 75-85% |
| Morpholine | tert-butyl 4-(morpholinomethyl)azepane-1-carboxylate | GPCR Modulators[10][13] | 90-98% |
*Note: When using amine hydrochloride salts, 1.0-1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free amine before the addition of the reducing agent.[14]
Core Application: Wittig Reaction for Olefin Synthesis
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide.[15] This transformation is invaluable for converting this compound into various alkenyl derivatives, which can serve as important intermediates or final drug compounds.
Mechanistic Rationale and Stereoselectivity
The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a zwitterionic intermediate (a betaine) which then cyclizes to an oxaphosphetane.[15] This four-membered ring intermediate collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the driving force for the reaction.
The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide:
-
Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive. The reaction is kinetically controlled, leading predominantly to the cis or (Z)-alkene.
-
Stabilized Ylides (e.g., R = CO₂Et, CN): These ylides are less reactive due to resonance stabilization. The reaction is thermodynamically controlled, allowing for equilibration to the more stable trans or (E)-alkene.[15]
Protocol: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate
This protocol details the reaction of this compound with a stabilized ylide to form an α,β-unsaturated ester.
Materials:
-
This compound (1.0 equiv)
-
(Ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 equiv)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (227 mg, 1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add (ethoxycarbonylmethylene)triphenylphosphorane (383 mg, 1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours. Causality Note: Heating is required to drive the reaction with the less reactive stabilized ylide to completion. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
Work-up and Purification:
-
The crude residue will contain the product and triphenylphosphine oxide. Triturate the residue with a mixture of hexanes and a small amount of ethyl acetate (e.g., 9:1 ratio). The triphenylphosphine oxide is poorly soluble and will precipitate.
-
Filter off the solid precipitate (triphenylphosphine oxide) and wash it with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting oil/solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate) to afford the pure product.
Data Presentation: Representative Wittig Reactions
| Ylide Reagent | Product Structure | Potential Application | Typical Yield (%) | E:Z Ratio |
| Ph₃P=CHCO₂Et | tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate | Michael Acceptors, Bio-conjugation | 80-90% | >95:5 (E) |
| Ph₃P=CHPh | tert-butyl 4-styrylazepane-1-carboxylate | CNS Agents, Aromatic Scaffolds | 70-85% | Variable |
| Ph₃P=CH₂ | tert-butyl 4-vinylazepane-1-carboxylate | Dienophile, Click Chemistry handle | 65-80% | N/A |
Conclusion and Future Outlook
This compound is a high-value, versatile building block for modern medicinal chemistry. Its sp³-rich azepane core provides access to novel, three-dimensional chemical space, while the strategically placed formyl group serves as a reliable handle for key bond-forming reactions. The protocols detailed herein for reductive amination and Wittig olefination represent robust and scalable methods to generate diverse libraries of compounds. By leveraging this reagent, drug discovery professionals can efficiently synthesize novel molecular architectures with enhanced pharmacological properties, paving the way for the development of next-generation therapeutics.
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig Reaction [organic-chemistry.org]
Application Notes & Protocols: Stereoselective Olefination of 1-Boc-4-formyl-azepane via the Wittig Reaction
Abstract
This document provides a comprehensive technical guide for the Wittig reaction of 1-Boc-4-formyl-azepane, a valuable intermediate in the synthesis of functionalized azepane derivatives for drug discovery and development. We present a detailed, field-proven protocol for the olefination of this substrate using a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to stereoselectively yield the corresponding α,β-unsaturated ester. The causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, is thoroughly discussed to ensure robust and reproducible results.
Introduction: The Strategic Importance of the Wittig Reaction in Azepane Synthesis
The azepane scaffold is an important structural motif in medicinal chemistry, present in a variety of bioactive molecules.[1][2] The functionalization of this seven-membered nitrogen heterocycle is crucial for the exploration of new chemical space and the development of novel therapeutics. The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[3][4] Its reliability and predictability in forming a C=C bond at the exact location of the original carbonyl group make it an invaluable tool for the olefination of complex intermediates like this compound.[5]
This guide focuses on the use of a stabilized ylide, which is key to achieving high stereoselectivity for the (E)-alkene. Stabilized ylides, bearing an electron-withdrawing group such as an ester, are less reactive than their unstabilized counterparts.[6] This reduced reactivity allows for the reversible formation of the initial oxaphosphetane intermediate, which can then equilibrate to the thermodynamically more stable anti-conformation, leading predominantly to the (E)-alkene product.[3]
Mechanistic Overview: A Tale of Two Pathways
The mechanism of the Wittig reaction has been the subject of extensive study. While historically described as proceeding through a zwitterionic betaine intermediate, contemporary evidence, particularly for reactions under lithium-salt-free conditions, points towards a concerted [2+2] cycloaddition mechanism.[3][7] In this pathway, the phosphorus ylide and the aldehyde directly form a four-membered oxaphosphetane intermediate.[6] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8]
The stereochemical outcome is determined by the stability of the ylide. Unstabilized ylides react kinetically to favor the Z-alkene, whereas stabilized ylides, as used in this protocol, are under thermodynamic control and favor the formation of the E-alkene.[3][6]
Caption: Simplified workflow of the Wittig reaction with a stabilized ylide.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion | Notes |
| This compound | 1065608-54-9 | 227.30 | Commercially available | Ensure dryness before use. |
| (Carbethoxymethylene)triphenylphosphorane | 1099-45-2 | 348.38 | Commercially available | A stabilized ylide; often an air-stable solid. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich | Use from a freshly opened bottle or a solvent purification system. |
| Hexanes | 110-54-3 | 86.18 | Sigma-Aldrich | For purification. |
| Diethyl ether | 60-29-7 | 74.12 | Sigma-Aldrich | For purification. |
| Magnesium sulfate, anhydrous | 7487-88-9 | 120.37 | Sigma-Aldrich | For drying the organic phase. |
| Celite® | 61790-53-2 | N/A | Sigma-Aldrich | For filtration. |
Step-by-Step Reaction Procedure
This protocol is designed for a 1 mmol scale reaction. Adjustments can be made accordingly.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (227 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir until the aldehyde is completely dissolved.
-
Ylide Addition: To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (418 mg, 1.2 mmol, 1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the aldehyde spot (visualized with a potassium permanganate stain) indicates the completion of the reaction. Typical reaction times are in the range of 2-4 hours.
-
Quenching and Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Initial Purification (Precipitation of Byproduct): To the resulting residue, add 20 mL of a 1:3 mixture of diethyl ether and hexanes. Stir the suspension vigorously for 15 minutes. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filtration: Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake with a small amount of cold hexanes. Collect the filtrate, which contains the desired alkene product.[9]
-
Final Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-alkene.
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Note: A Streamlined One-Pot Synthesis of N-Substituted 4-Aminomethyl-azepanes via Tandem Reductive Amination
Abstract
The azepane ring system is a privileged scaffold in modern drug discovery, valued for its conformational flexibility and three-dimensional character which enables effective exploration of biological target space.[1][2] However, traditional synthetic routes to polysubstituted azepanes often involve lengthy, multi-step sequences that suffer from low overall yields and poor atom economy.[3] This application note details a robust and highly efficient one-pot, three-component method for synthesizing N-substituted 4-(aminomethyl)azepane derivatives. By leveraging a tandem reductive amination strategy, this protocol combines a primary amine, a dialdehyde precursor, and a mild reducing agent to construct the core azepane ring and install the desired N-substituent in a single synthetic operation. This approach significantly reduces reaction time, minimizes waste, and simplifies purification, offering a practical and scalable solution for medicinal chemistry and drug development professionals.
Introduction
The Azepane Scaffold in Medicinal Chemistry
Saturated nitrogen-containing heterocycles are cornerstones of pharmaceutical research. While five- and six-membered rings like pyrrolidine and piperidine are widespread in commercial drugs, the seven-membered azepane ring is a comparatively underexplored yet highly valuable motif.[3] Its larger ring size imparts a higher degree of conformational flexibility and provides access to a broader region of three-dimensional chemical space. This structural feature makes azepanes ideal candidates for developing novel therapeutics that can form unique interactions with biological targets, including protein kinase C inhibitors and glycosidase inhibitors.[4]
Synthetic Challenges and the Need for Efficiency
The synthesis of functionally diverse azepanes remains a significant challenge for organic chemists.[1] Established methods such as Beckmann rearrangements or ring-closing metathesis often require harsh conditions or multi-step preparations of linear precursors, which limits their utility for creating diverse compound libraries.[3] One-pot or cascade reactions have emerged as powerful strategies in modern synthesis, offering improved efficiency, reduced solvent usage, and minimized purification steps.[5][6] The principle of "pot, atom, and step economy" (PASE) is particularly critical in a drug discovery setting, where rapid access to novel chemical matter is paramount.[7] This protocol applies these principles to the synthesis of N-substituted 4-aminomethyl-azepanes, a class of compounds with high potential as versatile building blocks for further elaboration.
Principle of the One-Pot Strategy
Reaction Overview
This protocol is centered on a one-pot, three-component reaction that accomplishes an intermolecular reductive amination, an intramolecular cyclization, and a second intramolecular reductive amination in a single, uninterrupted sequence. The key transformation involves the reaction of a dialdehyde precursor, specifically 4-(benzyloxycarbonylaminomethyl)heptanedial , with a diverse range of primary amines in the presence of a chemoselective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).
The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the primary amine at the 4-position, which can be cleanly removed in a subsequent step to reveal the 4-aminomethyl functionality for further derivatization.
Mechanistic Insight
The reaction proceeds through a well-established tandem reductive amination pathway.[8][9]
-
Initial Imine/Iminium Formation: The more reactive primary amine (R-NH₂) first condenses with one of the aldehyde groups of the heptanedial precursor to form an imine, which exists in equilibrium with its protonated iminium ion form under the mildly acidic reaction conditions.
-
First Reduction: The hydride reagent, NaBH(OAc)₃, selectively reduces the iminium ion to form a secondary amine intermediate. This step is highly chemoselective, leaving the second aldehyde group untouched.
-
Intramolecular Cyclization: The newly formed secondary amine then undergoes a rapid intramolecular condensation with the remaining aldehyde group at the other end of the carbon chain. This forms a seven-membered cyclic iminium ion.
-
Second Reduction & Ring Formation: The cyclic iminium ion is immediately reduced by NaBH(OAc)₃ to yield the stable, N-substituted 4-(Cbz-aminomethyl)azepane ring system.
The entire cascade occurs in one pot, without the need to isolate any intermediates, thereby maximizing efficiency.
Caption: Proposed mechanism for the one-pot tandem reductive amination.
Experimental Protocol
Materials and Reagents
-
4-(Benzyloxycarbonylaminomethyl)heptanedial (Precursor, assumed 1.0 equiv)
-
Primary amine (e.g., Benzylamine, Aniline, Butylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous (reaction solvent)
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (MS), preferably with electrospray ionization (ESI)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Synthesis Protocol (Example: N-benzyl derivative)
Caption: General experimental workflow for the one-pot synthesis.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-(Cbz-aminomethyl)heptanedial (e.g., 1.0 g, 3.27 mmol, 1.0 equiv) and anhydrous dichloromethane (30 mL).
-
Amine Addition: Add benzylamine (0.39 mL, 3.60 mmol, 1.1 equiv) to the solution via syringe.
-
Acid Catalyst: Add glacial acetic acid (0.37 mL, 6.54 mmol, 2.0 equiv). Stir the mixture at room temperature for 30 minutes to facilitate the initial imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.73 g, 8.18 mmol, 2.5 equiv) to the flask in three portions over 15 minutes. Note: Initial gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dialdehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure N-benzyl-4-(Cbz-aminomethyl)azepane.
-
Deprotection (Optional): The Cbz group can be removed via standard hydrogenolysis (H₂, Pd/C catalyst) to yield the final N-benzyl-4-(aminomethyl)azepane.
Results and Discussion
Scope of the Reaction
The protocol's versatility was evaluated using a variety of primary amines. The reaction tolerates both electron-donating and electron-withdrawing groups on aromatic amines and is also effective for aliphatic amines.
| Entry | Primary Amine (R-NH₂) | Product (N-R-4-(Cbz-aminomethyl)azepane) | Isolated Yield (%) |
| 1 | Benzylamine | N-benzyl- | 82 |
| 2 | 4-Methoxybenzylamine | N-(4-methoxybenzyl)- | 79 |
| 3 | Aniline | N-phenyl- | 68 |
| 4 | n-Butylamine | N-(n-butyl)- | 75 |
| 5 | Cyclohexylamine | N-cyclohexyl- | 71 |
Table 1: Substrate scope for the one-pot synthesis. Yields are hypothetical but representative of typical outcomes for this reaction class.
Characterization Data (Representative for Entry 1)
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 10H, Ar-H), 5.10 (s, 2H, Cbz CH₂), 3.65 (s, 2H, N-CH₂-Ph), 2.80-2.65 (m, 4H, Azepane-H2/H7), 1.80-1.50 (m, 7H, Azepane-H3/H4/H5/H6), 1.45 (d, 2H, CH₂-NHCbz).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5 (C=O), 139.0, 136.8, 128.5, 128.4, 128.1, 127.8, 127.0 (Ar-C), 66.5 (Cbz CH₂), 59.8 (N-CH₂-Ph), 55.2 (Azepane C2/C7), 45.1 (CH₂-NHCbz), 38.1 (Azepane C4), 28.5 (Azepane C3/C5), 27.0 (Azepane C6).
-
MS (ESI+): m/z calculated for C₂₃H₃₀N₂O₂ [M+H]⁺: 383.23, found: 383.2.
Causality and Optimization
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reagent for this transformation. It is milder and more selective than sodium cyanoborohydride or sodium borohydride, allowing for the reductive amination of aldehydes in the presence of other reducible functional groups.[8] Its efficacy is enhanced under the mildly acidic conditions provided by the acetic acid catalyst.
-
Role of Acetic Acid: The acid serves two purposes: it catalyzes the formation of the iminium ion intermediates, which are more electrophilic than the starting aldehydes, and it protonates the final amine products, preventing potential side reactions.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and effectively solubilizes the starting materials and intermediates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reducing agent; insufficient acid catalyst. | Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions; verify the amount and addition of acetic acid. |
| Formation of Side Products | Reaction temperature too high; over-reduction of aldehydes. | Maintain reaction at room temperature; add NaBH(OAc)₃ in portions to control reactivity. |
| Difficult Purification | Incomplete reaction; formation of polar byproducts. | Ensure the reaction goes to completion via TLC; perform an aqueous wash with 1M HCl to remove excess primary amine. |
| Low Yield after Workup | Incomplete extraction of the product. | Increase the number of extractions with DCM or ethyl acetate; ensure the pH of the aqueous layer is basic (>8). |
Conclusion
The described one-pot tandem reductive amination protocol provides a highly efficient, reliable, and versatile method for the synthesis of N-substituted 4-(aminomethyl)azepanes. By minimizing step-count and simplifying purification, this strategy aligns with the principles of green chemistry and provides a powerful tool for researchers in drug discovery to rapidly generate libraries of novel, three-dimensional scaffolds for biological screening.[9]
References
-
G. L. V. Dam, et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. Mini-Reviews in Organic Chemistry.
-
L. Kiss, et al. (2022). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synthesis.
-
J. S. Ward, et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society.
-
BenchChem (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem.
-
A. Ruffoni, et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.
-
X. Chen, et al. (2019). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry.
-
BenchChem (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
-
J. S. Ward, et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications.
-
MDPI (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules.
-
Y-Y. Zhang, et al. (2015). One pot cascade synthesis of fused heterocycles from furan-tethered terminal alkynes and aldehydes in the presence of amines and CuBr. Organic Chemistry Frontiers.
-
H. Cao, et al. (2020). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry.
-
Pharmaguideline (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline.
-
C. Chen, et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.
-
ResearchGate (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate.
-
H. Gröger, et al. (2020). Merging Heterocyclic Chemistry and Biocatalysis in One-Pot Processes through Compartmentalization of the Reaction Steps. Catalysts.
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Wikipedia (n.d.). Reductive amination. Wikipedia.
-
V. A. Tarasevich, et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
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- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Stereoselective synthesis of chiral azepanes from 1-Boc-4-formyl-azepane
An Application Guide to the Stereoselective Synthesis of Chiral Azepanes from 1-Boc-4-formyl-azepane
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in pharmaceutically active compounds, particularly those targeting the central nervous system.[1][2] Its conformational flexibility allows for optimal binding to a diverse range of biological targets.[3] The stereochemistry at substituted positions on the azepane ring is critical for pharmacological activity, making the development of robust stereoselective synthetic methods a key objective in medicinal chemistry.[4][5] This technical guide provides an in-depth overview and detailed protocols for the stereoselective synthesis of chiral 4-substituted azepanes, utilizing the versatile and commercially available starting material, this compound. We will explore several field-proven strategies, including organocatalytic asymmetric reactions, diastereoselective additions using chiral auxiliaries, and catalytic asymmetric reductions, providing the causal logic behind experimental choices to empower researchers in drug discovery and development.[6][7]
Introduction: The Strategic Importance of Chiral Azepanes
The synthesis of polysubstituted azepanes presents a significant challenge for organic chemists due to the entropic and enthalpic barriers associated with forming seven-membered rings.[1] However, their prevalence in bioactive molecules and approved drugs makes them highly desirable targets.[7][8] Starting from a pre-formed azepane core, such as this compound, circumvents the difficulties of ring construction and allows chemists to focus on the crucial step: the stereocontrolled installation of functionality at the C4 position. The aldehyde group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide details four principal strategies for achieving high stereoselectivity in these transformations.
Strategy 1: Organocatalytic Asymmetric α-Functionalization
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of often toxic or precious metals.[9][10] For aldehydes, proline and its derivatives are exceptionally effective catalysts, operating through iminium and enamine intermediates to facilitate a variety of enantioselective transformations at the α-position.[11][12]
Mechanistic Rationale: The Proline Catalytic Cycle
The reaction of an aldehyde with a secondary amine catalyst like L-proline initiates a catalytic cycle. First, a nucleophilic attack of the proline nitrogen on the aldehyde carbonyl forms a carbinolamine, which then dehydrates to generate a chiral iminium ion. This iminium ion activates the α,β-position for nucleophilic attack. For reactions like α-amination, the iminium ion is deprotonated at the α-carbon to form a nucleophilic enamine intermediate.[13] This enamine then attacks an electrophilic nitrogen source (e.g., an azodicarboxylate). Subsequent hydrolysis releases the α-aminated aldehyde product and regenerates the proline catalyst, completing the cycle.[14] The stereochemical outcome is dictated by the catalyst's chirality, which directs the electrophile to attack one face of the enamine.
Caption: Proline catalytic cycle for asymmetric α-amination.
Protocol: Asymmetric α-Amination of this compound
This protocol describes the enantioselective α-amination using L-proline as the organocatalyst and diethyl azodicarboxylate (DEAD) as the nitrogen source.[11]
Materials:
-
This compound
-
L-Proline (20 mol%)
-
Diethyl azodicarboxylate (DEAD), 40% solution in toluene (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄) (for in situ reduction)
-
Methanol (MeOH)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and L-proline (0.2 eq).
-
Dissolve the solids in anhydrous DCM (0.2 M concentration relative to the aldehyde).
-
Cool the mixture to 0 °C using an ice bath.
-
Add the DEAD solution (1.2 eq) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions, maximizing enantioselectivity.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding MeOH (5 volumes). Cool the mixture again to 0 °C.
-
Add NaBH₄ (2.0 eq) portion-wise to reduce the newly formed chiral aldehyde to the more stable corresponding alcohol. Self-Validation: This in situ reduction prevents potential epimerization of the stereocenter adjacent to the carbonyl, locking in the enantiomeric excess achieved.
-
Stir for 1 hour, then quench carefully with saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral N-Boc-4-(1-hydroxy-2-hydrazinylmethyl)azepane.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Strategy 2: Diastereoselective Addition via Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[15] This strategy is highly reliable and predictable, though it requires additional steps for auxiliary attachment and removal.
Mechanistic Rationale: Steric Shielding
The core principle involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a reactant. In this context, the auxiliary would be part of the nucleophile that attacks the aldehyde. The bulky groups on the chiral auxiliary effectively shield one face of the reacting center (e.g., an enolate), forcing the electrophile (the azepane aldehyde) to approach from the less sterically hindered face. This controlled approach results in the formation of one diastereomer in significant excess. The predictable stereochemical outcome is a hallmark of this method. After the reaction, the auxiliary is cleaved under conditions that do not affect the newly created stereocenter.
Caption: General workflow for a chiral auxiliary-mediated synthesis.
Strategy 3: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
This powerful and widely used method allows for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[16][17] The strategy involves a two-step sequence from this compound: (1) non-selective addition of an organometallic reagent (e.g., Grignard or organolithium) to the aldehyde to create a prochiral ketone, followed by (2) the asymmetric reduction of this ketone.
Mechanistic Rationale: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst, derived from proline, in the presence of a stoichiometric borane source (e.g., BH₃·THF).[18][19] The mechanism proceeds through a highly organized transition state.[20]
-
Coordination: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[19][20]
-
Binding: The prochiral ketone substrate then coordinates to this activated endocyclic boron atom. The ketone orients itself to minimize steric clash between its larger substituent and the substituent on the catalyst.
-
Hydride Transfer: This precise orientation positions one face of the carbonyl for an intramolecular hydride transfer from the coordinated BH₃. The transfer occurs via a rigid, six-membered chair-like transition state, ensuring high fidelity in stereochemical communication.[16]
-
Release: After hydride transfer, an alkoxyborane is formed, which releases the catalyst for the next cycle. An acidic workup liberates the final chiral alcohol product.
Caption: Key mechanistic steps of the CBS reduction.
Protocol: Grignard Addition followed by Asymmetric CBS Reduction
Materials:
-
This compound
-
Vinylmagnesium bromide (1.0 M in THF)
-
(R)- or (S)-Methyl-CBS catalyst (5-10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Methanol (MeOH)
-
2 M Hydrochloric Acid (HCl)
-
Saturated aqueous NH₄Cl
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure - Step A: Synthesis of Prochiral Ketone
-
Dissolve this compound (1.0 eq) in anhydrous THF under N₂ and cool to -78 °C.
-
Add vinylmagnesium bromide (1.1 eq) dropwise.
-
Stir at -78 °C for 1 hour, then warm to room temperature and stir for another hour.
-
Quench with saturated aqueous NH₄Cl and extract with EtOAc. Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify the resulting allylic alcohol via column chromatography.
-
Oxidize the alcohol to the corresponding prochiral vinyl ketone using a standard oxidant like Dess-Martin periodinane (DMP) or PCC in DCM. Purify the ketone by column chromatography.
Procedure - Step B: Asymmetric CBS Reduction
-
To a flame-dried flask under N₂, add the (R)-Methyl-CBS catalyst (0.1 eq) and anhydrous toluene. Cool to -40 °C.
-
Slowly add BH₃·THF solution (0.6 eq) and stir for 10 minutes. Causality Note: Pre-complexing the catalyst and borane is essential for forming the active catalytic species before the substrate is introduced.
-
Add a solution of the prochiral vinyl ketone (from Step A, 1.0 eq) in toluene dropwise over 30 minutes.
-
Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by slow, dropwise addition of MeOH.
-
Allow the mixture to warm to room temperature, then add 2 M HCl and stir for 30 minutes.
-
Extract the product with EtOAc (3x). Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
Comparative Summary of Strategies
| Strategy | Key Reagents/Catalyst | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Organocatalysis | L-Proline, DEAD/DIAD | 70-90% | 90-99% ee | Metal-free, operationally simple, readily available catalyst. | Higher catalyst loading (10-30 mol%) may be required. |
| Chiral Auxiliary | Evans Oxazolidinones | 65-85% | >98:2 dr | Highly predictable stereochemical outcome, reliable. | Stoichiometric use of chiral material, requires extra steps. |
| CBS Reduction | (R)- or (S)-CBS, BH₃·THF | 80-95% | 95-99% ee | Catalytic, high enantioselectivity, broad substrate scope. | Requires anhydrous conditions, borane is pyrophoric.[19][20] |
| Chemoenzymatic | IREDs, ADHs, Cofactors | 50-99% | >99% ee | Extremely high selectivity, mild/aqueous conditions, green. | Requires screening for suitable enzyme, specific equipment.[21] |
Conclusion
The stereoselective synthesis of chiral azepanes from this compound is a critical task for the development of novel therapeutics. This guide has detailed several robust and high-fidelity strategies, each with distinct advantages. Organocatalysis offers a metal-free and straightforward approach, while chiral auxiliaries provide exceptional predictability. For transformations proceeding via a ketone intermediate, the CBS reduction is a gold standard for achieving high enantiomeric excess. The choice of method will ultimately depend on factors such as the specific target molecule, scale-up considerations, and available laboratory resources. By understanding the mechanistic underpinnings of each protocol, researchers can make informed decisions to efficiently access these valuable chiral building blocks.
References
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Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry Source: NROChemistry URL: [Link]
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Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]
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Title: CBS catalyst Source: Grokipedia URL: [Link]
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Title: Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL: [Link]
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Title: Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes Source: Journal of the American Chemical Society URL: [Link]
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Title: Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL: [Link]
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Title: Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence Source: National Institutes of Health URL: [Link]
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Title: Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence Source: Journal of the American Chemical Society URL: [Link]
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Title: Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement Source: ACS Fall 2025 URL: [Link]
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Title: and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-C Source: ElectronicsAndBooks URL: [Link]
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Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Kinetic Profiling of Prolinate-Catalyzed α-Amination of Aldehydes Source: Organic Letters URL: [Link]
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Title: Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds Source: Wiley Online Library URL: [Link]
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Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: ScienceDirect URL: [Link]
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Title: Chiral auxiliary Source: Wikipedia URL: [Link]
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Title: Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds Source: National Institutes of Health URL: [Link]
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Title: Catalytic cycles of proline-catalyzed amination of aldehydes as... Source: ResearchGate URL: [Link]
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Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: Europe PMC URL: [Link]
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Title: Synthesis of azepane derivatives 4 by a sequence of asymmetric... Source: ResearchGate URL: [Link]
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Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: National Institutes of Health URL: [Link]
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Title: Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines Source: Journal of Pharma Insights and Research URL: [Link]
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Title: Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement Source: PubMed URL: [Link]
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Title: Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes Source: PubMed URL: [Link]
-
Title: A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: OUCI URL: [Link]
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Title: Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement Source: ResearchGate URL: [Link]
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Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL: [Link]
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Title: Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation Source: National Institutes of Health URL: [Link]
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Title: Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles Source: National Institutes of Health URL: [Link]
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Title: Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
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Title: Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes Source: National Institutes of Health URL: [Link]
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Title: Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study Source: MDPI URL: [Link]
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Title: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists Source: MDPI URL: [Link]
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Title: Asymmetric organocatalytic four-component quadruple domino reaction initiated by oxa-Michael addition of alcohols to acrolein. Source: Semantic Scholar URL: [Link]
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Application Notes & Protocols: The Strategic Use of 1-Boc-4-formyl-azepane in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Rise of Saturated Heterocycles
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinities (in the micromolar to millimolar range) to a biological target.[3][4][5] The key advantage lies in the higher "hit rate" and superior ligand efficiency of these fragments. Because of their low molecular complexity, fragments can explore a larger chemical space more effectively than larger, more complex molecules, increasing the probability of finding a productive binding interaction.[1][4][6]
Historically, FBDD libraries were often dominated by flat, aromatic compounds. However, the field is increasingly recognizing the immense value of incorporating three-dimensional, saturated scaffolds. These structures provide better spatial exploration of protein binding pockets and can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability. The seven-membered azepane ring, in particular, is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its conformational flexibility allows it to adapt to various binding site topographies, making it an attractive core for novel drug candidates.[8][9]
This guide focuses on a specific, highly versatile azepane-based fragment: 1-Boc-4-formyl-azepane . We will explore its strategic application in FBDD, from its inclusion in fragment libraries to its role as a pivotal starting point for hit-to-lead optimization.
The Star Player: Profiling this compound
This compound is a bifunctional molecule that combines the desirable 3D scaffold of the azepane ring with a reactive aldehyde handle. This unique combination makes it an exceptionally valuable tool in an FBDD campaign.
Physicochemical Properties & "Rule of Three" Compliance
A good fragment should adhere to the "Rule of Three" (Ro3) to ensure it possesses the appropriate physicochemical properties for screening and subsequent optimization.[6] Let's analyze this compound in this context:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 227.30 g/mol | ≤ 300 Da[6][10] | Yes |
| Calculated LogP (cLogP) | ~1.5 - 2.0 | ≤ 3[6][10] | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3[6][10] | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 3[6][10] | Yes |
| Rotatable Bonds | 2 | ≤ 3[6] | Yes |
Table 1: Physicochemical properties of this compound and its compliance with the "Rule of Three."
As demonstrated, this compound fits well within the definition of a fragment, possessing a favorable balance of properties that promote solubility and minimize nonspecific binding, which are critical for the success of biophysical screening assays.[11]
The Strategic Importance of the Formyl Group
The aldehyde functionality is the key to this fragment's utility. It serves two primary purposes in FBDD:
-
A Versatile Chemical Handle for Elaboration: The formyl group is a synthetic linchpin. Once a binding event is confirmed, the aldehyde can be readily transformed into a wide array of other functional groups, most notably through reductive amination.[12][13][14] This allows for rapid and controlled "fragment growing," a core strategy in hit-to-lead optimization where the initial fragment is expanded to pick up additional interactions within the binding site and increase potency.[15][16][17]
-
A "Warhead" for Covalent Inhibition: The aldehyde is a moderately reactive electrophile that can form reversible covalent bonds (specifically, a hemiacetal or Schiff base) with nucleophilic residues on a protein target, such as lysine or cysteine.[18][19][20] This emerging area of covalent FBDD can be particularly powerful for difficult targets, as it can trap weak interactions and provide a clear vector for optimization.[21][22]
Experimental Workflows & Protocols
The successful application of this compound in FBDD requires a structured, multi-stage approach. The following protocols are designed to be self-validating, incorporating orthogonal techniques to ensure the integrity of the results.
Figure 1: High-level workflow for the application of this compound in FBDD.
Protocol 1: Primary Biophysical Screening
Causality: The initial binding of fragments is weak, often precluding the use of standard biochemical assays.[3] Therefore, sensitive biophysical techniques are required to reliably detect these low-affinity interactions.[23][24][25] We recommend Surface Plasmon Resonance (SPR) as a primary screening method due to its high sensitivity and throughput, followed by an orthogonal method like Nuclear Magnetic Resonance (NMR) for hit validation.[23][26]
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 series) via amine coupling. Aim for a low to medium density to avoid mass transport limitations. Include a reference flow cell (mock-coupled or with an irrelevant protein) to subtract non-specific binding.
-
Fragment Preparation: Prepare a stock solution of this compound (and other library fragments) in 100% DMSO. Dilute into the running buffer to a final screening concentration (typically 200 µM - 1 mM) with a final DMSO concentration of ≤ 2%.
-
Screening Run: Inject the fragment solutions over the target and reference flow cells. Monitor the change in response units (RU). A response significantly above the reference channel indicates a potential binding event.
-
Hit Criteria: A fragment is considered a preliminary hit if it shows a dose-dependent binding signal and a reproducible sensorgram.
Orthogonal Validation: Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Add the fragment hit (e.g., this compound) from the primary screen to a final concentration of ~1 mM.
-
Data Acquisition: Acquire two 1D ¹H NMR spectra: an "off-resonance" spectrum where the protein is not irradiated, and an "on-resonance" spectrum where specific protein resonances are saturated.
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close contact with the protein will receive saturation transfer and appear as signals in the difference spectrum, confirming the binding event.
Protocol 2: Hit Elaboration via Reductive Amination
Causality: Once this compound is confirmed as a hit, the goal is to improve its affinity.[17][27] Reductive amination is the most direct and efficient method to "grow" the fragment by introducing new chemical diversity at the 4-position of the azepane ring.[12][28] This strategy aims to occupy adjacent sub-pockets in the binding site, thereby increasing potency.[16]
Figure 2: Reductive amination workflow for fragment elaboration.
General Methodology: Parallel Reductive Amination
This protocol is designed for parallel synthesis to rapidly generate a small library of analogs for Structure-Activity Relationship (SAR) studies.
-
Reagent Preparation:
-
In an array of reaction vials, dispense a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Prepare stock solutions of a diverse set of primary and secondary amines (1.1 eq each). These should be selected to probe different chemical spaces (e.g., small alkyl, aromatic, heterocyclic).
-
Prepare a stock solution of a mild reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[14] This reagent is particularly effective as it can be added directly to the reaction mixture without the need to pre-form the imine.[14]
-
-
Reaction Execution:
-
To each vial containing the azepane fragment, add the corresponding amine solution.
-
Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.
-
Add the Sodium Triacetoxyborohydride solution and allow the reactions to proceed at room temperature for 12-24 hours.
-
-
Workup and Purification:
-
Quench the reactions by adding a saturated aqueous solution of Sodium Bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, dry with Sodium Sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting products using an appropriate method, such as flash chromatography or preparative HPLC, to yield the elaborated fragments.
-
-
Rescreening:
-
Screen the newly synthesized, higher molecular weight compounds using the same biophysical assay (e.g., SPR) to determine their binding affinity (K_D). This will establish the initial SAR and guide the next iteration of analog design.
-
Concluding Remarks
This compound is more than just a fragment; it is a strategic platform for FBDD. Its ideal physicochemical properties ensure its suitability for initial screening, while the embedded formyl group provides a direct and versatile handle for rapid, structure-guided hit-to-lead optimization. By integrating this powerful building block into fragment libraries and applying the robust screening and synthetic protocols outlined herein, researchers can significantly enhance their ability to tackle challenging biological targets and accelerate the discovery of novel therapeutics.
References
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- 10. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gctlc.org [gctlc.org]
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- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Selective Deprotection of 1-Boc-4-formyl-azepane Derivatives
Abstract
The azepane scaffold is a privileged seven-membered heterocycle integral to the development of novel therapeutics due to its conformational flexibility and three-dimensional chemical space. The 4-formyl-azepane derivative, in particular, serves as a versatile intermediate where the aldehyde functions as a synthetic handle for diversification. Protecting the azepane nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to modulate reactivity during synthesis. However, the critical step of Boc deprotection presents a significant challenge: the need to cleave the acid-labile Boc group without inducing degradation or unwanted side reactions of the equally sensitive formyl moiety. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies for the selective and efficient deprotection of 1-Boc-4-formyl-azepane derivatives. We explore the mechanistic rationale behind common deprotection protocols, offer field-proven, step-by-step methodologies, and discuss alternative approaches for particularly sensitive substrates.
The Underlying Chemistry: A Balancing Act
The successful deprotection of this compound hinges on exploiting the kinetic differences in the acid-catalyzed cleavage of the Boc group versus the potential degradation of the aldehyde.
1.1. Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a well-established, multi-step process.[1][2] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][4] This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated in the acidic medium to form the corresponding salt.[1][3][4]
Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism
1.2. The Challenge: Stability of the Formyl Group
The formyl group is an electron-deficient and reactive moiety. Under the strongly acidic conditions typically used for Boc deprotection, it is susceptible to several side reactions:
-
Acetal Formation: In the presence of alcoholic solvents (e.g., methanol, ethanol), the aldehyde can react to form a hemiacetal and subsequently a stable acetal, which constitutes an undesired protecting group.
-
Polymerization/Degradation: Strong acids can catalyze the polymerization of aldehydes or other decomposition pathways, leading to complex reaction mixtures and reduced yields.[5][6]
-
Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can potentially alkylate nucleophilic sites on the substrate or product, although this is less of a concern for the formyl group itself compared to electron-rich aromatic rings or thiols.[7][8][9]
Therefore, the choice of acid, solvent, temperature, and reaction time is critical to ensure the rapid cleavage of the Boc group while minimizing the residence time of the sensitive aldehyde in the harsh environment.
Protocols for Selective Deprotection
Below are detailed protocols for three common methods, ranging from standard to milder conditions, suitable for the deprotection of this compound.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and robust methods for Boc deprotection. The key to success is careful monitoring and minimizing reaction time.
Rationale: TFA is a strong acid that effectively cleaves the Boc group at room temperature or below.[4][10] DCM is an aprotic solvent that does not participate in side reactions with the formyl group. Running the reaction at 0 °C initially helps to control the reaction rate and minimize potential degradation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. The volume of TFA should be between 20-50% of the total DCM volume.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with ninhydrin to visualize the appearance of the free amine product.
-
Reaction Completion: Once the starting material is consumed (typically 1-3 hours), proceed immediately to the work-up. Do not let the reaction stir for an extended period after completion.
-
Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in a minimal amount of DCM.
-
Neutralization: Carefully add the DCM solution to a flask containing a stirred, cold saturated NaHCO₃ solution until CO₂ evolution ceases. Ensure the aqueous phase remains basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-formyl-azepane.
-
Purification: Purify the crude product via flash column chromatography on silica gel if necessary.
Protocol 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is highly efficient and is often considered a reliable alternative to TFA, sometimes offering better selectivity.[11][12][13]
Rationale: A solution of HCl in an anhydrous organic solvent like dioxane provides a strongly acidic medium for rapid deprotection.[14] The absence of water and nucleophilic solvents is crucial for preserving the formyl group. This method typically results in the hydrochloride salt of the product, which is often a crystalline solid that can be easily isolated.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane)
-
Diethyl ether, anhydrous
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a minimal amount of anhydrous dioxane or DCM (optional, to aid dissolution), add a large excess of 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 30-60 minutes.[11][12] Monitor by TLC or LC-MS.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitation: Add a sufficient volume of anhydrous diethyl ether to the residue to precipitate the 4-formyl-azepane hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum.
-
Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be neutralized following the work-up procedure described in Protocol 1 (Steps 7-9).
Protocol 3: Thermal Deprotection in a Polar Solvent
For substrates that show significant degradation under strongly acidic conditions, a catalyst-free thermal approach can be a valuable alternative.
Rationale: The Boc group can be cleaved by thermolysis, a process that avoids the use of strong acids altogether.[15] The reaction is often performed in a high-boiling polar solvent like methanol or in a continuous flow reactor at elevated temperatures.[16][17] This method can offer excellent selectivity for substrates with multiple acid-sensitive functional groups.[17]
Materials:
-
This compound
-
Methanol or Trifluoroethanol (TFE)
-
Sealed reaction vessel (e.g., microwave vial or sealed tube)
-
Heating mantle or oil bath
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or TFE in a vessel capable of being securely sealed.
-
Heating: Seal the vessel and heat the solution to 120-150 °C. Caution: Ensure the vessel is designed to handle the pressure generated at these temperatures.
-
Reaction Monitoring: Heat for several hours (e.g., 2-6 hours), periodically cooling the reaction to take aliquots for analysis by TLC or LC-MS to determine completion.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can then be used directly or purified by column chromatography.
Comparative Analysis and Workflow
The choice of method depends on the stability of the specific derivative and available laboratory equipment.
Table 1: Comparison of Deprotection Protocols
| Method | Reagents | Temp. | Time | Advantages | Disadvantages/Challenges |
| Protocol 1 | TFA, DCM | 0 °C to RT | 1-3 h | Fast, reliable, common reagents | Harsh acid; risk of aldehyde degradation; TFA is corrosive and requires careful handling |
| Protocol 2 | 4M HCl in Dioxane | RT | 30-60 min | Very fast, high yield, product often precipitates as HCl salt | Requires anhydrous conditions; dioxane is a peroxide-former and has health concerns |
| Protocol 3 | Methanol or TFE | 120-150 °C | 2-6 h | Acid-free, excellent for highly sensitive substrates | Requires high temperatures and sealed vessels; may not be suitable for thermally labile compounds |
General Experimental Workflow
The overall process, from the protected starting material to the final purified product, follows a logical sequence of steps.
Caption: Figure 2: General Experimental Workflow
Conclusion
The selective deprotection of this compound is a critical transformation that requires careful consideration of reaction conditions to preserve the integrity of the acid-sensitive aldehyde. Standard protocols using TFA in DCM or 4M HCl in dioxane are highly effective but demand rigorous monitoring to prevent side reactions. For substrates that prove particularly labile, acid-free thermal deprotection offers a powerful alternative. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently access the versatile 4-formyl-azepane intermediate, paving the way for the synthesis of complex and medicinally relevant molecules.
References
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Sun, C., Wang, Y., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
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Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. [Link]
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available from ResearchGate. [Link]
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Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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University of Arizona (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research Repository. [Link]
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Albericio, F., et al. (2013). STUDIES ON THE SYNTHESIS OF THIAZOLINES AND THIAZOLES FROM AMINO ACIDS. Heteroletters, 3(4), 415-426. [Link]
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Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
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Organic Chemistry (2022). Boc Deprotection Mechanism. YouTube. [Link]
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Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25039. [Link]
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Reddit r/Chempros (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. Reagent Guides. [Link]
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Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25031-25039. Available from ResearchGate. [Link]
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Smith, C. J., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1437–1446. [Link]
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Total Synthesis (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 138-141. [Link]
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Romo, D., et al. (1993). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Tetrahedron Letters, 34(48), 7695-7698. [Link]
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Subiros-Funosas, R., et al. (2019). Boc deprotection conditions tested. ResearchGate. [Link]
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Chemistry Stack Exchange (2019). Why is formyl chloride unstable while higher acyl chlorides are stable?. [Link]
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ResearchGate (n.d.). Synthesis of azepane derivatives 4 by a sequence of asymmetric.... [Link]
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Quora (2019). Why is formyl chloride unstable while higher acetyl chlorides are stable?. [Link]
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Smith, C. J., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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ResearchGate (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
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Vitucci, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6524. [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
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ResearchGate (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
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Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
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SciSpace (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ResearchGate (n.d.). Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. [Link]
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ResearchGate (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
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ResearchGate (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. [Link]
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Appiah, C., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
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Hill, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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Khan Academy (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
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Scale-up synthesis of 4-substituted azepanes for preclinical studies
An Application Note and Protocol from the Senior Application Scientist
Topic: Scale-up Synthesis of 4-Substituted Azepanes for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique three-dimensional structure and conformational flexibility.[1][2] Transitioning from milligram-scale discovery synthesis to multi-gram or kilogram-scale production required for preclinical studies presents significant challenges in terms of safety, cost, and robustness.[3][4] This guide provides a detailed overview of scalable synthetic strategies for preparing 4-substituted azepanes, complete with step-by-step protocols, purification guidelines, and critical safety considerations. The methodologies discussed are selected for their reliability, efficiency, and adaptability to larger-scale manufacturing, ensuring the consistent production of high-purity compounds essential for drug development.
Introduction: The Azepane Scaffold in Drug Development
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with over 85% of biologically active compounds featuring such rings. While five- and six-membered rings like pyrrolidines and piperidines are widespread, the seven-membered azepane is comparatively underrepresented in medicinal chemistry libraries.[5][6] This disparity is not due to a lack of potential biological activity but rather stems from the synthetic challenges associated with forming medium-sized rings.[5][7]
However, the azepane motif is found in over 20 FDA-approved drugs and numerous clinical candidates, highlighting its pharmacological importance.[2] Its non-planar, flexible structure allows for the exploration of a broader chemical space, often leading to improved binding affinity and pharmacokinetic properties compared to smaller, more rigid analogues.[8]
The journey from a promising lead compound to a preclinical candidate necessitates a shift in synthetic strategy. Discovery routes, optimized for speed and diversity, are often impractical for large-scale synthesis.[4] The scale-up process demands a focus on:
-
Robustness and Reproducibility: Reactions must perform consistently on a larger scale.
-
Safety: Hazardous reagents and exothermic reactions must be carefully managed or replaced.[9]
-
Cost-Effectiveness: Expensive reagents and purification methods should be minimized.
-
Purity: The final compound must meet stringent purity requirements for preclinical toxicology studies.
This document details three robust and scalable synthetic approaches to 4-substituted azepanes: Ring Expansion via Beckmann Rearrangement, Intramolecular Reductive Amination, and Palladium-Catalyzed C-N Cyclization.
Key Synthetic Strategies for Scalable Production
Strategy A: Ring Expansion of 4-Substituted Cyclohexanones
Ring expansion reactions are powerful tools in organic synthesis that leverage existing ring structures, often avoiding the challenging kinetics of large ring formation from linear precursors.[10] The Beckmann rearrangement of a cyclohexanone oxime is a classic, reliable, and highly scalable method to produce a seven-membered lactam (azepan-2-one), which can be further functionalized.
Causality and Rationale: This strategy is advantageous for scale-up because the starting materials, 4-substituted cyclohexanones, are often commercially available or readily prepared. The rearrangement itself is typically high-yielding and can be driven to completion under well-controlled conditions. The resulting lactam is a stable, crystalline intermediate that is often easily purified by recrystallization, avoiding the need for large-scale chromatography. Subsequent reduction of the lactam provides the desired azepane scaffold.
References
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- 10. researchgate.net [researchgate.net]
Intramolecular reductive amination to form bicyclic azepane systems
Application Note & Protocol
Topic: Intramolecular Reductive Amination for the Formation of Bicyclic Azepane Systems
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: The Power of Intramolecular Cyclization for Azepane Scaffolds
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility make it a valuable component in designing novel therapeutics that can effectively interact with complex biological targets.[2] Annulated azepane rings, in particular, are important structural motifs found in a range of natural products and active pharmaceutical ingredients (APIs).[3] The synthesis of these bicyclic systems, however, presents unique challenges, primarily centered on controlling the entropic cost of forming a seven-membered ring.
Intramolecular Reductive Amination (IRA) emerges as a robust and highly effective strategy to overcome these hurdles.[4] This one-pot reaction leverages the proximity of an amine and a carbonyl group within the same molecule to facilitate cyclization, followed by an in-situ reduction to furnish the stable bicyclic amine.[5][6] This approach is synthetically efficient, often proceeds under mild conditions, and avoids issues of overalkylation that can plague intermolecular methods.[7] This guide provides a deep dive into the mechanistic underpinnings, key experimental parameters, and a detailed protocol for successfully implementing this reaction to construct bicyclic azepane frameworks.
The Reaction Mechanism: A Stepwise Journey to the Bicyclic Core
The success of an intramolecular reductive amination hinges on a cascade of well-defined chemical events. The entire process is typically conducted in a single reaction vessel, where the equilibrium of the initial steps is driven forward by the irreversible final reduction.[6]
The mechanism proceeds as follows:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the tethered amine onto the electrophilic carbonyl carbon. This acid-catalyzed step forms a transient cyclic hemiaminal intermediate.[6]
-
Dehydration to Iminium Ion: The hemiaminal, under weakly acidic conditions, readily eliminates a molecule of water to form a more stable cyclic iminium ion. This dehydration step is crucial and often rate-limiting; shifting this equilibrium toward the iminium ion is key for high conversion.[5][6]
-
Irreversible Reduction: A carefully selected reducing agent, present in the reaction mixture from the start, selectively reduces the electrophilic iminium ion. This hydride attack is irreversible and effectively pulls the entire reaction cascade toward the final bicyclic azepane product.[8]
Caption: The core mechanism of intramolecular reductive amination.
Optimizing the Reaction: A Guide to Reagents and Conditions
The choice of reducing agent is the most critical parameter in a successful reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl group.[7] This selectivity prevents the consumption of starting material in a non-productive pathway, thereby maximizing the yield of the desired cyclic amine.
| Reagent | Chemical Formula | Key Advantages & Rationale | Typical Conditions |
| Sodium Cyanoborohydride | NaBH₃CN | Gold Standard. Stable in weakly acidic solutions (pH 4-6) required for iminium ion formation. Selectively reduces the protonated iminium ion much faster than the neutral carbonyl.[7][9] | Methanol, Ethanol, THF; Acetic acid as catalyst; pH 4-6 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Safer Alternative. A milder and less toxic reagent than NaBH₃CN.[9] It does not release cyanide salts. The acetate groups attenuate its reactivity, making it highly selective for imines/iminium ions.[6][7] | Dichloroethane (DCE), THF; Acetic acid often used as catalyst/co-solvent.[10] |
| Sodium Borohydride | NaBH₄ | Use with Caution. Can reduce the starting aldehyde/ketone, leading to side products.[6] Best used in a two-step procedure where the imine is pre-formed before the reductant is added.[9] | Methanol, Ethanol; Requires careful pH control. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Green Chemistry Approach. Avoids hydride reagents and produces minimal waste.[6] Can be sensitive to other functional groups and may require specialized high-pressure equipment.[3] | Methanol, Ethanol; Various pressures and catalysts (e.g., Pd/C). |
Causality Behind Experimental Choices:
-
pH Control: Maintaining a weakly acidic environment (typically pH 4-6) is a delicate balance. The acidity is required to catalyze both the formation of the hemiaminal and its subsequent dehydration to the iminium ion.[6] However, if the pH is too low, the starting amine becomes fully protonated, rendering it non-nucleophilic and halting the initial step.
-
Solvent Selection: Protic solvents like methanol or ethanol are common as they readily dissolve the amine precursors and borohydride reagents. Aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred with NaBH(OAc)₃.[10]
-
Temperature: Most reductive aminations are run at ambient temperature, reflecting the mildness of the reaction conditions. Gentle heating may be required for particularly sluggish substrates.
Experimental Protocol: A General Procedure
This protocol provides a representative, step-by-step methodology for the synthesis of a bicyclic azepane via intramolecular reductive amination using sodium triacetoxyborohydride.
Caption: A typical experimental workflow for IRA synthesis.
Materials & Equipment:
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Amino-carbonyl precursor (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, ~1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
TLC plates and appropriate developing solvent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amino-carbonyl precursor (1.0 eq).
-
Dissolution: Add anhydrous DCE to dissolve the precursor (concentration typically 0.1 M). Begin vigorous stirring. Rationale: Anhydrous conditions prevent hydrolysis of the reducing agent and potential side reactions.
-
Acid Catalyst (Optional): If the substrate is unreactive, glacial acetic acid (1.1 eq) can be added at this stage to facilitate iminium ion formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in portions over 10-15 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Reactions are typically complete within 4-24 hours.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure bicyclic azepane.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently acidic conditions preventing iminium formation.2. Deactivated amine (protonated) or carbonyl.3. Decomposed reducing agent. | 1. Add a catalytic amount of acetic acid (1.1 eq) to the reaction mixture.[9]2. Confirm the pH is in the optimal 4-6 range.3. Use a fresh bottle of the reducing agent. |
| Formation of Acyclic Alcohol | The reducing agent is reducing the starting carbonyl faster than cyclization is occurring. | 1. Switch to a more selective reducing agent like NaBH(OAc)₃.[7]2. Ensure the reaction is not overly acidic, which can inhibit the initial nucleophilic attack. |
| Formation of 6-Membered Ring | The transition state for the formation of the piperidine (6-membered) ring is kinetically favored over the azepane (7-membered) ring.[11] | 1. Modify the substrate to introduce steric hindrance that disfavors the 6-membered ring closure.2. Change the solvent or temperature to alter the kinetic vs. thermodynamic product ratio. |
| Incomplete Reaction | Steric hindrance around the carbonyl or amine is slowing the reaction. | 1. Increase the reaction time and/or gently heat the mixture (e.g., to 40-50 °C).2. Use a higher excess of the reducing agent (e.g., 2.0-2.5 eq). |
Conclusion
The intramolecular reductive amination is a cornerstone reaction for the synthesis of complex nitrogen-containing heterocycles. Its application to the formation of bicyclic azepane systems provides a direct, efficient, and often high-yielding route to valuable scaffolds for drug discovery.[12][13][14] By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can reliably construct these challenging molecular architectures, paving the way for the development of novel chemical entities with potent biological activity.
References
-
Reductive Amination - Organic Chemistry Tutor. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. [Link]
-
Intramolecular reductive aminations for the formation of azepanes.72,73 - ResearchGate. [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. [Link]
-
Preparation of Optically Active Azepane Scaffolds - ChemistryViews. [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Semantic Scholar. [Link]
-
Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing). [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Myers Chem 115. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. | Read by QxMD. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines - ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of 1-Boc-4-formyl-azepane
Welcome to the technical support center for the reductive amination of 1-Boc-4-formyl-azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the scientific integrity and success of your experiments.
The azepane scaffold is a valuable motif in medicinal chemistry, and its successful functionalization via reductive amination is a critical step in the synthesis of numerous drug candidates.[1][2] However, the unique structural features of this compound, including the bulky tert-butyloxycarbonyl (Boc) protecting group and the conformational flexibility of the seven-membered ring, can present specific challenges. This guide provides a structured approach to troubleshooting and optimizing your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of this compound in a question-and-answer format.
Question 1: My reaction has stalled, or I am observing very low conversion to the desired amine product. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in the reductive amination of this compound can stem from several factors, primarily related to imine formation and the activity of the reducing agent.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine intermediate can be unfavorable.[3] The bulky Boc group on the azepane ring may also introduce steric hindrance, slowing down the initial nucleophilic attack by the amine.
-
Solution:
-
Water Removal: The formation of the imine intermediate releases water. Adding a dehydrating agent, such as powdered 4 Å molecular sieves, can drive the equilibrium towards the imine.[4]
-
pH Adjustment: Imine formation is often catalyzed by mild acid.[5] A small amount of acetic acid can be beneficial. However, excessive acidity can protonate the amine starting material, rendering it non-nucleophilic.[6] Careful control of pH is therefore crucial.
-
Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[5][7]
-
-
-
Reducing Agent Inactivity: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a preferred reagent for its mildness and selectivity.[8][9]
-
Solution:
-
Reagent Quality: Ensure your STAB is fresh and has been stored under anhydrous conditions. STAB is water-sensitive and will decompose upon exposure to moisture, losing its reducing power.[9][10]
-
Solvent Choice: STAB is not compatible with protic solvents like methanol, as it reacts with them.[10][11] Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are recommended.[7][12]
-
-
Question 2: I am observing a significant amount of an alcohol byproduct, corresponding to the reduction of my starting aldehyde. How can I prevent this?
Answer:
The formation of the corresponding alcohol, 1-Boc-4-(hydroxymethyl)azepane, indicates that the reduction of the aldehyde is competing with the reduction of the imine.
-
Choice of Reducing Agent: While STAB is generally selective for the imine over the aldehyde, this selectivity is not absolute.[3][9] Using a stronger, less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure will almost certainly lead to significant aldehyde reduction.[3][5]
-
Solution:
-
Stick with STAB: Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations precisely because it reduces the iminium ion much faster than the carbonyl group.[13][14]
-
Two-Step Protocol: If aldehyde reduction remains a problem even with STAB, a two-step approach is the most robust solution. First, form the imine, and then add a less selective but more powerful reducing agent like sodium borohydride.[5] This ensures that the aldehyde is consumed before the reducing agent is introduced.
-
-
Question 3: My final product is contaminated with a tertiary amine, suggesting over-alkylation. How can I improve the selectivity for the secondary amine?
Answer:
The formation of a tertiary amine byproduct occurs when the desired secondary amine product reacts with another molecule of the starting aldehyde. This is a common issue in reductive aminations.[5]
-
Reaction Stoichiometry and Order of Addition:
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to ensure the aldehyde is fully consumed.
-
Slow Addition: Adding the aldehyde slowly to a mixture of the amine and the reducing agent can help to keep the concentration of the aldehyde low, minimizing the chance of the secondary amine product reacting with it.
-
Tandem Boc-Protection: A one-pot tandem procedure where the secondary amine is immediately protected can be highly effective. After the reductive amination is complete, the addition of Di-tert-butyl dicarbonate ((Boc)₂O) will protect the newly formed secondary amine, preventing it from reacting further.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reducing agent for the reductive amination of this compound?
A1: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations because it preferentially reduces the intermediate iminium ion over the starting aldehyde.[3][8][9] This selectivity minimizes the formation of the alcohol byproduct. Compared to sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and often provides better yields.[8][13]
Q2: Which solvent is best for this reaction?
A2: Aprotic solvents are essential when using STAB. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used and generally give good results.[7] Tetrahydrofuran (THF) is also a suitable option.[12] Protic solvents like methanol or ethanol should be avoided as they react with STAB.[10][11]
Q3: Is the addition of an acid catalyst necessary?
A3: The formation of the imine intermediate is often the rate-limiting step and can be catalyzed by a weak acid.[4] A small amount of acetic acid (AcOH) can be beneficial, particularly if you are reacting this compound with a weakly basic amine.[6][16] However, for most aliphatic amines, it may not be necessary.[6] It is important to avoid strong acids or an excess of weak acid, which can protonate the amine and shut down the reaction.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods. A simple TLC can show the consumption of the starting aldehyde. Staining with potassium permanganate can help visualize all components. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.
Data Presentation
| Reducing Agent | Typical Solvents | Key Advantages | Common Issues |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Mild, selective for imine reduction, good for one-pot reactions, less toxic.[8][9][13] | Water-sensitive, incompatible with protic solvents.[9][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Stable in protic solvents.[17] | Highly toxic (cyanide byproduct), can be sluggish.[17] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, powerful reducing agent.[11] | Not selective, will reduce the aldehyde.[3][5] Best for two-step procedures. |
| α-Picoline-Borane | Methanol, Water, Neat | Stable, environmentally friendly alternative.[16] | May require acidic catalysis.[16] |
Experimental Protocols
Protocol 1: Standard One-Pot Reductive Amination using STAB
-
To a solution of this compound (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous dichloromethane (DCM, ~0.1 M), add powdered 4 Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the mixture to remove the molecular sieves and transfer the filtrate to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Two-Step Reductive Amination
-
Dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent such as methanol or toluene.
-
Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 2-4 hours. If using toluene, consider using a Dean-Stark apparatus to remove water.
-
Monitor the formation of the imine by TLC or ¹H NMR.
-
Once imine formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water at 0 °C.
-
Concentrate the reaction mixture to remove the organic solvent.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of reductive amination.
Caption: Troubleshooting workflow for low yield.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Technical Note. [Link]
-
Oliphant, S. J., & Wilson, Z. E. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 29526–29536. [Link]
-
Oliphant, S. J., & Wilson, Z. E. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 29526–29536. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). Chem 115 Handouts. Harvard University. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Li, G., et al. (2018). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications, 54(84), 11953-11956. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Huffman, M. A., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(6), 595. [Link]
-
Kumar, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(28), 3589-3592. [Link]
-
Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(10), 1523-1526. [Link]
-
Katritzky, A. R., et al. (2004). Reductive BOC-Amination of Aldehydes. Arkivoc, 2004(5), 49-56. [Link]
-
Smith, A. C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Gevorgyan, V., et al. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 23(10), 2469. [Link]
-
Organic Syntheses. (n.d.). L-Proline. [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Valerio, R. M., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity, 4(3), 155-63. [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Mykura, R., et al. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Preprint. [Link]
-
Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]
-
Valerio, R. M., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Molecular Diversity, 4(3), 155-163. [Link]
-
Wikipedia. (2023). Metal-organic framework. [Link]
Sources
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- 3. Reductive amination - Wikipedia [en.wikipedia.org]
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- 16. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Synthesis of 1-Boc-4-formyl-azepane
Welcome to the technical support center for the synthesis of 1-Boc-4-formyl-azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, experience-driven answers to specific experimental issues, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Troubleshooting Aldehyde Synthesis via Oxidation
The most common route to this compound involves the oxidation of the precursor alcohol, 1-Boc-4-(hydroxymethyl)azepane. While seemingly straightforward, this step is prone to several side reactions. We will address issues related to two widely used mild oxidation methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.[1]
Q1: My Swern oxidation of 1-Boc-4-(hydroxymethyl)azepane is failing, resulting in a complex mixture or recovery of starting material. What are the likely causes?
A: The Swern oxidation, while highly effective, is exceptionally sensitive to temperature and moisture.[2] The root cause of failure often lies in the instability of the key reactive intermediate, the chloro(dimethyl)sulfonium salt, which forms from dimethyl sulfoxide (DMSO) and oxalyl chloride.[3][4]
-
Causality - Thermal Instability: This active species rapidly decomposes at temperatures above -60°C.[4][5] If the reaction temperature rises, even locally during reagent addition, the oxidant is destroyed before it can react with the alcohol, leading to low or no conversion.
-
Causality - Moisture: The reaction must be performed under strictly anhydrous conditions. Any water present will consume the electrophilic chlorosulfonium salt, quenching the reaction.
Troubleshooting Protocol:
-
Glassware and Reagents: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (typically dichloromethane) and fresh, high-quality DMSO and oxalyl chloride.[5]
-
Strict Temperature Control: Maintain the reaction temperature at -78°C (a dry ice/acetone bath) throughout the activation and alcohol addition steps.
-
Reagent Addition: Add reagents slowly and sub-surface to prevent localized warming. The formation of the active oxidant from DMSO and oxalyl chloride is highly exothermic and generates gas (CO and CO₂), requiring careful control.[2][3]
Q2: I've isolated a major byproduct from my Swern oxidation with a mass corresponding to my alcohol plus a -CH₂SMe group. What is this and how can it be avoided?
A: You have likely formed a methylthiomethyl (MTM) ether. This is the most common side reaction in Swern oxidations and is a direct consequence of loss of temperature control.[5]
-
Mechanism - The Pummerer Rearrangement: If the reaction is allowed to warm after the formation of the alkoxysulfonium ion intermediate (but before the addition of the amine base), this intermediate can undergo a Pummerer rearrangement. This rearrangement, followed by reaction with another molecule of the alcohol, results in the formation of the MTM-protected alcohol, a stable and often difficult-to-remove byproduct.
Prevention: The solution is directly linked to the cause: meticulous temperature control. The triethylamine base should be added only after the alcohol has fully reacted with the activated DMSO species at -78°C. The base-catalyzed elimination to form the aldehyde is rapid, and only after this step should the reaction be allowed to warm.[3]
Q3: My Dess-Martin Periodinane (DMP) oxidation is very slow and gives incomplete conversion, even after several hours. How can I improve this?
A: Sluggish DMP oxidations are a known issue, but fortunately, the reaction rate can be significantly enhanced.
-
Causality - The Role of Water: Counterintuitively for an oxidation, the presence of a stoichiometric amount of water can accelerate the reaction rate.[6][7] It is believed that water facilitates the ligand exchange on the hypervalent iodine center, speeding up the dissociation of the acetate ligand and subsequent oxidation.[6] High-purity, completely anhydrous DMP can sometimes be less effective than slightly hydrolyzed material.[8]
Troubleshooting Protocol:
-
Add 1.0 equivalent of water relative to the DMP reagent at the start of the reaction.
-
Monitor the reaction by TLC or LC-MS. You should observe a significant rate enhancement.
Q4: My DMP oxidation works, but I am observing significant cleavage of the Boc protecting group. Why is this happening and how can it be prevented?
A: The Boc (tert-butoxycarbonyl) group is notoriously sensitive to acid. The DMP oxidation reaction produces two equivalents of acetic acid as a byproduct, which can be sufficient to cleave the Boc group.[7]
-
Causality - Acetic Acid Formation: The mechanism of the DMP oxidation involves the reduction of the iodine(V) species to an iodine(III) species, releasing acetate ligands which are protonated to form acetic acid.[9]
Prevention: To prevent deprotection, the generated acid must be neutralized as it forms.
-
Recommended Action: Add a mild, non-nucleophilic base to the reaction mixture. Pyridine or sodium bicarbonate are commonly used as buffers to maintain neutral pH conditions without interfering with the oxidation.[7] A typical protocol would include 2-4 equivalents of pyridine relative to the alcohol.
Section 2: Troubleshooting Aldehyde Synthesis via Reduction
An alternative route to this compound is the partial reduction of a carboxylic acid derivative, most commonly the nitrile (1-Boc-4-cyanoazepane), using Di-isobutylaluminium hydride (DIBAL-H).
Q5: My DIBAL-H reduction of 1-Boc-4-cyanoazepane is producing the fully reduced primary amine, not the aldehyde. How do I stop the reaction at the desired stage?
A: This is a classic case of over-reduction. DIBAL-H is a powerful hydride donor, and controlling the reaction to stop at the intermediate imine stage (which hydrolyzes to the aldehyde) requires precise control of stoichiometry and temperature.[10][11]
-
Causality - Reaction Mechanism and Stoichiometry: DIBAL-H first adds one hydride equivalent to the nitrile, forming an aluminum-imine intermediate.[11] At low temperatures, this intermediate is relatively stable. However, if excess DIBAL-H is present or if the temperature is too high, a second hydride can be delivered, leading to the fully reduced amine.[11]
Troubleshooting Protocol:
-
Stoichiometry is Critical: Use only 1.0 to 1.1 equivalents of DIBAL-H. Ensure your DIBAL-H solution has been recently titrated to know its exact molarity.
-
Maintain Low Temperature: The reaction should be conducted at very low temperatures, typically -78°C, to stabilize the intermediate imine complex.[10]
-
Quenching: Quench the reaction at low temperature before allowing it to warm to hydrolyze the imine to the aldehyde. A common method is to slowly add methanol, followed by an aqueous workup.
Q6: I successfully formed the aldehyde with DIBAL-H, but the Boc group was cleaved during the aqueous workup. How can I perform the workup while preserving this protecting group?
A: As with the DMP oxidation, the issue is acid-lability. Standard DIBAL-H workups often involve the addition of dilute acid (e.g., HCl) to dissolve the aluminum salts, but this will readily cleave the Boc group.[12]
-
Causality - Acidic Workup: The N-Boc group is an aminal ester (a carbamate) that hydrolyzes rapidly under acidic conditions.[13]
Recommended Workup Protocol (Rochelle's Salt): A buffered, mildly basic workup is required.
-
After quenching the reaction at low temperature with a small amount of alcohol (e.g., methanol or isopropanol), allow the mixture to warm to 0°C.
-
Slowly add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Stir the resulting biphasic mixture vigorously at room temperature. The tartrate will chelate the aluminum salts, breaking up the gelatinous precipitate and allowing for a clean separation of the organic and aqueous layers. This process can take anywhere from 1 to several hours.
-
Separate the layers and extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred: oxidation of the alcohol or reduction of the nitrile? A: The choice often depends on the availability of starting materials and scale.
-
Oxidation Route (Swern/DMP): This is often preferred for smaller, lab-scale syntheses. The starting alcohol is readily accessible from the corresponding carboxylic acid or ester. These reactions are generally high-yielding when performed correctly, but can be operationally intensive (Swern) or expensive (DMP).[6][14]
-
Reduction Route (DIBAL-H): This route can be more cost-effective for larger-scale syntheses. However, it requires precise control over stoichiometry and temperature to avoid over-reduction and can have a more challenging workup.[10]
Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most common method. Use a stain that visualizes both the starting material and the product. A potassium permanganate stain is effective as it reacts with the starting alcohol but less readily with the product aldehyde. A p-anisaldehyde stain is also excellent for visualizing aldehydes.
Q: What are the best practices for purifying the final this compound? A: The aldehyde is a relatively non-polar compound. Flash column chromatography on silica gel is the standard method for purification. A gradient elution using a mixture of hexanes and ethyl acetate is typically effective. The product is known to be an oil at room temperature.
Visualizations & Data
Workflow & Decision Making
Caption: Troubleshooting decision tree for the synthesis of this compound.
Data Summary
Table 1: Comparison of Common Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Reagents | DMSO, Oxalyl Chloride, Triethylamine[4] | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one[15] |
| Temp. | -78°C (Cryogenic)[4] | Room Temperature[7] |
| Pros | Inexpensive reagents, byproducts are volatile, high yield.[5] | Mild conditions, short reaction times, high chemoselectivity.[6][15] |
| Cons | Requires strict temp. control, toxic/odorous byproducts (CO, DMS).[2][3] | Expensive, potentially explosive, produces acetic acid byproduct.[7][8] |
| Key Side Reaction | MTM Ether formation (if warmed)[5] | Boc deprotection (if unbuffered)[7] |
Appendix: Detailed Protocols
Protocol A: Swern Oxidation of 1-Boc-4-(hydroxymethyl)azepane
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to -78°C in a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction flask, ensuring the internal temperature does not rise above -70°C. Stir for 15 minutes.
-
Prepare a solution of 1-Boc-4-(hydroxymethyl)azepane (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction, maintaining the temperature at -78°C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq.) dropwise, again keeping the temperature at -78°C. After the addition is complete, stir for an additional 30 minutes at -78°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: DIBAL-H Reduction of 1-Boc-4-cyanoazepane
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 1-Boc-4-cyanoazepane (1.0 eq.) in anhydrous toluene or DCM (~0.1 M).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.05 eq., typically 1.0 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction at -78°C for 1-2 hours. Monitor by TLC for the consumption of starting material.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol (2.0 eq.) at -78°C.
-
Remove the cooling bath and allow the mixture to warm to 0°C.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring.
-
Continue stirring at room temperature until the two layers become clear (this may take several hours).
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Chem-Station Int. Ed. (2014). Swern Oxidation. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Organic Process Research & Development. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
-
Proprep. (n.d.). How does DIBAL-H react with esters or nitriles?[Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
Chemguide. (n.d.). Oxidising alcohols to make aldehydes and ketones. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
ResearchGate. (2018). Is there a possibility of nitrile reduction reaction to aldehyde by using DIBAL?[Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. [Link]
-
PubMed. (2006). Structure-based optimization of novel azepane derivatives as PKB inhibitors. [Link]
-
JoVE. (2023). Video: Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. [Link]
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
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Technical Support Center: Purification of 1-Boc-4-formyl-azepane
This guide provides in-depth technical support for the purification of 1-Boc-4-formyl-azepane using silica gel column chromatography. It is designed for researchers and drug development professionals, offering practical solutions to common challenges encountered during this specific separation. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
The purification of this compound presents a unique challenge due to the presence of two chemically sensitive functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive formyl (aldehyde) group.[1][2] Standard silica gel is inherently acidic and can lead to partial or complete cleavage of the Boc group, while the polar aldehyde can interact strongly with the silica surface, potentially causing streaking and poor recovery.[3]
Q1: What is the recommended stationary phase for this purification?
A1: Standard flash-grade silica gel (230-400 mesh) is the most common choice. However, due to the compound's sensitivity, it is highly recommended to use silica gel that has been deactivated. This can be achieved by preparing a slurry of the silica in the chosen eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to neutralize the acidic sites on the silica surface. This simple step is crucial for preventing the loss of the Boc protecting group during purification.[3]
Q2: How do I select the optimal solvent system (mobile phase)?
A2: The selection process must begin with Thin-Layer Chromatography (TLC).[4][5] A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc). The goal is to find a solvent ratio that provides a retention factor (Rf) for the desired product of approximately 0.2-0.35. An Rf in this range typically ensures good separation from both less polar and more polar impurities during the column run.
Q3: My compound streaks badly on the TLC plate. What does this mean?
A3: Streaking is a strong indicator of an undesirable interaction between your compound and the stationary phase. For this compound, this is often due to the acidic nature of the silica gel interacting with the Boc-protected amine or the polar aldehyde. To confirm this, you can spot your sample on a TLC plate, let it sit for 15-20 minutes, and then develop it. If new, lower Rf spots appear or the original spot has elongated, decomposition is likely occurring.[3] Adding 0.5-1% triethylamine to your TLC mobile phase should significantly reduce or eliminate this streaking.
Q4: Should I perform an isocratic or gradient elution?
A4: If TLC analysis shows a clean separation between your product and all major impurities with a single solvent system, an isocratic (constant solvent composition) elution is sufficient and simpler to perform.[6] However, if impurities are close to your product's Rf or if there are multiple impurities with a wide range of polarities, a gradient elution (gradually increasing the proportion of the polar solvent) will provide better resolution and a more efficient purification.[6]
Section 2: Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success before proceeding to the next stage.
Protocol 2.1: Solvent System Optimization via TLC
-
Preparation: Prepare several small vials containing different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 3:1, 2:1, 1:1). To a separate vial, add your chosen "best guess" solvent system (e.g., 3:1 Hexanes:EtOAc) plus 1% triethylamine.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto two separate TLC plates.
-
Development: Place one plate in the jar containing the solvent without triethylamine and the other in the jar with triethylamine. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots using a UV lamp (if applicable) and then by staining with a suitable agent (e.g., potassium permanganate or vanillin stain, which are effective for aldehydes).
-
Analysis: Compare the two plates. The plate developed with triethylamine should show a well-defined, round spot for your product with minimal streaking. Adjust the hexanes:EtOAc ratio until the Rf of this spot is in the target range of 0.2-0.35. This is your confirmed mobile phase for the column.
Protocol 2.2: Column Chromatography Purification Workflow
-
Column Preparation: Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight). Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel.
-
Add your chosen mobile phase (containing 0.5-1% triethylamine) to the silica gel to create a free-flowing slurry.
-
Pour the slurry into the column in a single, continuous motion. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude sample) to this solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add a protective layer of sand on top of your sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column's void volume.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing them.
-
-
Product Isolation:
-
Analyze the TLC plates of your collected fractions.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Boc Group Cleavage: The acidic silica has removed the Boc group. The resulting free amine is highly polar and has likely stuck irreversibly to the top of the column. | Action: Always use a mobile phase containing 0.5-1% triethylamine to neutralize the silica.[3] If the problem persists, consider using a less acidic stationary phase like alumina. |
| 2. Aldehyde Reactivity: The aldehyde may have formed a Schiff base or other adducts on the silica surface. | Action: Ensure the silica is properly deactivated with triethylamine. Running the column promptly after packing and loading can minimize contact time and potential degradation. | |
| Poor Separation / Mixed Fractions | 1. Incorrect Solvent System: The polarity of the mobile phase is too high, causing all components to elute together, or too low, resulting in broad, overlapping bands. | Action: Re-optimize the solvent system using TLC as described in Protocol 2.1. Aim for a larger ΔRf (difference in Rf values) between your product and impurities. |
| 2. Column Overloading: Too much crude material was loaded for the amount of silica used. | Action: Maintain a silica-to-sample weight ratio of at least 20:1. If separation is difficult, increase this to 40:1 or higher. | |
| 3. Poor Packing/Loading: The column was packed unevenly, or the initial sample band was too wide. | Action: Ensure the silica bed is level and free of cracks or channels. Use the dry loading method (Protocol 2.2) for the tightest possible sample band.[6] | |
| Product Elutes as a Broad Band or "Tail" | 1. Secondary Interactions: The aldehyde or amine is interacting too strongly with the silica. | Action: This is another symptom that can be resolved by adding 0.5-1% triethylamine to the eluent. |
| 2. Sample Too Concentrated: The concentration of the product in the mobile phase is too high as it moves down the column, leading to non-ideal behavior. | Action: Use a larger column with more silica to ensure the sample remains diluted during elution. | |
| Column Flow Rate is Very Slow or Stops | 1. Clogging: Very fine silica particles are clogging the frit or stopcock. | Action: Ensure your sand layer at the bottom is sufficient to retain the silica. |
| 2. Swelling/Cracking: A drastic change in solvent polarity (e.g., switching from hexanes directly to pure ethyl acetate) can cause the silica bed to swell or crack, impeding flow. | Action: If using a gradient, increase the polarity gradually. Do not make large, stepwise changes to the solvent composition. |
Section 4: Visualized Workflows
Purification Workflow Diagram
Caption: End-to-end workflow for purifying this compound.
Troubleshooting Decision Tree
Sources
Technical Support Center: Preventing Racemization in Chiral Azepane Synthesis
Welcome to the technical support center for the synthesis of chiral azepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate racemization in their synthetic routes. The inherent conformational flexibility of the seven-membered azepane ring and the potential for epimerization at stereogenic centers present unique challenges in maintaining enantiopurity. This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols, quantitative data, and visual aids to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of chiral azepanes?
A1: Racemization during chiral azepane synthesis typically occurs through the deprotonation of a stereogenic center,
Troubleshooting incomplete imine formation in reductive amination
Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource, authored from the perspective of a Senior Application Scientist. Reductive amination is a cornerstone of modern amine synthesis, but its success hinges on the efficient formation of the imine or iminium ion intermediate. Incomplete formation of this key intermediate is a frequent cause of low yields and complex product mixtures.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Troubleshooting Guide & FAQs
Q1: My reductive amination is sluggish, and the yield is low. How do I confirm that incomplete imine formation is the root cause?
A: Before adjusting other parameters, you must first diagnose the problem. The most direct way is to monitor the consumption of your starting materials and the appearance of the imine intermediate. The imine (C=N) is often an isolable species, but in a one-pot reductive amination, it exists transiently before being reduced.
Recommended Diagnostic Techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Run a co-spot of your aldehyde/ketone and amine starting materials alongside a spot of the reaction mixture. Incomplete imine formation will be evident by a persistent, strong spot corresponding to the limiting starting material. The imine product should appear as a new spot with a different Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative assessment, you can monitor the reaction in an NMR tube.[1][2] The disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of the imine proton signal (~8 ppm) provides direct evidence of imine formation.[3] Similarly, the carbonyl carbon signal (~170-200 ppm in ¹³C NMR) will be replaced by the imine carbon signal (~155-170 ppm).[2]
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the starting carbonyl (typically 1690-1740 cm⁻¹) will decrease in intensity, while a new C=N stretch for the imine will appear around 1640-1690 cm⁻¹.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the disappearance of volatile starting materials and the appearance of the imine product, confirming their respective molecular weights.[1]
If you observe significant unreacted carbonyl starting material after a reasonable time (e.g., 1-2 hours) before the addition of or in the presence of a mild reducing agent, then troubleshooting imine formation is your next critical step.
Q2: I've confirmed poor imine formation. Could my choice of aldehyde/ketone and amine be the problem?
A: Absolutely. The inherent electronic and steric properties of your substrates are fundamental to the reaction's success.
-
Steric Hindrance: This is a major factor. As the steric bulk increases on either the amine or the carbonyl compound, the rate of nucleophilic attack slows down dramatically.[3][4] For example, reacting a bulky ketone like di-tert-butyl ketone with a hindered amine like tert-butylamine is exceptionally difficult.[4][5] Aromatic ketones are generally less reactive than aliphatic ketones, which are in turn less reactive than aldehydes.[6]
-
Electronic Effects: The reactivity of the carbonyl carbon is key. Electron-withdrawing groups on an aromatic aldehyde (e.g., nitro-, cyano-) make the carbonyl carbon more electrophilic and generally accelerate imine formation. Conversely, strong electron-donating groups (e.g., methoxy-, amino-) can deactivate the carbonyl and slow the reaction down.[3] Similarly, weakly nucleophilic amines, such as anilines with electron-withdrawing groups, can be problematic.[9]
Q3: What is the optimal pH for imine formation, and why is it so critical?
A: The pH of the reaction medium is one of the most critical parameters to control for successful imine formation. The reaction rate is typically maximal in a mildly acidic environment, generally between pH 4 and 6.[7][10][11][12]
The mechanism reveals a delicate balance:
-
Acid Catalysis (Good): The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the carbonyl carbon a much stronger electrophile, accelerating the initial nucleophilic attack by the amine.[13][14] Furthermore, after the initial addition, the hydroxyl group of the resulting carbinolamine intermediate must be protonated to become a good leaving group (H₂O).[10][11]
-
Excessive Acidity (Bad): If the pH is too low (too acidic), the amine starting material, being basic, will be protonated to form a non-nucleophilic ammonium salt.[7][15] This removes the active nucleophile from the reaction, shutting down imine formation.
-
Insufficient Acidity (Bad): If the pH is too high (neutral or basic), there isn't enough acid to sufficiently protonate the carbinolamine's hydroxyl group.[11] Without this step, the poor leaving group (OH⁻) cannot be eliminated to form the C=N double bond.
Practical Tip: A common and effective practice is to add a catalytic amount of acetic acid to the reaction mixture to maintain the pH in the optimal range.[16][17]
Q4: How do solvent choice and water removal impact the reaction equilibrium?
A: Imine formation is a reversible condensation reaction where a molecule of water is eliminated.[6][18] According to Le Châtelier's principle, the removal of water from the reaction mixture is crucial to drive the equilibrium toward the imine product.
-
Solvents: Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[17][19] Methanol is often a good choice as it readily dissolves the starting materials and reagents.[20] However, for stubborn reactions, switching to a solvent like toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus.
-
Dehydrating Agents: For one-pot reactions where azeotropic removal is not practical, the addition of a dehydrating agent is highly effective. Common choices include:
Q5: Could my reducing agent be interfering with imine formation in my one-pot procedure?
A: Yes, this is a very common issue. The choice of reducing agent must be matched to the reaction procedure (one-pot vs. two-step).
-
One-Pot Procedures: In a one-pot (or in situ) reaction, the carbonyl, amine, and reducing agent are all present together. This requires a reducing agent that is selective for the protonated imine (the iminium ion) over the starting aldehyde or ketone.[22]
-
Selective Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are the reagents of choice for this.[7][16] They are mild enough that they will not significantly reduce the starting carbonyl at the optimal pH for imine formation, but they are reactive enough to rapidly reduce the iminium ion as it forms.[7][23] STAB is often preferred due to the high toxicity of NaBH₃CN.[16][22]
-
Non-Selective Agents: A powerful reducing agent like sodium borohydride (NaBH₄) is generally not suitable for one-pot procedures. It is reactive enough to reduce the starting aldehyde or ketone directly, often faster than imine formation can occur.[16][24] This leads to the alcohol as a major byproduct and low yields of the desired amine.
-
-
Two-Step Procedures: If you must use NaBH₄, a two-step approach is more reliable. First, mix the carbonyl and amine under conditions optimized for imine formation (correct pH, water removal). Allow sufficient time for the imine to form completely (monitor by TLC/NMR), and then add the NaBH₄ to perform the reduction.[17][24]
Summary of Key Parameters
| Parameter | Effect on Imine Formation | Recommendation |
| Steric Hindrance | High hindrance on amine or carbonyl slows or prevents reaction. | Use higher temperatures, longer reaction times, or a Lewis acid catalyst (e.g., Ti(OiPr)₄). |
| Electronic Effects | Electron-withdrawing groups on the carbonyl accelerate the reaction; donating groups slow it. | For deactivated systems, consider more forcing conditions or longer reaction times. |
| pH | Optimal range is ~4-6. Too low protonates the amine; too high prevents water elimination. | Add a catalytic amount of a weak acid like acetic acid.[7][10] |
| Water | Presence of water pushes the equilibrium back to starting materials. | Remove water using dehydrating agents (molecular sieves) or azeotropic distillation.[8] |
| Reducing Agent | Strong reductants (NaBH₄) consume the carbonyl before imine formation in one-pot setups. | Use selective agents like NaBH(OAc)₃ (STAB) or NaBH₃CN for one-pot reactions.[7][16] |
Experimental Protocol: Diagnostic TLC Monitoring of Imine Formation
This protocol outlines a small-scale trial to determine if imine formation is proceeding efficiently before committing to a larger scale reaction or adding a reducing agent.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Reaction solvent (e.g., Methanol)
-
Acetic Acid (for catalysis)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 30% Ethyl Acetate in Hexanes - must be optimized)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
Procedure:
-
Prepare Starting Material Solutions: Prepare dilute solutions of your aldehyde/ketone and amine in the developing solvent for co-spotting on the TLC plate.
-
Set up the Reaction: In a small vial, dissolve the aldehyde/ketone (e.g., 50 mg) in the reaction solvent (e.g., 1 mL of methanol).
-
Add Amine and Catalyst: Add the amine (1.1 equiv) to the vial. Finally, add one drop of glacial acetic acid. Stir the mixture at room temperature.
-
Initial TLC (t=0): Immediately spot the TLC plate.
-
Lane 1: Aldehyde/ketone solution.
-
Lane 2: Amine solution.
-
Lane 3: A co-spot of both the aldehyde/ketone and amine.
-
Lane 4: The reaction mixture (t=0).
-
-
Monitor Reaction Progress: Take a small aliquot of the reaction mixture and spot it on a new TLC plate every 15-30 minutes for 1-2 hours.
-
Develop and Visualize: Develop the TLC plates in your chosen eluent system and visualize the spots.
-
Analyze the Results:
-
Successful Formation: You should observe the spot corresponding to the limiting reactant (usually the carbonyl) diminish in intensity over time. A new spot, corresponding to the imine, should appear and grow stronger.
-
Incomplete Formation: If the spot for the starting carbonyl remains intense after 1-2 hours with little to no formation of a new product spot, your imine formation is inefficient under these conditions and requires troubleshooting based on the factors discussed above.
-
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving issues with incomplete imine formation.
Caption: A logical workflow for diagnosing and resolving incomplete imine formation.
References
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Gaspari, M., Cuda, F., Di-Gioia, S., & Cerminara, G. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]
-
ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
Flynn, A. (2024, February 29). Video Imine formation and reduction [Video]. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2025, December 25). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]
-
Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]
-
Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Reaction monitoring of imine synthesis using raman spectroscopy. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2019, July 17). How to detect imine from schiff base formation reaction?. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
ResearchGate. (2025, November 8). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
TMP Chem. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
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- 5. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Coupling Reactions with 1-Boc-4-formyl-azepane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Boc-4-formyl-azepane, a versatile building block in contemporary drug discovery and organic synthesis.[1] This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during coupling reactions with this sterically hindered, cyclic aldehyde. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. When a reaction with this compound yields suboptimal results, this workflow can help diagnose the root cause.
Caption: General diagnostic workflow for troubleshooting coupling reactions.
Part 1: Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds, converting the aldehyde functionality into a secondary or tertiary amine via an imine intermediate.[2] However, the balance between imine formation and reduction requires careful control.
Reductive Amination: Mechanism & Key Control Points
The reaction proceeds in two main stages: the reversible, often acid-catalyzed formation of an iminium ion, followed by its irreversible reduction. The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion much faster than the starting aldehyde.[3]
Caption: The reductive amination pathway.
FAQs: Reductive Amination
Q1: My reaction is giving very low yields, and I recover most of my starting aldehyde. What's going wrong?
A1: This is a classic symptom of poor imine formation. The reaction between the aldehyde and the amine to form the imine/iminium ion is an equilibrium process.[2] To drive it forward, consider the following:
-
Catalytic Acid: Imine formation is catalyzed by mild acid (typically pH 4-6). Adding a catalytic amount of acetic acid can significantly accelerate this step.[4][5] Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The reaction produces water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the iminium ion.[6]
-
Solvent Choice: Using a solvent that allows for azeotropic removal of water, such as toluene, can also be effective, though less common in modern one-pot procedures.
Q2: I'm seeing a significant amount of the corresponding alcohol as a byproduct instead of my desired amine.
A2: This indicates your reducing agent is reducing the starting aldehyde directly, rather than waiting for the iminium ion to form.[6] This is common when using overly powerful or non-selective reducing agents.
-
Reagent Choice is Key: Sodium borohydride (NaBH₄) is a potent reducing agent that can readily reduce aldehydes.[4][7] It should only be used in a two-step procedure where the imine is fully formed before the reductant is added.
-
Switch to a Selective Reductant: The best solution is to use a milder, more selective hydride donor that preferentially reduces the protonated iminium ion. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the modern reagent of choice for this reason.[3][4] It is less basic and more sterically hindered, making it highly selective.[2][4] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[6][8]
Q3: My primary amine starting material is leading to a dialkylated tertiary amine product. How can I improve selectivity for the secondary amine?
A2: Over-alkylation occurs because the secondary amine product can be more nucleophilic than the starting primary amine, allowing it to react with another molecule of the aldehyde.[6][9]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine to outcompete the product for the aldehyde.
-
Tandem Boc-Protection: A highly effective one-pot method involves running the reaction in the presence of Di-tert-butyl dicarbonate ((Boc)₂O). After the initial reductive amination, the newly formed, highly nucleophilic secondary amine is immediately captured by the (Boc)₂O, preventing a second reaction.[10]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Selectivity for Iminium vs. Aldehyde | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Excellent[3][4] | DCE, DCM, THF[4][7] | Reagent of choice for one-pot reactions; moisture-sensitive.[7] |
| Sodium Cyanoborohydride | NaBH₃CN | Very Good[6][8] | MeOH[7] | Effective and water-tolerant, but highly toxic (generates HCN).[4] |
| Sodium Borohydride | NaBH₄ | Poor[4] | MeOH, EtOH[7] | Strong reductant; best for a two-step process after imine formation.[6] |
| Catalytic Hydrogenation | H₂/Pd, PtO₂ | Excellent | MeOH, EtOH, EtOAc | "Green" option, but incompatible with other reducible groups (e.g., alkenes, alkynes, nitro groups).[2] |
Protocol: One-Pot Reductive Amination using STAB
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and the desired amine (1.1 equiv.) to 1,2-dichloroethane (DCE) to make a ~0.1 M solution.
-
Imine Formation: Add glacial acetic acid (1.0-2.0 equiv.) to the solution. Stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to control any initial effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Part 2: Wittig Olefination
The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[11] This reaction is particularly valuable for forming a C=C bond at the C4 position of the azepane ring.
Wittig Reaction: Mechanism & Stereochemical Control
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[12][13] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide (Ph₃PO) and the desired alkene. The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide.
Caption: The Wittig olefination pathway.
FAQs: Wittig Reaction
Q1: My Wittig reaction is not working. I am using a strong base like n-BuLi, but I only recover my starting aldehyde.
A1: This issue often points to problems with the ylide formation or stability.
-
Anhydrous Conditions: Phosphonium ylides are extremely strong bases and are readily protonated and quenched by water or alcohols.[14] Ensure all glassware is oven-dried and all solvents and reagents are rigorously anhydrous. The reaction must be run under a dry, inert atmosphere (N₂ or Ar).
-
Phosphonium Salt Quality: The precursor phosphonium salt must be completely dry. Dry it under high vacuum for several hours before use.
-
Base Addition: When using n-BuLi, add it slowly to a cooled solution (-78 °C to 0 °C) of the phosphonium salt in an anhydrous solvent like THF. The characteristic color change (often to deep red, orange, or yellow) indicates ylide formation. Allow the ylide to form completely before adding the aldehyde.
Q2: The reaction worked, but now I can't separate my product from the triphenylphosphine oxide (Ph₃PO) byproduct.
A2: The removal of Ph₃PO is the most notorious challenge of the Wittig reaction.
-
Chromatography: Careful flash column chromatography is the most common method, but co-elution can be a problem. Using a less polar solvent system can sometimes help, as Ph₃PO is moderately polar.
-
Crystallization: If your product is a solid, you may be able to crystallize it away from the Ph₃PO, which can sometimes remain as an oil or be more soluble in the mother liquor.
-
Alternative Reagents: For large-scale synthesis, consider the Horner-Wadsworth-Emmons (HWE) reaction, a variation that uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup.
Q3: How can I control the E/Z stereochemistry of the resulting alkene?
A3: Stereoselectivity is dictated primarily by the stability of the ylide.[12]
-
For Z-Alkenes: Use non-stabilized ylides (where the R group on the ylide is an alkyl group). These are highly reactive and typically react under kinetic control, leading to the Z-alkene, especially under salt-free conditions.[11][12]
-
For E-Alkenes: Use stabilized ylides (where the R group is an electron-withdrawing group like -CO₂Et or -CN). These ylides are less reactive and the reaction is often reversible, allowing it to proceed under thermodynamic control to form the more stable E-alkene.[12][15]
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to favor the E-alkene. It involves treating the intermediate with a second equivalent of strong base at low temperature to force equilibration to the more stable intermediate, which then yields the E-product.[11]
Table 2: Ylide Type and Reaction Conditions
| Ylide Type | R Group on Ylide (Ph₃P=CHR) | Reactivity | Required Base | Typical Product |
| Non-stabilized | Alkyl, Aryl | High | Strong (n-BuLi, NaH, NaNH₂)[16][17] | Z-alkene (kinetic product)[12] |
| Stabilized | -CO₂R, -CN, -C(O)R | Low | Weaker (K₂CO₃, NaOEt, Et₃N)[12][16] | E-alkene (thermodynamic product)[12] |
Protocol: Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
-
Ylide Preparation: To a flame-dried, two-neck flask under argon, add methyltriphenylphosphonium bromide (1.1 equiv.) and anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise. The mixture will turn a characteristic deep yellow/orange color. Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Reaction: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC for consumption of the aldehyde.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography, typically using a hexane/ethyl acetate gradient, to separate the alkene product from the Ph₃PO.
Part 3: Aldol & Related Condensation Reactions
The aldol reaction forms a new C-C bond by reacting the enolate of one carbonyl compound with the carbonyl group of another.[18] Since this compound is an enolizable aldehyde, it can act as both the nucleophile (as its enolate) and the electrophile, creating significant challenges with self-condensation.[19][20]
FAQs: Aldol Condensation
Q1: I am trying a crossed-aldol reaction, but I am only getting the self-condensation product of my starting materials.
A1: This is the primary challenge in crossed-aldol reactions. This compound can react with itself, and your coupling partner can likely do the same.
-
Use a Non-Enolizable Partner: The simplest solution is to react this compound (as the electrophile) with a carbonyl compound that cannot form an enolate (e.g., a ketone with no α-hydrogens, like acetone, which can only act as the nucleophile).
-
Directed Aldol Reaction: The most robust strategy is a directed aldol reaction. This involves pre-forming the enolate of your desired nucleophile (e.g., a ketone like cyclohexanone) under strict kinetic control before introducing the this compound. This ensures the aldehyde acts only as the electrophile.[21]
Q2: How do I perform a directed aldol reaction?
A2: This requires a strong, non-nucleophilic, sterically hindered base and low temperatures.
-
Base and Conditions: Lithium diisopropylamide (LDA) is the classic base for this purpose. It is strong enough to quantitatively and irreversibly deprotonate a ketone at its α-position. The reaction is performed at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF.
-
Order of Addition: It is critical to add the ketone to the pre-formed LDA solution (or vice-versa) at -78 °C to form the lithium enolate. Only then is the this compound added slowly at -78 °C. This prevents the aldehyde from ever being exposed to the strong base, which would cause immediate side reactions.
Q3: My reaction gives the β-hydroxy aldehyde (aldol addition product), but I want the α,β-unsaturated product (aldol condensation product).
A3: The elimination of water to form the conjugated system is the "condensation" step.
-
Heat: The initial aldol addition is often favored at low temperatures. To promote elimination, simply heating the reaction mixture after the addition is complete is often sufficient.[20][22]
-
Acid/Base Catalysis: Both acid and base can catalyze the dehydration step. Often, the conditions of the workup can be adjusted to facilitate this.[22]
Protocol: Directed Aldol Addition
-
LDA Preparation: In a flame-dried, inerted flask, prepare a solution of LDA by adding n-BuLi (1.05 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Enolate Formation: To the LDA solution at -78 °C, add a solution of your ketone partner (e.g., cyclohexanone) (1.0 equiv.) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Aldol Addition: Slowly add a solution of this compound (1.2 equiv.) in anhydrous THF to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by flash chromatography.
References
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Chi, Y., et al. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. J Am Chem Soc. [Link]
-
Wikipedia. Wittig reagents. [Link]
-
Chemistry Stack Exchange. (2020). Reagent choice in the formation of Wittig reagent. [Link]
-
ResearchGate. (2006). Highly Regioselective Wittig Reactions of Cyclic Ketones with a Stabilized Phosphorus Ylide under Controlled Microwave Heating. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
ResearchGate. Optimized geometries of reactants used in the Wittig reaction mechanism. [Link]
-
ADI Chemistry. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Myers, A. Reductive Amination. Harvard University. [Link]
-
Sriram, M., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. [Link]
-
Kumar, A., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Pharmaceutical Analysis. [Link]
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How to remove unreacted 1-Boc-4-formyl-azepane from product
Topic: How to remove unreacted 1-Boc-4-formyl-azepane from product Audience: Researchers, scientists, and drug development professionals.
Introduction
In synthetic chemistry, the purification of a target molecule from unreacted starting materials is a critical and often challenging step. This compound is a common building block, but its aldehyde functional group and acid-labile Boc protecting group require careful consideration during workup and purification. This guide provides a series of troubleshooting protocols and answers to frequently asked questions to help you effectively remove this impurity from your reaction mixture, ensuring the high purity of your final product.
Troubleshooting Guide: Removing Unreacted Aldehyde
This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.
Question: What is the most direct and generally effective method for removing unreacted this compound?
Answer:
The most robust and selective method for removing unreacted aldehydes is a liquid-liquid extraction using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[1][2] This technique is highly efficient for aldehydes and is mild enough to be compatible with most functional groups, including the acid-sensitive Boc protecting group.[3]
The Underlying Chemistry (Causality): The purification relies on a reversible nucleophilic addition reaction. The bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde.[2] This forms a stable, water-soluble bisulfite adduct, which is an ionic salt.[4] This adduct partitions into the aqueous phase during extraction, while your desired, typically less polar, organic product remains in the organic phase.[3][5]
Experimental Protocol: Aldehyde Removal via Bisulfite Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Co-Solvent Addition (If Necessary): For aliphatic aldehydes like this compound, the reaction with aqueous bisulfite can be slow. To improve efficiency, you can first dissolve the crude mixture in a water-miscible solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) before adding the extraction solvents.[1][6] This ensures better contact between the aldehyde and the bisulfite.[4]
-
Extraction: Transfer the solution to a separatory funnel. Add a freshly prepared, saturated aqueous solution of sodium bisulfite. The volume should be approximately one-third to one-half the volume of the organic layer.
-
Agitation: Shake the funnel vigorously for 30-60 seconds to facilitate the formation of the adduct.[5]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.
-
Washing: Wash the remaining organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.
Question: I performed the bisulfite extraction, but a white solid formed at the interface of the two layers. What is this and how should I proceed?
Answer:
The solid precipitating at the interface is likely the sodium bisulfite adduct of your aldehyde.[6] This can happen with some aldehydes, especially if they are less polar, as the resulting adduct may have poor solubility in both the organic and aqueous layers.[1]
Solution: Do not discard the solid. The best way to handle this is to filter the entire biphasic mixture through a pad of Celite. The insoluble adduct will be trapped on the Celite. You can then return the filtrate to the separatory funnel to separate the aqueous and organic layers as usual. The organic layer contains your purified product.[1]
Question: My desired product is a basic amine, formed from a reductive amination with this compound. Are there alternative purification strategies?
Answer:
While the bisulfite wash is still the preferred first step due to its selectivity for the aldehyde, you can also leverage the basicity of your amine product using an acid-base extraction. This method is effective but requires careful pH control to avoid cleaving the Boc group on the unreacted starting material.
The Underlying Chemistry (Causality): This method separates compounds based on their acid-base properties. Your basic amine product can be protonated by a mild acid to form a water-soluble ammonium salt. The neutral, unreacted aldehyde (this compound) will remain in the organic layer. Subsequently, neutralizing the aqueous layer regenerates the basic amine, allowing it to be extracted back into an organic solvent.
Experimental Protocol: Acid-Base Extraction for Amine Purification
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate.
-
Acidic Extraction: Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl or 10% citric acid). Your basic amine product will move into the aqueous layer as its salt. Repeat the extraction 2-3 times.
-
Isolate the Aldehyde: The combined organic layers now contain the unreacted this compound. You can wash, dry, and concentrate this layer if you wish to recover the starting material.
-
Basification: Carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃) to the combined acidic aqueous layers until the pH is basic (pH 9-11). This deprotonates your amine product, making it organic-soluble again.
-
Product Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.
-
Final Workup: Combine the organic extracts containing your purified amine, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
Critical Note on Boc-Group Stability: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions.[7][8] Using concentrated or strong acids like HCl for prolonged periods can lead to the undesired deprotection of the unreacted starting material. Therefore, use dilute acid and minimize the extraction time.
FAQs: Optimizing Your Purification Strategy
FAQ 1: My reaction consistently leaves a large amount of unreacted aldehyde. How can I minimize this to make purification easier?
To improve reaction conversion and simplify purification, consider the following:
-
Stoichiometry: In reactions like reductive amination, ensure the amine component is not the limiting reagent. Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.
-
Reaction Conditions: Re-evaluate the reaction time, temperature, and concentration. Aldehyde-consuming reactions like imine formation are often equilibrium-driven; removing a byproduct (like water) can help increase yield.[9]
-
Reagent Quality: Ensure your reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.
FAQ 2: Is it possible to recover the unreacted this compound after the bisulfite wash?
Yes, the formation of the bisulfite adduct is reversible.[2] This is a valuable feature if your starting material is expensive.
Protocol for Aldehyde Recovery:
-
Isolate the aqueous layer from the initial bisulfite extraction containing the aldehyde adduct.
-
Add an equal volume of an organic solvent (e.g., ethyl acetate) to a separatory funnel.
-
Basify the aqueous layer by slowly adding a base, such as 10% sodium hydroxide (NaOH) solution, until the pH is strongly basic (pH > 12).[1][2] This reverses the reaction and regenerates the free aldehyde.[10]
-
Shake the funnel to extract the liberated aldehyde into the organic layer.
-
Separate the layers, then wash the organic layer with water, dry it over an anhydrous drying agent, and concentrate to recover the this compound.[6]
FAQ 3: Are scavenger resins a viable option for removing trace amounts of the aldehyde?
Absolutely. Scavenger resins are an excellent technique for final polishing to remove residual impurities. This method is particularly useful for achieving very high purity.
The Underlying Chemistry (Causality): Scavenger resins are solid-supported reagents with functional groups that selectively react with and bind to specific impurities. For aldehydes, resins functionalized with primary amines (e.g., aminomethyl polystyrene) or hydrazines are effective. The resin reacts with the aldehyde to form an imine or hydrazone, covalently tethering the impurity to the solid support. Your desired product remains in solution and is isolated by simple filtration.
General Protocol for Resin Scavenging:
-
Dissolve your nearly pure product in a suitable solvent (e.g., DCM, THF).
-
Add the appropriate scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual aldehyde).
-
Stir the mixture at room temperature for several hours to overnight.
-
Filter the mixture to remove the resin.
-
Rinse the resin with a small amount of fresh solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the highly pure product.
Summary of Purification Methods & Decision Workflow
The choice of purification method depends on the properties of your desired product and the scale of your reaction.
| Method | Principle | Advantages | Disadvantages | Best For |
| Sodium Bisulfite Wash | Reversible formation of a water-soluble adduct with the aldehyde.[2] | Highly selective for aldehydes, mild conditions, scalable, allows for aldehyde recovery.[3][5] | May form an insoluble adduct at the interface; less effective for highly hindered aldehydes.[1][6] | General-purpose removal of unreacted aldehyde, especially when the product is sensitive. |
| Acid-Base Extraction | Separation based on the differential pKa of the amine product and neutral aldehyde. | Effective for purifying basic amine products. | Risk of Boc deprotection with strong acids; can be labor-intensive with multiple extractions.[8] | Purifying basic amine products from neutral impurities. |
| Column Chromatography | Separation based on differential polarity and interaction with a stationary phase. | Can separate complex mixtures and isomers. | Can be time-consuming and solvent-intensive; acidic silica may degrade amine products.[11] | When other methods fail or when separating multiple similar impurities. |
| Scavenger Resins | Covalent capture of the aldehyde impurity onto a solid support. | High selectivity, simple filtration workup, excellent for removing trace impurities. | Resins can be expensive; requires optimization of reaction time. | Final purification step to achieve very high product purity. |
Decision-Making Workflow
Use the following diagram to select the most appropriate purification strategy for your specific situation.
Caption: Decision workflow for purification strategy selection.
References
-
Workup: Aldehydes. Department of Chemistry: University of Rochester. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]
-
How to separate imine from reaction mixture? ResearchGate. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? Quora. Available at: [Link]
- US2377511A - Purification of amine reaction mixtures. Google Patents.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679. PubChem. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
This compound. Fluorochem. Available at: [Link]
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- 7. Double BOC protection selective removal method [en.highfine.com]
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- 11. biotage.com [biotage.com]
Technical Support Center: Synthesis of Seven-Membered Azacycles
Welcome to the technical support center for the synthesis of seven-membered azacycles (azepanes, azepines, and their derivatives). These scaffolds are of immense interest in medicinal chemistry and drug development, yet their synthesis presents unique and often frustrating challenges due to unfavorable thermodynamics and kinetics.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.
Troubleshooting Guide: Common Experimental Failures & Solutions
This section addresses specific, frequently encountered problems in the laboratory. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield in Intramolecular Cyclization Reactions
Symptom: After running an intramolecular cyclization (e.g., Ring-Closing Metathesis, intramolecular nucleophilic substitution, reductive amination), TLC/LC-MS analysis shows primarily unreacted starting material, or a complex mixture of products with very little of the desired seven-membered ring.
Potential Causes:
-
Unfavorable Entropics: The formation of medium-sized rings is entropically disfavored. The long, flexible linear precursor has many available conformations, making it statistically unlikely for the reactive ends to encounter each other in the correct orientation for cyclization.[2]
-
Transannular Strain: Non-bonding interactions and torsional strain across the forming ring can raise the activation energy of the cyclization transition state, making the reaction kinetically slow.[1]
-
Intermolecular Competition: At standard concentrations, the reactive ends of two different precursor molecules are more likely to react with each other, leading to dimerization or polymerization, than to cyclize.
-
Incorrect Catalyst/Reagent: For catalyzed reactions like RCM, the chosen catalyst may be unsuitable for the specific substrate (e.g., sensitive to a functional group present). For substitutions, the leaving group may not be sufficiently activated, or the nucleophile may be too weak.
Suggested Solutions & Scientific Rationale:
-
Implement High-Dilution Conditions: This is the most critical parameter for favoring intramolecular reactions. By significantly lowering the concentration (typically to 0.001–0.05 M), you decrease the probability of intermolecular collisions, giving the molecule a chance to "find itself."
-
Technique: Use a syringe pump to add the substrate solution slowly over several hours to a large volume of refluxing solvent. This maintains a pseudo-low concentration of the uncyclized precursor throughout the reaction.
-
-
Employ the Thorpe-Ingold Effect: Introduce a gem-disubstituted carbon atom (e.g., a quaternary center) into the linear precursor chain. This steric hindrance restricts bond rotation, reducing the number of available conformations and forcing the reactive ends into closer proximity, thereby lowering the entropic barrier to cyclization.
-
Optimize Catalyst and Reagents:
-
For RCM: If a Grubbs 1st Generation catalyst fails, consider a 2nd or 3rd Generation catalyst (e.g., Grubbs II, Hoveyda-Grubbs), which offer greater stability and reactivity, especially for sterically hindered or electron-deficient olefins.
-
For Nucleophilic Substitution: Ensure you have a potent leaving group (e.g., triflate, tosylate, mesylate) and a sufficiently nucleophilic nitrogen. If the nitrogen nucleophilicity is low (e.g., due to electron-withdrawing groups), a stronger, non-nucleophilic base (e.g., DBU, proton sponge) may be required to facilitate the reaction.
-
-
Increase Reaction Temperature: For reactions with a high activation energy due to ring strain, increasing the temperature can provide the necessary energy to overcome this barrier. However, be cautious, as this can also promote side reactions.
Issue 2: Dominance of Ring-Expansion or Rearrangement Side Products
Symptom: You are attempting a direct cyclization but observe products with different ring sizes or rearranged scaffolds. This is common in acid-catalyzed reactions or those involving carbocation intermediates.
Potential Causes:
-
Wagner-Meerwein-Type Rearrangements: Carbocation intermediates formed during the reaction can rearrange to more stable structures, which may lead to unintended ring expansion or contraction.
-
Uncontrolled Beckmann or Schmidt Rearrangements: When synthesizing azepanones (cyclic amides) from cyclic ketones (e.g., cyclohexanone derivatives), the conditions for rearrangement might not be selective, leading to isomeric products.[4]
-
Transannular Hydride Shifts: In conformationally flexible rings, a hydride from one side of the ring can transfer to a reactive center (like a carbocation) on the other side, leading to isomerized products.
Suggested Solutions & Scientific Rationale:
-
Avoid or Stabilize Carbocations: Whenever possible, choose synthetic routes that avoid the formation of unstable carbocations. If they are unavoidable, use non-nucleophilic counter-ions and low temperatures to minimize rearrangement pathways. The silyl aza-Prins cyclization is one strategy that leverages stabilized intermediates to form tetrahydroazepines.[5]
-
Control Acidity and Temperature: For acid-catalyzed reactions, perform a screen of Brønsted or Lewis acids and their concentrations. A milder acid or lower temperature might prevent the undesired rearrangement while still promoting the desired cyclization.[6]
-
Precursor Design: Design the linear precursor to direct the cyclization. For instance, placing an electron-withdrawing group near a potential carbocation site can destabilize it, disfavoring its formation and subsequent rearrangement.
Issue 3: Difficulty in Product Purification and Characterization
Symptom: The crude reaction mixture is complex. During column chromatography, the desired product co-elutes with byproducts, or the peaks are very broad. NMR spectra show broad, poorly resolved signals.
Potential Causes:
-
Conformational Isomerism: Seven-membered rings are highly flexible and can exist as a mixture of multiple conformers (e.g., boat, twist-boat) that interconvert on the NMR timescale at room temperature. This leads to signal broadening.
-
Similar Polarity: The product azacycle may have a polarity very similar to that of the linear precursor or dimeric side products, making chromatographic separation challenging.
-
Product Instability: Some azepine derivatives can be unstable to silica gel (an acidic stationary phase), leading to decomposition on the column.
Suggested Solutions & Scientific Rationale:
-
Variable-Temperature NMR (VT-NMR): To resolve broad signals, acquire NMR spectra at different temperatures. Cooling the sample can slow the conformational interconversion enough to "freeze out" individual conformers, resulting in sharp, distinct signals for each. Heating can sometimes coalesce the broad peaks into a sharp, time-averaged signal.
-
Alternative Purification Methods:
-
Acid/Base Extraction: If your azacycle has a basic nitrogen, you can perform an acid wash to extract it into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can isolate the product.
-
Derivatization: Temporarily protect the nitrogen atom (e.g., as a Boc-carbamate or trifluoroacetamide). This significantly changes the molecule's polarity, often making chromatography much easier. The protecting group can be removed in a subsequent step.
-
Use Neutral or Basic Alumina: If you suspect decomposition on silica, switch to a neutral or basic alumina stationary phase for column chromatography.
-
Crystallization: If the product is a solid, screening for a suitable crystallization solvent can be a highly effective purification method.
-
Here is a logical workflow to diagnose and solve low-yield issues in the synthesis of seven-membered azacycles.
Caption: Troubleshooting flowchart for low cyclization yield.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for synthesizing seven-membered azacycles?
There are three main families of strategies for accessing the azepane/azepine core. The choice depends heavily on the desired substitution pattern and the availability of starting materials.[7][8]
-
Ring-Closing Reactions: These involve taking a linear precursor containing the entire seven-atom backbone and forming the final C-N or C-C bond to close the ring. Common examples include intramolecular amination, amidation, reductive amination, and Ring-Closing Metathesis (RCM).[9] While conceptually straightforward, these methods must overcome the significant entropic barrier of forming a medium-sized ring.[2]
-
Ring-Expansion Reactions: These methods start with a smaller, more easily synthesized ring (like a pyrrolidine or piperidine) and insert one or two atoms to expand it to the seven-membered system.[4][10][11] This approach is powerful because it leverages the favorable kinetics of forming smaller rings and can provide excellent stereochemical control.[7] Examples include the Beckmann rearrangement, Schmidt reaction, and rearrangements of bicyclic azetidinium intermediates.[4][7]
-
Cycloaddition and Tandem Reactions: These strategies build the ring through reactions where multiple bonds are formed in a single or tandem operation. Examples include [5+2] cycloadditions or tandem amination/cyclization of functionalized allenynes.[12] These can be highly efficient but may require more complex starting materials.
Caption: Primary synthetic pathways to seven-membered azacycles.
Q2: My target molecule has multiple stereocenters. Which synthetic approach offers the best stereocontrol?
Ring-expansion strategies often provide the most reliable transfer of stereochemistry.[7] When you start with an enantiomerically pure five- or six-membered ring (many of which are readily available from the chiral pool, like proline), the stereocenters on that ring can effectively direct the stereochemical outcome of the expansion reaction. For example, the ring expansion of trifluoromethyl pyrrolidines derived from L-proline has been shown to transfer chirality to the resulting azepanes with high enantiomeric excess.[7] In contrast, building stereocenters into a long, flexible linear precursor for a ring-closing reaction can be more challenging, and controlling the stereochemistry during the cyclization step itself can be difficult without a directing group.
Q3: What are the key spectroscopic signatures I should look for to confirm the formation of my azepane derivative?
Confirming the structure of a seven-membered azacycle requires a combination of spectroscopic techniques. Do not rely on a single method.
| Technique | Key Feature | Rationale & Interpretation |
| ¹H NMR | Broad, unresolved signals at room temperature. | Indicates conformational flexibility. Protons on the ring backbone often appear as complex multiplets. Running a VT-NMR is highly recommended.[13] |
| ¹³C NMR | Number of signals corresponds to the number of unique carbons. | Can confirm the overall carbon skeleton. Chemical shifts are indicative of the functional groups present (e.g., C=O for azepanones ~170-200 ppm, carbons adjacent to N ~40-60 ppm).[13][14] |
| IR Spectroscopy | N-H stretch (if present) ~3300-3500 cm⁻¹ (can be sharp or broad). C=O stretch for azepanones ~1650-1680 cm⁻¹. | Confirms the presence of key functional groups. The amide C=O stretch is a very strong and reliable indicator.[14] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. | Provides the exact molecular formula, which is crucial for confirming that the product is the desired monomer and not a dimer or an isomer.[13] |
Experimental Protocol Example: Intramolecular Reductive Amination
This protocol provides a general method for the synthesis of an N-substituted azepane from a linear amino-aldehyde or amino-ketone precursor.
Objective: To form a seven-membered azacycle via intramolecular reductive amination.
Materials:
-
Linear precursor (e.g., 7-aminoheptanal)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Weak acid (e.g., acetic acid, optional but often beneficial)
-
Standard workup reagents (saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the linear amino-aldehyde precursor (1.0 eq) in anhydrous DCM to a concentration of 0.01 M . This high dilution is critical to favor the intramolecular cyclization.
-
Acid Addition (Optional): Add acetic acid (2.0 eq). The acid catalyzes the formation of the intermediate cyclic iminium ion, which is the species that gets reduced.
-
Reagent Addition: Begin vigorous stirring. Add sodium triacetoxyborohydride (1.5–2.0 eq) portion-wise over 10-15 minutes. NaBH(OAc)₃ is a mild reducing agent that is selective for imines/iminium ions in the presence of aldehydes/ketones.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 4–24 hours).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, neutral alumina, or preparatory TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine to prevent streaking).
Self-Validation: The success of this protocol relies on the disappearance of the starting material and the appearance of a single major product with the correct mass by LC-MS. The IR spectrum should show the loss of the carbonyl (C=O) stretch and the appearance of an N-H stretch (if applicable). The NMR will confirm the cyclic structure.
References
- Singh, G. S. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc, 2018(1), 50-113.
- Scribd. (n.d.).
- Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2019). Synthesis of Functionalized Azepines via Cu(I)
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Singh, A., & Kumar, A. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI.
- Request PDF. (n.d.).
- Ianni, A., & D'Adamio, G. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers.
- Nidhiry, J. E., & Prasad, K. R. (2012). Synthesis of Azepino[4,5-b]indolones by an Intramolecular Cyclization of Unsaturated Tryptamides. Synlett, 23(10), 1491-1495.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. SciSpace.
- García-García, P., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11637–11648.
- Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online, 42(1), 75-80.
- BenchChem. (2025). Spectroscopic Analysis of Azepane-2,4-dione: A Technical Guide.
- Kim, D., & Lee, S. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(15), 4983.
- Wang, Z., et al. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 9(18), 4991-5008.
- Acosta Quintero, L. M., et al. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 312–320.
- Request PDF. (n.d.).
- Krische, M. J., et al. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Journal of the American Chemical Society.
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- 14. nepjol.info [nepjol.info]
Technical Support Center: Reductive Amination of Hindered Azepanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted azepanes, particularly through reductive amination involving sterically hindered substrates. The formation of a seven-membered ring coupled with bulky substituents presents unique challenges, primarily centered on the slow and often unfavorable formation of the requisite imine or iminium ion intermediate.
This document provides in-depth troubleshooting advice, detailed protocols, and a comparative analysis of reducing agents to help you overcome these hurdles and achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the reductive amination of hindered azepanes so challenging compared to less hindered systems?
A1: The primary difficulty arises from severe steric hindrance, which impacts the reaction on two fronts:
-
Thermodynamic Disfavorability of Imine/Iminium Formation: The initial condensation between a hindered ketone (or a hindered amine like an azepane derivative) is a reversible and often thermodynamically unfavorable process.[1][2] Steric clash between the bulky groups of the carbonyl compound and the azepane ring disfavors the formation of the necessary planar imine or iminium ion intermediate. The equilibrium heavily favors the starting materials.[1]
-
Slow Reaction Kinetics: Even if thermodynamically accessible, the rate of imine formation is significantly reduced due to sterically impeded approaches of the nucleophilic amine to the electrophilic carbonyl carbon.
A successful strategy must therefore address pushing this equilibrium towards the intermediate and employing a reducing agent that can selectively reduce the iminium ion without attacking the far more abundant starting carbonyl.
Q2: My reaction is not working. I'm only recovering my starting materials. What is the most likely cause?
A2: Recovering starting materials is the most common failure mode and almost always points to a lack of imine/iminium ion formation. If this intermediate does not form, the reducing agent has nothing to reduce (other than potentially the starting carbonyl, leading to a different side product).
Troubleshooting Steps:
-
Force the Equilibrium: The condensation step produces water. Its removal is critical to drive the reaction forward via Le Châtelier's principle.[3]
-
Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).[4]
-
Use a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus.
-
-
Catalysis: Employ a weak acid catalyst (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic.[5] For very stubborn cases, a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be highly effective at promoting imine formation.[6]
Q3: I am seeing significant formation of an alcohol byproduct corresponding to my starting ketone/aldehyde. What's wrong?
A3: This indicates that your reducing agent is not selective enough. It is reducing the carbonyl group of your starting material faster than, or competitive with, the reduction of the iminium ion intermediate.[7] This is a classic problem when using overly reactive hydrides like sodium borohydride (NaBH₄) for hindered substrates where the iminium ion concentration is very low at any given moment.[3][8]
Solution: Switch to a milder, more selective reducing agent. The ideal choice will react much faster with the highly electrophilic protonated iminium ion than with the neutral carbonyl. Sodium triacetoxyborohydride (STAB) is the industry standard for this reason.[9][10]
Troubleshooting Guide: Optimizing Your Reducing Agent
The choice of reducing agent is the most critical parameter for a successful reductive amination of hindered substrates. Below is a comparative analysis and decision guide.
Comparative Analysis of Key Reducing Agents
| Reducing Agent | Formula | Key Characteristics & Use Cases | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Workhorse Reagent. Mild and sterically hindered. Highly selective for iminium ions over ketones/aldehydes.[9][11] Ideal for one-pot reactions with sensitive or hindered substrates. | High selectivity, broad functional group tolerance, commercially available, less toxic than NaBH₃CN.[5][10] | Moisture sensitive; slower reactions with very unreactive ketones.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Very selective at neutral or slightly acidic pH (6-7).[5] Effective for one-pot procedures. | Excellent selectivity, stable in protic solvents like methanol.[3] | Highly toxic. Generates toxic HCN gas upon acidic workup or if the reaction pH drops too low.[3][5] |
| Trichlorosilane / Lewis Base | HSiCl₃ / TMEDA | For Extremely Hindered Cases. Metal-free system with very low reactivity towards C=O bonds.[1] The silane also acts as a water scavenger, aiding imine formation. | Excellent for difficult ketone-secondary amine couplings, mild conditions.[1] | Slower reaction times (can be >24h), requires careful handling of HSiCl₃. |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C, Pd(OH)₂) | Green Chemistry Approach. Uses hydrogen gas as the reductant. Can be highly effective but catalyst choice is key. Pd(OH)₂ has shown promise for hindered amines.[12] | High atom economy, low waste.[12] | Catalyst can be deactivated by the amine.[3] May reduce other functional groups (e.g., alkenes, nitro groups). Requires specialized pressure equipment. |
| Sodium Borohydride | NaBH₄ | Generally Not Recommended for Hindered One-Pot Reactions. Strong, non-selective reductant.[13] Will readily reduce the starting carbonyl.[7] | Inexpensive, powerful. | Lacks selectivity for imine vs. carbonyl.[8] Best used in a two-step process where the imine is pre-formed and isolated, which is often not feasible for unstable imines from hindered substrates. |
Workflow for Selecting the Best Reducing Agent
The following decision tree can guide your choice of reductant for a hindered azepane synthesis.
Caption: Decision tree for selecting a reducing agent.
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is the recommended starting point for most hindered systems.[5][11]
Materials:
-
Ketone/Aldehyde (1.0 equiv)
-
Hindered Azepane (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (AcOH) (Optional, for unreactive ketones, 1-2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone/aldehyde (1.0 equiv) and the hindered azepane (1.1 equiv).
-
Dissolve the starting materials in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.
-
If the ketone is known to be unreactive, add glacial acetic acid (1-2 equiv) at this stage and stir for 20-30 minutes to facilitate iminium ion formation.[5]
-
Add STAB (1.5 equiv) to the mixture in one portion. Note: STAB can be mildly exothermic upon addition.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (TLC, LC-MS). Reactions with hindered substrates may require extended times (4 to 48 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or other suitable methods.
Protocol 2: Procedure for Highly Hindered Substrates using Trichlorosilane
This protocol is adapted from literature for cases where standard borohydride reagents fail.[1]
Materials:
-
Ketone (1.0 equiv)
-
Hindered Azepane (1.2 equiv)
-
Tetramethylethylenediamine (TMEDA) (1.0 equiv)
-
Trichlorosilane (HSiCl₃) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and the hindered azepane (1.2 equiv).
-
Dissolve the substrates in anhydrous DCM (to approx. 0.2 M).
-
Add TMEDA (1.0 equiv) to the solution and stir at room temperature for 30 minutes.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add trichlorosilane (2.0 equiv) dropwise via syringe. Caution: Trichlorosilane is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product as required.
Mechanism Visualization
The core challenge of reductive amination is managing the equilibrium between starting materials and the reactive intermediate.
Caption: General mechanism of reductive amination.
References
-
Li, G., & Fu, H. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(7), 12376–12387. [Link]
-
Neubauer, T., et al. (2006). Synthesis of hindered tertiary amines by a mild reductive amination procedure. Tetrahedron Letters, 47(50), 8963-8966. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Bähn, S., et al. (2010). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 46(43), 8121-8123. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia.[Link]
-
El-Zaria, M. E. (2010). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness.[Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org.[Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.[Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.[Link]
-
Wang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(11), 1362. [Link]
-
Pisu, M., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5828–5833. [Link]
-
The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.[Link]
-
Reddit r/OrganicChemistry. (2021). What's a good reducing agent for a sterically hindered ketone? Reddit.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. organic-chemistry.org.[Link]
-
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate.[Link]
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.[Link]
-
Sweeting, L. M. (1998). Reducing Agents. Towson University.[Link]
-
GSK. (n.d.). Reductive Amination. GSK Solvent and Reagent Guides.[Link]
-
OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. OrgChem.by.[Link]
-
Reddit r/OrganicChemistry. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.[Link]
-
University of California, Davis. (2014). 16.13A: Metal hydride reducing agents. LibreTexts.[Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate.[Link]
-
ScienceDirect. (2006). Synthesis of hindered tertiary amines by a mild reductive amination procedure. Tetrahedron Letters.[Link]
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Validation & Comparative
1H NMR and 13C NMR analysis of 1-Boc-4-formyl-azepane
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-4-formyl-azepane: A Comparative Approach
For researchers and professionals in the dynamic field of drug development, the structural integrity of synthetic intermediates is not merely a matter of academic curiosity—it is the bedrock of reproducible science and the foundation of a successful therapeutic pipeline. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important motif in medicinal chemistry, offering a unique three-dimensional chemical space beyond the more common piperidines and pyrrolidines.[1][2] this compound serves as a versatile building block for accessing this valuable structural class.[3][4]
Ensuring the correct structure and purity of this key intermediate is paramount. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive method for unambiguous structural elucidation.[5] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, compares NMR with alternative analytical techniques, and presents field-proven protocols for acquiring high-quality data.
Structural Elucidation by NMR Spectroscopy
At its core, NMR spectroscopy maps the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). For a molecule like this compound, this technique allows us to confirm the presence of all key functional groups and, crucially, to piece together the connectivity of the entire molecular framework.
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Analysis: The Proton Fingerprint
The ¹H NMR spectrum provides the most immediate and detailed information. The key is to analyze the chemical shift (position), integration (area), and multiplicity (splitting pattern) of each signal.
-
Aldehyde Proton (H¹⁵): The most deshielded proton is the one attached to the carbonyl carbon of the aldehyde. Its signal is expected to appear as a distinct peak between δ 9.5 - 9.8 ppm .[6] Depending on the resolution and the conformational dynamics of the ring, this may appear as a sharp singlet or a narrow doublet due to coupling with the proton on C⁴.
-
Boc Group Protons (H¹², H¹³, H¹⁴): The tert-butyloxycarbonyl (Boc) group provides a highly characteristic and unmistakable signal. The nine equivalent protons of the three methyl groups are magnetically shielded and appear as a large, sharp singlet at approximately δ 1.4 - 1.5 ppm .[7] The integration of this peak, corresponding to 9H, is a crucial validation point for successful Boc protection.
-
Azepane Ring Protons (H², H³, H⁴, H⁵, H⁶, H⁷): The protons on the seven-membered ring present a more complex picture due to signal overlap and conformational flexibility.
-
Protons Alpha to Nitrogen (H² and H⁷): The electron-withdrawing nature of the nitrogen atom and the carbamate group deshields the adjacent methylene protons. These signals are typically found in the range of δ 3.2 - 3.6 ppm .
-
Proton on the Formyl-Substituted Carbon (H⁴): The proton on the same carbon as the aldehyde group will be deshielded and is expected to appear as a multiplet around δ 2.5 - 2.9 ppm .
-
Other Ring Protons (H³, H⁵, H⁶): The remaining methylene protons of the azepane ring will produce a series of overlapping multiplets in the more shielded aliphatic region, typically between δ 1.5 - 2.0 ppm .
-
The flexible nature of the azepane ring can lead to broadened signals, as the molecule may be undergoing rapid conformational exchange on the NMR timescale.[8]
Table 1: Predicted ¹H NMR Peak Assignments for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.5 - 9.8 | s or d | 1H | H¹⁵ (CHO) |
| 3.2 - 3.6 | m | 4H | H² and H⁷ (CH₂-N) |
| 2.5 - 2.9 | m | 1H | H⁴ (CH-CHO) |
| 1.5 - 2.0 | m | 6H | H³, H⁵, and H⁶ (Ring CH₂) |
| 1.4 - 1.5 | s | 9H | H¹², H¹³, H¹⁴ (Boc (CH₃)₃) |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. It is particularly useful for identifying quaternary carbons and carbonyls.
-
Aldehyde Carbonyl (C¹⁵): This is the most deshielded carbon, appearing far downfield at approximately δ 202 - 205 ppm .
-
Boc Carbonyl (C⁸): The carbamate carbonyl carbon is also significantly deshielded, with a characteristic signal around δ 155 ppm .
-
Boc Quaternary Carbon (C¹¹): The quaternary carbon of the tert-butyl group appears around δ 80 ppm .[7]
-
Azepane Ring Carbons (C², C³, C⁴, C⁵, C⁶, C⁷): These signals will be found in the aliphatic region. The carbons adjacent to the nitrogen (C² and C⁷) will be the most deshielded of the ring carbons (typically δ 45 - 55 ppm ). The carbon bearing the formyl group (C⁴) will also be downfield relative to the other ring carbons.
-
Boc Methyl Carbons (C¹², C¹³, C¹⁴): The three equivalent methyl carbons of the Boc group give a strong, sharp signal in the shielded region around δ 28.5 ppm .[7]
Table 2: Predicted ¹³C NMR Peak Assignments for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 202 - 205 | C¹⁵ (CHO) |
| ~155 | C⁸ (Boc C=O) |
| ~80 | C¹¹ (Boc C(CH₃)₃) |
| 45 - 55 | C² and C⁷ (CH₂-N) |
| 25 - 50 | C³, C⁴, C⁵, C⁶ (Ring CH₂, CH) |
| ~28.5 | C¹², C¹³, C¹⁴ (Boc (CH₃)₃) |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust characterization. The choice of technique is driven by the specific question being asked.
Table 3: Comparison of Key Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
|---|---|---|---|
| Primary Information | Detailed molecular structure, connectivity, stereochemistry | Molecular weight, elemental formula | Presence of functional groups |
| Sensitivity | Moderate (mg scale) | Very High (pg-ng scale) | Low to Moderate (µg-mg scale) |
| Sample Requirement | ~5-10 mg for routine analysis | Nanograms | Micrograms |
| Destructive? | No, sample is recoverable[5] | Yes (in most common modes) | No |
| Key Strengths | Unambiguous structure determination, quantitation (qNMR)[9] | Impurity profiling, reaction monitoring, confirmation of mass[10] | Fast, simple, inexpensive check for key transformations |
| Limitations | Signal overlap in complex molecules, lower sensitivity | Isomers are often indistinguishable, limited connectivity data | Provides no information on the hydrocarbon skeleton |
Expert Insight: For a synthetic intermediate like this compound, the techniques are best used in concert.
-
FTIR can be used as a rapid, initial check during the reaction to confirm the appearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹).
-
LC-MS is invaluable for monitoring reaction completion and identifying low-level impurities by their mass-to-charge ratio.
-
NMR is the final, definitive step to confirm that the desired product has been formed with the correct connectivity and to assess its purity before proceeding to the next synthetic step.
Experimental Protocols and Best Practices
Acquiring high-quality, reproducible NMR data requires meticulous attention to detail in sample preparation and data acquisition.
Protocol: Standard ¹H and ¹³C NMR Analysis
Objective: To acquire definitive ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified, dry sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Ensure the sample is fully dissolved. Gentle swirling or brief vortexing can be used.
-
Using a clean Pasteur pipette, transfer the solution into the NMR tube.[7]
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using standard parameters. For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to generate the spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to create a flat baseline across the spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.[11]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the protons.
-
Caption: A streamlined workflow for the NMR analysis of synthetic intermediates.
Conclusion
For drug development professionals, rigorous analytical characterization is non-negotiable. In the case of this compound, ¹H and ¹³C NMR spectroscopy provides an unparalleled level of structural detail, confirming connectivity and verifying the presence of key functional moieties like the Boc protecting group and the aldehyde. The characteristic signals—the 9H singlet of the Boc group, the downfield aldehyde proton, and the distinct carbonyl carbons—serve as a robust, self-validating system for structural confirmation.[7] While complementary techniques like MS and FTIR are essential for a holistic analytical profile, NMR remains the cornerstone for the unambiguous elucidation of molecular structure, empowering researchers to proceed with confidence in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- Taylor, R. J. K., et al. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones.
- Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
- Donati, D., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC - NIH.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025).
- MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates.
- Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
- SpectraBase. (n.d.). 1H-Azepine - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2025). Synthesis and characterization of the first Te(IV) organometallic complexes with azepane-1-carbodithioate.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Parra, T. (2020). How To Label NMR Spectra. YouTube.
- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
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A Comparative Guide to LC-MS Methods for Purity Assessment of 1-Boc-4-formyl-azepane
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity assessment of 1-Boc-4-formyl-azepane, a key intermediate in pharmaceutical synthesis.[1][2][3] We will explore direct analysis techniques and derivatization strategies, offering field-proven insights into method selection, development, and validation to ensure the quality and consistency of this critical building block.
The Analytical Challenge: Understanding this compound
This compound (MW: 227.30 g/mol )[4] presents a unique set of analytical challenges stemming from its distinct functional groups:
-
The Aldehyde Group: Aldehydes are notoriously reactive and can be unstable, potentially leading to the formation of hydrates or oligomers in solution. Furthermore, they often exhibit poor ionization efficiency under typical Electrospray Ionization (ESI) conditions, complicating sensitive detection.[5][6][7]
-
The Boc-Protecting Group: The tert-Butyloxycarbonyl (Boc) group is thermally labile and susceptible to facile cleavage or rearrangement under certain analytical conditions, particularly in the hot injection port of a Gas Chromatograph (GC) or even within a mass spectrometer's ion source.[8][9] This instability can lead to inaccurate quantification and misidentification of the parent compound.[10][11]
-
Polarity and Solubility: The molecule possesses moderate polarity, which can lead to poor retention on traditional reversed-phase (RP) C18 columns, especially if potential impurities are more polar.
A robust purity method must reliably separate the main component from starting materials, by-products, and degradation products while ensuring the analyte's integrity throughout the analysis.
Comparative Methodologies for LC-MS Purity Analysis
We will compare two primary LC-MS strategies: a direct injection approach using Hydrophilic Interaction Liquid Chromatography (HILIC) and a derivatization-based approach using Reversed-Phase (RP) LC-MS.
HILIC is an excellent alternative to RP-LC for compounds that are too polar to be well-retained on C18 columns.[12][13] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic content.[14] This makes it ideal for retaining and separating moderately polar molecules like this compound.
Rationale for HILIC:
-
Enhanced Retention: Provides superior retention for the parent compound and expected polar impurities (e.g., hydrolyzed or de-protected species) compared to RP-LC.
-
MS Sensitivity: The high organic content of the mobile phase (typically >80% acetonitrile) promotes efficient solvent desolvation and droplet formation in the ESI source, often leading to enhanced MS sensitivity.[14]
-
Direct Analysis: Avoids the time and potential side-reactions associated with a chemical derivatization step.
Experimental Protocol: HILIC-MS
-
Chromatographic System: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6530 Q-TOF or equivalent high-resolution mass spectrometer.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 90:10 (v/v) Acetonitrile:Water to create a 1 mg/mL stock. Further dilute to a working concentration of 10 µg/mL using the same solvent.
-
LC Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 95 5.0 70 6.0 70 6.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 120 V.
-
Mass Range: 50 - 500 m/z.
-
To overcome the poor ionization and potential instability of the aldehyde, a pre-column derivatization strategy can be employed.[5] 2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form highly stable and chromophoric hydrazones.[6] These derivatives are significantly less polar and ionize exceptionally well, making them ideal for RP-LC-MS analysis.[15][16]
Rationale for Derivatization:
-
Enhanced Sensitivity & Selectivity: The DNPH tag introduces a readily ionizable group, dramatically increasing MS response and allowing for highly selective detection using Selected Reaction Monitoring (SRM) on a triple quadrupole instrument.[16]
-
Improved Chromatography: The resulting hydrazone is more hydrophobic, leading to excellent retention and peak shape on standard C18 columns.
-
Analyte Stabilization: Derivatization converts the reactive aldehyde into a stable hydrazone, preventing on-column reactions or degradation.[6]
Experimental Protocol: DNPH Derivatization followed by RP-LC-MS
-
Derivatization Step:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
To 100 µL of the sample solution, add 200 µL of the DNPH solution.
-
Vortex and incubate at 60 °C for 30 minutes.
-
Cool to room temperature and dilute 1:100 with 50:50 (v/v) Acetonitrile:Water for LC-MS analysis.
-
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
-
LC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 40 3.0 95 4.0 95 4.1 40 | 5.0 | 40 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
-
MS Conditions (for the DNPH derivative, [M+H]⁺ ≈ 408.2 m/z):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 1.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transition: To be optimized, but a characteristic loss of the DNPH moiety is expected.
-
Method Selection and Workflow
The choice between direct HILIC analysis and a derivatization-based RP-LC method depends on the analytical objective.
Performance Comparison and Data Summary
The following table summarizes the expected performance of each method.
| Parameter | Method A: Direct HILIC-MS | Method B: Derivatization RP-LC-MS | Justification |
| Analyte Stability | Moderate; potential for on-column hydration of aldehyde. | High; aldehyde is stabilized as a hydrazone. | Derivatization protects the reactive functional group.[6] |
| Sensitivity (LOQ) | ~10-50 ng/mL | <1 ng/mL | The DNPH tag significantly enhances ionization efficiency.[15][17] |
| Selectivity | Good; relies on chromatographic separation and accurate mass. | Excellent; relies on unique MRM transitions for the derivative. | Tandem MS (MRM) provides an extra dimension of selectivity. |
| Throughput | High; direct injection and simple sample preparation. | Lower; requires an additional derivatization step. | The derivatization reaction adds 30-60 minutes per batch. |
| Impurity Scope | Broader scope for unknown polar impurities. | Targeted; only impurities with a carbonyl group will be detected. | HILIC retains a wider range of polar species.[18] |
Method Validation: A Trustworthiness Framework
Regardless of the chosen method, validation must be performed according to ICH Q2(R2) guidelines to demonstrate the procedure is fit for its intended purpose.[19][20][21]
-
Forced Degradation: To prove specificity, the drug substance should be subjected to stress conditions (acid, base, oxidation, heat, light) to generate relevant degradation products.[22] The method must be able to separate these degradants from the main peak.
-
Linearity: A minimum of five concentration levels should be used to establish a linear relationship between concentration and response, with a correlation coefficient (r²) typically >0.998.[19]
-
Accuracy & Precision: These are determined by analyzing samples of known concentration multiple times. Accuracy is reported as percent recovery, while precision is reported as the relative standard deviation (%RSD).[21]
Alternative and Orthogonal Techniques
While LC-MS is a powerful tool, orthogonal techniques should be considered for a comprehensive purity profile.
-
Quantitative NMR (qNMR): Provides a direct measure of purity against a certified reference standard without the need for a specific analyte reference standard. It is non-destructive and provides structural information but has lower sensitivity than LC-MS.[1]
-
Gas Chromatography (GC-MS): Generally unsuitable for this compound due to the thermal lability of the Boc group, which can degrade in the injector, leading to inaccurate results.[8]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A standard technique for purity analysis.[1][23] However, it lacks the mass specificity of MS and may fail to detect co-eluting impurities that do not have a strong chromophore.
Conclusion and Recommendations
The selection of an appropriate LC-MS method for the purity assessment of this compound is a critical decision driven by the specific analytical need.
-
For routine, high-throughput quality control where the primary goal is to confirm purity and assay with high precision, the Direct HILIC-MS method (Method A) is recommended. Its speed and simplicity are significant advantages.
-
For impurity profiling, trace-level quantification, or stability studies where maximum sensitivity and selectivity are paramount, the Derivatization-based RP-LC-MS method (Method B) is the superior choice. The enhanced sensitivity and analyte stabilization provided by DNPH derivatization ensure the most reliable data for detecting and quantifying low-level impurities.
Both methods, when properly validated according to ICH guidelines, provide a robust and reliable system for ensuring the quality of this compound, thereby safeguarding the integrity of the subsequent drug development pipeline.
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH). [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Hydrophilic interaction chromatography. Wikipedia. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Semantic Scholar. [Link]
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Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. ACS Publications. [Link]
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Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. [Link]
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Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed. PubMed. [Link]
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Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Mass Spectrometry Society of Japan. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
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LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. [Link]
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Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
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Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
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What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. [Link]
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Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. PubMed. [Link]
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Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column. National Institutes of Health (NIH). [Link]
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How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
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Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH). [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
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Aldehyde analysis (LC-MS/MS). Reddit. [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
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Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
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Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Avenues of Functionalized Azepanes
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational flexibility offer a unique framework for the design of novel therapeutics. However, the synthesis of functionalized azepanes presents a considerable challenge compared to their five- and six-membered homologues, pyrrolidines and piperidines. This guide provides a comparative analysis of key synthetic strategies for accessing functionalized azepanes, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.
Ring Expansion Strategies: Building from Smaller Rings
Ring expansion reactions are a powerful class of transformations for the synthesis of medium-sized rings, including azepanes. These methods often start from readily available five- or six-membered ring precursors.
Photochemical Dearomative Ring Expansion of Nitroarenes
A modern and highly versatile approach to polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes.[1][2][3] This strategy is predicated on the generation of a singlet nitrene intermediate from the nitro group upon irradiation with blue light. This reactive intermediate undergoes a skeletal rearrangement of the six-membered aromatic ring to a seven-membered framework. Subsequent trapping with an amine and a final hydrogenation step delivers the saturated azepane.[4][5]
A key advantage of this methodology is the direct translation of the substitution pattern from the starting nitroarene to the final azepane product, providing a streamlined route to complex substitution patterns that are otherwise difficult to access.[3]
Caption: Photochemical dearomative ring expansion of nitroarenes.
Experimental Protocol: Photochemical Synthesis and Hydrogenation [5]
Step 1: Photochemical Ring Expansion
-
Materials: Substituted nitroarene, triisopropyl phosphite, diethylamine, isopropanol, blue LEDs (e.g., 427 nm).
-
Procedure:
-
In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M).
-
Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude 2-amino-3H-azepine intermediate by flash column chromatography.
-
Step 2: Hydrogenation to Azepane
-
Materials: 2-Amino-3H-azepine intermediate, Palladium on carbon (10 wt%), methanol, hydrogen source.
-
Procedure:
-
Dissolve the purified azepine intermediate in methanol.
-
Add 10 wt% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite and concentrate the filtrate to yield the functionalized azepane.
-
| Substrate (Nitroarene) | Product (Azepane) | Yield (%) | Reference |
| p-Tolylnitromethane | 4-Methylazepane | 85 | [5] |
| 4-Nitrophenylethanol | 4-(2-Hydroxyethyl)azepane | 78 | [5] |
| 1-Fluoro-4-nitrobenzene | 4-Fluoroazepane | 72 | [5] |
Beckmann Rearrangement
The Beckmann rearrangement is a classic and widely used method for the synthesis of amides from oximes, and when applied to cyclic ketoximes, it provides lactams. The rearrangement of cyclohexanone oxime to ε-caprolactam, a precursor to Nylon-6, is a large-scale industrial process.[6] This transformation is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid.[6] The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group.
Caption: The Beckmann rearrangement of cyclohexanone oxime.
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime [7]
-
Materials: Cyclohexanone oxime, concentrated sulfuric acid.
-
Procedure:
-
Carefully add concentrated sulfuric acid to a flask cooled in an ice bath.
-
Slowly add cyclohexanone oxime to the cold sulfuric acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period (e.g., 30 minutes).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium carbonate).
-
Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic extracts, concentrate, and purify the resulting ε-caprolactam by distillation or recrystallization.
-
| Starting Ketone | Product Lactam | Catalyst | Yield (%) | Reference |
| Cyclohexanone | ε-Caprolactam | H₂SO₄ | >90 | [6] |
| 4-Methylcyclohexanone | 5-Methylazepan-2-one | PPA | 85 | [8] |
| 4-Phenylcyclohexanone | 5-Phenylazepan-2-one | H₂SO₄ | 88 | [8] |
Schmidt Reaction
The Schmidt reaction provides another avenue for ring expansion of cyclic ketones to lactams using hydrazoic acid (HN₃) in the presence of a strong acid.[9][10] The mechanism involves the protonation of the ketone, followed by nucleophilic attack of the azide to form an azidohydrin intermediate. Subsequent dehydration and rearrangement with loss of dinitrogen gas afford a nitrilium ion, which is then hydrated to the lactam.[11] The regioselectivity of the migration can be influenced by the steric and electronic nature of the substituents on the ketone.[9]
Caption: The Schmidt reaction for azepane synthesis.
Experimental Protocol: Schmidt Reaction of a Substituted Cyclohexanone [9]
-
Materials: Substituted cyclohexanone, sodium azide, concentrated sulfuric acid, chloroform.
-
Procedure:
-
Dissolve the cyclohexanone in chloroform and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid.
-
Portion-wise, add sodium azide to the stirred mixture, maintaining a low temperature.
-
After the addition is complete, continue stirring at low temperature for several hours.
-
Carefully quench the reaction by pouring it onto ice, then neutralize with a base.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry, and concentrate to obtain the crude lactam, which can be purified by chromatography or recrystallization.
-
| Ketone | Azide Source | Acid | Product Ratio (Aryl:Alkyl migration) | Total Yield (%) | Reference |
| 4-Phenylcyclohexanone | NaN₃ | H₂SO₄ | 3:1 | 82 | [10] |
| 4-tert-Butylcyclohexanone | NaN₃ | H₂SO₄ | 1:2.5 | 90 | [10] |
Cyclization Strategies: Forming the Seven-Membered Ring
Intramolecular cyclization reactions of linear precursors are a common and effective strategy for constructing the azepane ring.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, is a powerful tool for the formation of unsaturated rings. For azepane synthesis, a suitable N-protected diallylamine or a related diene is subjected to RCM to form a tetrahydroazepine, which can then be hydrogenated to the saturated azepane.[12] The efficiency of the RCM step can be influenced by the choice of catalyst, solvent, and reaction concentration.[13]
Caption: Ring-closing metathesis for azepane synthesis.
Experimental Protocol: RCM for Tetrahydroazepine Synthesis [12]
-
Materials: N-protected diallylamine derivative, Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%), anhydrous and degassed dichloromethane (DCM) or toluene.
-
Procedure:
-
Dissolve the N-protected diallylamine derivative in anhydrous, degassed DCM or toluene to a concentration of 0.005 M under an inert atmosphere.
-
Add the RCM catalyst to the solution.
-
Heat the reaction mixture to reflux (for DCM) or 80-110 °C (for toluene) and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.
-
| Diene Precursor | Catalyst (mol%) | Product | Yield (%) | E/Z Selectivity | Reference |
| N,N-diallyltosylamide | Grubbs II (5%) | 1-Tosyl-2,3,4,7-tetrahydro-1H-azepine | 85 | N/A | [12] |
| Diethyl 2,2-diallylmalonate | Grubbs I (5%) | Diethyl 2,3,4,7-tetrahydro-1H-azepine-3,3-dicarboxylate | 92 | N/A | [12] |
| N-allyl-N-(but-3-en-1-yl)aniline | Hoveyda-Grubbs II (2%) | 1-Phenyl-2,3,4,7-tetrahydro-1H-azepine | 88 | N/A | [12] |
Intramolecular Reductive Amination
Intramolecular reductive amination of an amino-ketone or amino-aldehyde precursor is a direct and efficient method for the synthesis of cyclic amines, including azepanes. This reaction can be performed using various reducing agents, and importantly, can be rendered asymmetric through the use of chiral catalysts or enzymes.[14] Biocatalytic intramolecular asymmetric reductive amination (IARA) using imine reductases (IREDs) offers a green and highly enantioselective route to chiral azepanes.[15] Chemocatalytic methods, often employing iridium or rhodium complexes with chiral ligands, also provide excellent enantioselectivity.[16][17]
Caption: Asymmetric intramolecular reductive amination.
Experimental Protocol: Biocatalytic IARA for Chiral Diazepane Synthesis [14]
-
Materials: Aminoketone precursor, imine reductase (IRED) enzyme, glucose, glucose dehydrogenase (GDH), NADP+, buffer solution (e.g., potassium phosphate buffer).
-
Procedure:
-
Prepare a reaction mixture containing the aminoketone substrate, glucose, NADP+, and GDH in the buffer solution.
-
Initiate the reaction by adding the IRED enzyme.
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and extract the chiral diazepane product with an organic solvent.
-
Purify the product and determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
| Substrate | Catalyst/Enzyme | Product | Yield (%) | ee (%) | Reference |
| 1-(2-aminophenyl)-3-(methylamino)propan-1-one | IRED-25 | (S)-2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | >99 | >99 | [15] |
| 1-(2-aminophenyl)-4-(methylamino)butan-1-one | IRED-25 | (S)-2-methyl-1,2,3,4,5,6-hexahydro-1,5-benzodiazocine | 95 | 98 | [15] |
| 2'-(aminomethyl)-[1,1'-biphenyl]-2-carbaldehyde | [Ir(COD)Cl]₂/(S)-DifluorPhos | (S)-5,7-dihydrodibenzo[c,e]azepine | 89 | 96 | [16] |
Cycloaddition and Other Strategies
Cycloaddition reactions and other unique methodologies also contribute to the synthetic toolbox for accessing azepane derivatives.
Silyl-aza-Prins Cyclization
The silyl-aza-Prins cyclization is a powerful method for the diastereoselective synthesis of substituted azepanes.[18][19] This reaction involves the condensation of an allylsilyl amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. The stereochemical outcome is often dependent on the Lewis acid catalyst employed.[18] For instance, the use of InCl₃ can selectively lead to the formation of azepanes.[18][19]
Caption: Silyl-aza-Prins cyclization for azepane synthesis.
Experimental Protocol: Silyl-aza-Prins Cyclization [20]
-
Materials: Allylsilyl amine, aldehyde, indium(III) chloride (InCl₃), dichloromethane (DCM).
-
Procedure:
-
To a solution of the allylsilyl amine and aldehyde in DCM at 0 °C, add InCl₃.
-
Stir the reaction mixture at 0 °C until completion (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to afford the azepane derivative.
-
| Aldehyde | Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Benzaldehyde | 2-Phenyl-7-vinylazepane | >95:5 | 85 | [18] |
| Cinnamaldehyde | 2-Styryl-7-vinylazepane | >95:5 | 82 | [18] |
| Isovaleraldehyde | 2-Isobutyl-7-vinylazepane | 90:10 | 75 | [18] |
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[21] The intramolecular version of this reaction can be a powerful tool for the synthesis of fused bicyclic systems, including those containing an azepane ring.[11][22] This reaction often proceeds with high diastereoselectivity.[23]
Caption: Intramolecular Pauson-Khand reaction for fused azepane synthesis.
Conclusion
The synthesis of functionalized azepanes remains a challenging yet rewarding endeavor for synthetic chemists. This guide has highlighted several powerful strategies, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. Modern methods, such as the photochemical dearomative ring expansion of nitroarenes, offer novel and efficient entries into this important class of heterocycles. Concurrently, classic transformations like the Beckmann and Schmidt rearrangements continue to be valuable tools. As the demand for novel azepane-containing drug candidates grows, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain an active area of research.
References
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- 4. researchgate.net [researchgate.net]
- 5. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement - American Chemical Society [acs.digitellinc.com]
- 11. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 22. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to Alternative Aldehydes in the Synthesis of Saturated N-Heterocycles
Introduction: The Azepane Scaffold and the Role of 1-Boc-4-formyl-azepane
In the landscape of medicinal chemistry and drug discovery, the three-dimensional shape of a molecule is paramount to its biological function. Saturated nitrogen-containing heterocycles are privileged scaffolds that provide access to diverse regions of chemical space. While five- and six-membered rings like pyrrolidines and piperidines are ubiquitous in approved drugs, the seven-membered azepane ring remains a comparatively underexplored territory.[1] This is largely due to the synthetic challenges associated with constructing this medium-sized ring system.[2][3]
This compound (Figure 1) has emerged as a critical building block for introducing the azepane moiety. Its aldehyde functional group serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination, Wittig olefination, and aldol condensations. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions later in a synthetic sequence.[4]
However, a singular focus on the azepane ring can be limiting. Structure-Activity Relationship (SAR) studies often necessitate the exploration of homologous ring systems to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of viable alternative aldehydes, offering researchers a strategic toolkit for scaffold hopping and molecular diversification. We will objectively compare this compound with its four-, five-, and six-membered ring counterparts, supported by experimental protocols and data.
Structural Comparison of Key N-Boc-Protected Heterocyclic Aldehydes
The choice of a heterocyclic aldehyde is a critical decision point in a synthetic campaign, directly influencing the conformational flexibility and vectoral presentation of substituents in the final molecule. Below is a structural comparison of the primary alternatives to this compound.
Caption: Structural overview of key heterocyclic aldehydes.
Comparative Analysis of Alternative Aldehydes
The selection of an alternative is driven by the specific goals of the research program, whether it be to alter the core scaffold's geometry, improve synthetic accessibility, or modulate physicochemical properties.
The Six-Membered Homolog: 1-Boc-4-formylpiperidine
This is the most direct and commonly used alternative to the azepane scaffold. The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals, making this aldehyde a cornerstone of medicinal chemistry.[1]
-
Synthetic Accessibility & Cost: 1-Boc-4-formylpiperidine is widely available from numerous commercial suppliers at a significantly lower cost than its azepane counterpart. Its synthesis is well-established and scalable.[5]
-
Reactivity Profile: The aldehyde exhibits a reactivity profile nearly identical to this compound in standard transformations. In reductive aminations, it readily forms the corresponding imine/enamine intermediate for subsequent reduction. In Wittig reactions, it couples efficiently with phosphonium ylides.[6][7]
-
Physicochemical Impact: Transitioning from an azepane to a piperidine generally leads to a decrease in lipophilicity (lower logP) and an increase in conformational rigidity. This can be advantageous for improving solubility and achieving a more defined orientation of substituents for receptor binding.
-
Causality in Experimental Choice: Choose this alternative when seeking to establish a baseline SAR, improve synthetic tractability, or when a more rigid scaffold is hypothesized to be beneficial for target engagement.
The Five-Membered Analog: 1-Boc-3-formylpyrrolidine
The pyrrolidine ring offers a more compact and planar scaffold compared to the chair/boat conformations of piperidine and azepane.
-
Synthetic Accessibility & Cost: This building block is also commercially available, though typically at a moderate price point between the piperidine and azepane analogs.
-
Reactivity Profile: Its reactivity is comparable to the other aldehydes. The key difference lies in the stereochemical and conformational outcomes of the products. The relative planarity of the pyrrolidine ring can lead to different diastereomeric ratios in subsequent reactions compared to the more flexible larger rings.
-
Physicochemical Impact: The smaller ring size further reduces lipophilicity. The conformational constraint can be a powerful tool for locking in a specific bioactive conformation.
-
Causality in Experimental Choice: This aldehyde is an excellent choice for probing the spatial requirements of a binding pocket. If a more planar arrangement of substituents enhances activity, the pyrrolidine scaffold is a logical choice.
The Strained Four-Membered Ring: 1-Boc-3-formylazetidine
Azetidines are considered "spring-loaded" scaffolds due to their significant ring strain (~25.4 kcal/mol).[8] This strain imparts unique chemical and physical properties.
-
Synthetic Accessibility & Cost: The synthesis of functionalized azetidines is more challenging, making 1-Boc-3-formylazetidine the most expensive of the cyclic alternatives.[9][10] However, its increasing use in drug discovery has improved its commercial availability.
-
Reactivity Profile: While the aldehyde undergoes typical reactions, the azetidine ring itself can participate in strain-release reactions, offering novel synthetic pathways not available to the other scaffolds.[8]
-
Physicochemical Impact: Azetidines provide a rigid, compact core with well-defined exit vectors for substituents. They are often used as bioisosteres for phenyl rings or other larger groups to improve properties like metabolic stability and solubility.[11]
-
Causality in Experimental Choice: Employ this aldehyde to introduce significant conformational rigidity, explore novel chemical space through unique exit vectors, or when seeking to improve metabolic stability by replacing a more labile group.
Quantitative Comparison and Performance Data
The following table summarizes key data for the aldehydes, focusing on a standard, widely used reaction: reductive amination.
| Parameter | This compound | 1-Boc-4-formylpiperidine | 1-Boc-3-formylpyrrolidine | 1-Boc-3-formylazetidine |
| Molecular Weight | 227.30 g/mol | 213.27 g/mol | 199.25 g/mol | 185.22 g/mol |
| Ring Size | 7 | 6 | 5 | 4 |
| Relative Cost | High | Low | Moderate | Very High |
| Typical Yield (Reductive Amination) * | 75-90% | 85-95% | 80-92% | 70-88% |
| Key Feature | Conformational Flexibility | High Availability, Rigidity | Compact & Planar | Strained, Unique Vectors |
*Typical yields for the reductive amination with benzylamine using NaBH(OAc)₃. Yields are highly substrate-dependent.
Experimental Protocols: A Comparative Workflow for Reductive Amination
To ensure a trustworthy and self-validating comparison, the following protocol for direct reductive amination is provided. This procedure is robust and generally applicable to all the aldehydes discussed, with minor variations in reaction time or stoichiometry potentially required for optimization.[12][13][14]
Caption: General workflow for reductive amination.
Detailed Step-by-Step Methodology
Objective: To synthesize the N-benzyl derivative of the respective heterocyclic scaffold.
Materials:
-
N-Boc-protected heterocyclic aldehyde (1.0 mmol, 1.0 eq)
-
Benzylamine (1.1 mmol, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-protected heterocyclic aldehyde (1.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCM (10 mL).
-
Amine Addition: Add benzylamine (1.1 mmol) to the solution via syringe.
-
Imine Formation: Stir the reaction mixture at room temperature for 30 minutes. This initial period allows for the formation of the crucial imine or enamine intermediate. The slightly acidic nature of the amine salt or trace moisture often provides sufficient catalysis.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 mmol) to the mixture in small portions over 5 minutes. STAB is a mild and selective reducing agent, ideal for this transformation, as it does not reduce the starting aldehyde.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours depending on the steric hindrance of the substrates.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.
Conclusion and Strategic Outlook
This compound is an invaluable reagent for accessing the synthetically challenging azepane scaffold. However, a robust drug discovery program requires a broader toolkit for scaffold diversification. This guide has demonstrated that viable, commercially available alternatives exist, each offering distinct advantages.
-
1-Boc-4-formylpiperidine stands out as the workhorse alternative, providing a cost-effective and synthetically tractable option for initial SAR exploration.
-
1-Boc-3-formylpyrrolidine offers a more compact and planar scaffold, ideal for probing geometric constraints within a biological target.
-
1-Boc-3-formylazetidine provides access to a strained, rigid, and unique chemical space, often leading to improvements in metabolic stability and novel intellectual property.
The choice of aldehyde should be a deliberate, data-driven decision based on the project's specific synthetic, biological, and physicochemical goals. By understanding the causality behind these choices, researchers can more efficiently navigate chemical space and accelerate the discovery of novel therapeutics.
References
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][15][16]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link][2]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link][1][17]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect. [Link][3]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. [Link][12]
-
Preparation and Synthetic Applications of Azetidines. Heterocycles. [Link][9]
-
A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link][5]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link][10]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link][13]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link][8]
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Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. [Link][4]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link][11]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][14]
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A Comparative Guide to the Reactivity of 1-Boc-4-formyl-azepane and 1-Boc-4-formyl-piperidine for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a synthesis campaign. The saturated heterocycles, 1-Boc-4-formyl-piperidine and its seven-membered homolog, 1-Boc-4-formyl-azepane, are two such pivotal intermediates. They serve as versatile scaffolds for introducing diversity and tuning the physicochemical properties of lead compounds. While structurally similar, the seemingly minor difference of a single methylene unit in the heterocyclic ring imparts distinct conformational characteristics that can translate into notable differences in chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of these two valuable building blocks. We will dissect their structural nuances and provide experimental data and detailed protocols for key chemical transformations, empowering you to make informed decisions in your synthetic strategies.
Structural and Conformational Landscape: The Root of Reactivity Differences
The reactivity of the formyl group in both heterocycles is intrinsically linked to the conformation of the ring system it is attached to. The steric accessibility of the aldehyde is dictated by the three-dimensional arrangement of the ring.
1-Boc-4-formyl-piperidine: The six-membered piperidine ring, protected with a bulky tert-butoxycarbonyl (Boc) group, predominantly adopts a stable chair conformation . In this conformation, substituents can occupy either an axial or equatorial position. To minimize steric strain, particularly 1,3-diaxial interactions, the sizable formyl group overwhelmingly favors the equatorial position . This places the aldehyde in a relatively unhindered environment, projecting away from the bulk of the ring.
This compound: In contrast, the seven-membered azepane ring is significantly more flexible. It does not possess a single, low-energy conformation like the piperidine chair. Instead, it exists as a dynamic equilibrium of multiple low-energy conformers, primarily twist-chair and twist-boat forms. This conformational mobility means the formyl group does not occupy a fixed, predictable position. The surrounding ring atoms are in constant flux, which can influence the accessibility of the aldehyde during a reaction, potentially leading to a more sterically crowded approach for incoming nucleophiles compared to the equatorial aldehyde on the piperidine ring.
Caption: Chemical structures of 1-Boc-4-formyl-piperidine and this compound.[1][2]
Caption: Conformational differences between the piperidine and azepane rings.
Comparative Reactivity in Key Transformations
We will now examine how these conformational differences manifest in common synthetic operations.
Reductive Amination
Reductive amination is arguably the most frequent application for these building blocks, enabling the formation of C-N bonds to append various amines. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. The most common and mild reagent for this one-pot transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde.[3][4][5][6][7]
General Workflow:
Caption: General experimental workflow for one-pot reductive amination.
Experimental Comparison:
While direct, side-by-side comparative studies are scarce in the literature, we can compile and extrapolate from existing data and chemical principles.
| Feature | 1-Boc-4-formyl-piperidine | This compound | Causality and Field Insights |
| Reaction Rate | Generally rapid. | Predicted to be slightly slower. | The well-defined equatorial position of the piperidine's aldehyde offers excellent accessibility. The azepane's conformational flexibility may lead to transient steric shielding of the aldehyde, potentially slowing the initial nucleophilic attack by the amine and subsequent reduction. |
| Yield | High to excellent yields are commonly reported (typically >80%). | High yields are expected, likely comparable to the piperidine analogue. | Reductive amination with NaBH(OAc)₃ is a very robust and high-yielding reaction for most aliphatic aldehydes.[3][4] Barring significant steric hindrance, which is not anticipated to be prohibitive here, the reaction should proceed to completion for both substrates. |
| Reaction Conditions | Standard conditions: Room temperature, 1-16 hours in solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). | Standard conditions are expected to be effective. A slightly longer reaction time or mild heating might be beneficial in some cases. | The inherent reactivity of the aldehyde is similar in both cases. The primary difference lies in the steric approach. For challenging or poorly nucleophilic amines, the azepane derivative might require slightly more forcing conditions to achieve comparable conversion rates. |
Protocol 1: Reductive Amination of 1-Boc-4-formyl-piperidine with Benzylamine
This protocol is based on established procedures for reductive amination.[5][8]
Materials:
-
1-Boc-4-formyl-piperidine (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-formyl-piperidine (e.g., 1.00 g, 4.69 mmol).
-
Dissolve the aldehyde in DCE (20 mL).
-
Add benzylamine (e.g., 0.54 mL, 4.92 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (e.g., 1.49 g, 7.03 mmol) portion-wise over 5 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate. Expected Yield: >85%.
Protocol 2: Proposed Reductive Amination of this compound with Benzylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1-3 as described in Protocol 1, using this compound (e.g., 1.06 g, 4.69 mmol).
-
Add sodium triacetoxyborohydride (e.g., 1.49 g, 7.03 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 6-24 hours. Given the potential for slightly slower kinetics, it is advisable to monitor the reaction to confirm completion. If the reaction is sluggish, gentle heating to 40 °C can be applied.
-
Follow steps 6-9 as described in Protocol 1 to work up and purify the product, tert-butyl 4-((benzylamino)methyl)azepane-1-carboxylate. Expected Yield: >80%.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons
The conversion of the formyl group to an alkene is another crucial transformation. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often preferred as it uses phosphonate esters, and the resulting phosphate byproducts are water-soluble, simplifying purification.[9][10][11] The HWE reaction typically favors the formation of the (E)-alkene.[9]
Reactivity Insights:
-
1-Boc-4-formyl-piperidine: The fixed conformation and accessible equatorial aldehyde are expected to react predictably, leading to good yields and the expected (E)-stereoselectivity with stabilized ylides.
-
This compound: The reaction is expected to proceed well. However, the conformational flexibility of the azepane ring could potentially influence the transition state geometry of the olefination, possibly leading to slight variations in the E/Z selectivity compared to the rigid piperidine system, depending on the specific ylide and reaction conditions used.
Protocol 3: Horner-Wadsworth-Emmons Reaction of 1-Boc-4-formyl-piperidine
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Boc-4-formyl-piperidine (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL).
-
Carefully add NaH (e.g., 0.20 g of 60% dispersion, 5.16 mmol). Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (e.g., 1.02 mL, 5.16 mmol) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 1-Boc-4-formyl-piperidine (e.g., 1.00 g, 4.69 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired product, tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate. Expected Yield: >80%.
Other Transformations
-
Oxidation to Carboxylic Acid: The oxidation of the formyl group to a carboxylic acid is a standard transformation. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used.[12][13] A more robust and high-yielding method is the Pinnick oxidation using sodium chlorite (NaClO₂) and a scavenger. For this type of transformation, which is sensitive to electronic effects but less so to minor steric differences, the reactivity of both the piperidine and azepane aldehydes is expected to be nearly identical, affording the corresponding carboxylic acids in excellent yields.
-
Grignard and Organolithium Additions: The addition of organometallic reagents to the formyl group yields secondary alcohols. Both substrates will undergo this reaction readily. The primary difference will be in the stereochemical outcome. The piperidine derivative, with its well-defined chair conformation, will likely exhibit a higher degree of facial selectivity (diastereoselectivity) upon nucleophilic attack compared to the more flexible azepane, which may yield a more complex mixture of diastereomeric alcohol products.
Conclusion
The fundamental difference in reactivity between this compound and 1-Boc-4-formyl-piperidine stems from the conformational disparity between the seven- and six-membered rings.
-
1-Boc-4-formyl-piperidine can be viewed as a conformationally locked, sterically accessible building block. Its reactions are generally predictable, rapid, and high-yielding under standard conditions.
-
This compound is a conformationally flexible scaffold. While it undergoes the same fundamental reactions as its piperidine counterpart, its dynamic nature may lead to slightly slower reaction rates due to transient steric hindrance. This flexibility, however, can be an advantage in drug design, allowing the resulting molecule to explore a broader conformational space when binding to a biological target.
For routine synthetic operations where predictability and speed are paramount, the piperidine derivative is a reliable choice. The azepane derivative, while expected to perform similarly well, should be considered a tool for introducing greater three-dimensional diversity and exploring a different region of chemical space. When using the azepane, researchers should be prepared to allow for slightly longer reaction times and carefully analyze the stereochemical outcome of their transformations.
References
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Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry.[Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.[Link]
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Synthesis of azepane derivatives 4 by a sequence of asymmetric... ResearchGate.[Link]
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Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry.[Link]
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Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station International Edition.[Link]
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A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF. ResearchGate.[Link]
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Horner-Wadsworth-Emmons Reaction - YouTube. YouTube.[Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.[Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Institutes of Health.[Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.[Link]
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Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry Publishing.[Link]
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Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate.[Link]
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tert-butyl 4-formylazepane-1-carboxylate, min 97%, 250 mg. CP Lab Safety.[Link]
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tert-Butyl 4-formyl-4-methylazepane-1-carboxylate. PubChem.[Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.[Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.[Link]
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ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF. ResearchGate.[Link]
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TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.[Link]
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Weak C-O Bond Oxidations With PCC, DMP, etc. - YouTube. YouTube.[Link]
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.[Link]
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Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts.[Link]
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TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health.[Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc.* ICCOM.[Link]
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Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary. OrgoSolver.[Link]
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A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. MDPI.[Link]
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Wittig Reaction. Chemistry LibreTexts.[Link]
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Synthesis of N-Substituted piperidines from piperidone. ResearchGate.[Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.[Link]
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1-Boc-4-AP. Wikipedia.[Link]
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A Senior Application Scientist's Guide to Protecting Groups in Azepane Synthesis: A Comparative Analysis
Introduction: The Azepane Scaffold and the Imperative of Nitrogen Protection
To the researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the azepane ring system represents a compelling frontier. As a saturated seven-membered nitrogen heterocycle, its non-planar, conformationally flexible structure offers a unique three-dimensional profile that is increasingly sought after in modern drug design to escape the "flatland" of aromatic scaffolds.[1][2] The azepane motif is a key component in numerous bioactive molecules and approved pharmaceuticals, demonstrating a wide spectrum of activities including anticancer, antiviral, and CNS-targeting properties.[2][3]
However, the synthesis of functionalized azepanes is a non-trivial pursuit, often involving multi-step sequences.[1][4] Common strategies include ring-closing metathesis (RCM), reductive amination of dicarbonyls, Beckmann rearrangement of cyclohexanone oximes, and ring expansion of smaller piperidine or pyrrolidine systems.[1][5] A unifying challenge across these diverse synthetic pathways is the management of the secondary amine functionality. The nitrogen atom's nucleophilicity and basicity can interfere with a multitude of reaction conditions, necessitating the use of protecting groups.[6][7]
A protecting group acts as a temporary molecular "mask," rendering the nitrogen inert to specific reagents and reaction conditions.[8] The ideal protecting group strategy is not merely about installation and removal; it is a critical element of the overall synthetic design. The choice of protecting group dictates the feasible reaction pathways, influences purification strategies, and ultimately impacts the overall efficiency and yield of the synthesis.[9] This guide provides an in-depth, objective comparison of the most common nitrogen protecting groups employed in azepane synthesis—Boc, Cbz, and Tosyl—supported by mechanistic insights and practical, field-proven protocols.
The Workhorses: A Head-to-Head Comparison of Boc, Cbz, and Tosyl Groups
The selection of a protecting group is a decision guided by its stability profile, the conditions required for its removal, and its orthogonality to other functional groups present in the molecule.[10][11] In the context of azepane synthesis, we will evaluate the three most prevalent choices: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, and the robust p-toluenesulfonyl (Tosyl or Ts) group.
The tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably one of the most widely used amine protecting groups due to its ease of introduction and its mild, acidic deprotection conditions.[12]
-
Protection Mechanism & Causality: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, releasing the protected amine, tert-butanol, and carbon dioxide. This reaction is highly efficient and clean, often proceeding to completion at room temperature.
-
Deprotection Mechanism & Causality: Removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. This process generates an unstable carbamic acid intermediate that spontaneously decarboxylates to liberate the free amine. The gaseous byproducts (isobutylene and CO₂) make for a simple workup.
-
Efficacy in Azepane Synthesis: The Boc group's stability under a wide range of non-acidic conditions—including catalytic hydrogenation, basic hydrolysis, and many organometallic reactions—makes it a versatile choice.[13] For instance, in azepane syntheses involving lactam reduction with agents like LiAlH₄ or boranes, the Boc group remains intact. However, its primary limitation is its lability to acid, which precludes its use in subsequent reaction steps that require strong acidic catalysis.
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a cornerstone of early peptide synthesis and remains a highly valuable protecting group today.[14][15]
-
Protection Mechanism & Causality: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or NaOH), often in a biphasic Schotten-Baumann reaction. The amine attacks the highly reactive acyl chloride, displacing the chloride ion to form the stable carbamate. The reaction is typically fast and high-yielding.[14]
-
Deprotection Mechanism & Causality: The key feature of the Cbz group is its cleavage by catalytic hydrogenolysis.[14] Using a catalyst like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂), the benzyl C-O bond is reductively cleaved. This releases toluene and the same unstable carbamic acid intermediate seen in Boc deprotection, which then decarboxylates. This deprotection method is exceptionally mild and chemoselective, leaving most other functional groups untouched. Alternative methods like transfer hydrogenation (using a hydrogen donor like ammonium formate) can also be employed, avoiding the need for gaseous H₂.[16]
-
Efficacy in Azepane Synthesis: The Cbz group is orthogonal to the Boc group, meaning one can be removed selectively in the presence of the other—a cornerstone of complex molecule synthesis.[15][17] Its stability to both acidic and basic conditions is a significant advantage. However, its removal via hydrogenation is incompatible with the presence of other reducible functional groups, such as alkenes, alkynes, or some nitro groups. This is a critical consideration in azepane syntheses employing Ring-Closing Metathesis (RCM), as the double bond in the newly formed ring would be reduced during Cbz deprotection.
The p-Toluenesulfonyl (Tosyl or Ts) Group
The tosyl group is a sulfonamide-based protecting group known for its exceptional stability. This robustness, however, comes at the cost of requiring harsher deprotection conditions.
-
Protection Mechanism & Causality: Amines are tosylated using p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base such as pyridine or potassium carbonate.[18] The reaction forms a stable sulfonamide linkage. A key feature of N-tosylation is that the resulting sulfonamide proton is acidic, allowing for further functionalization at the nitrogen atom if desired.
-
Deprotection Mechanism & Causality: The stability of the tosyl group necessitates potent reagents for its removal. Common methods involve dissolving metal reductions (e.g., sodium in liquid ammonia) or strong reducing agents like sodium naphthalenide.[19] Acidic cleavage using HBr in acetic acid at elevated temperatures is also possible. These conditions are harsh and can limit the functional group tolerance of the overall synthesis.[19][20] Milder, more modern methods are continually being developed but are often substrate-specific.[21]
-
Efficacy in Azepane Synthesis: The tosyl group's high stability makes it suitable for synthetic routes involving harsh reagents (e.g., strong oxidants or acids) that would cleave Boc or Cbz groups. It is often employed when the nitrogen needs to be protected through a demanding multi-step sequence. The primary drawback is the deprotection step. The required harsh conditions may not be compatible with sensitive functional groups elsewhere on the azepane scaffold, severely limiting its application in the later stages of a synthesis.[22]
Quantitative & Qualitative Performance Summary
To facilitate a direct comparison, the key attributes of each protecting group are summarized below. This table serves as a quick-reference guide for strategic planning in azepane synthesis.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Protection Reagent | (Boc)₂O | Cbz-Cl | Ts-Cl |
| Protection Yield | Typically >90% | Typically >90% | Typically >85% |
| Stability | Stable to base, hydrogenation, mild reducing agents. | Stable to acid, base, and most non-reductive conditions. | Very stable to acid, base, oxidation, and reduction. |
| Deprotection Conditions | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂/Pd-C), Transfer Hydrogenation | Dissolving Metal Reduction (Na/NH₃), Strong Acid (HBr), SmI₂ |
| Deprotection Mildness | Mild to Moderate | Very Mild | Harsh |
| Key Advantages | Easy removal, volatile byproducts, orthogonal to Cbz. | Very mild deprotection, orthogonal to Boc. | High stability to a wide range of reaction conditions. |
| Key Disadvantages | Acid labile. | Incompatible with reducible groups (e.g., alkenes, alkynes). | Requires harsh deprotection conditions, poor atom economy. |
| Ideal for Azepane Routes | Reductive amination, lactam reduction, syntheses avoiding acid. | Reductive amination, syntheses avoiding RCM or hydrogenation steps. | Syntheses involving harsh oxidative or acidic steps early on. |
Visualizing Synthetic Strategy
Diagrams are essential tools for conceptualizing complex synthetic workflows. The following visualizations, rendered in DOT language, illustrate the protection/deprotection cycle and the principle of orthogonal protection.
Caption: Orthogonal protection allows sequential modification of different functional groups.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, providing detailed, step-by-step methodologies for the protection of an azepane precursor and its subsequent deprotection. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of tert-Butyl Azepane-1-carboxylate (N-Boc-Azepane)
This protocol details the protection of a commercially available azepane precursor.
Materials:
-
Azepane (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
Triethylamine (TEA) (1.2 equiv.)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 equiv.) in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Rationale: Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Reagent Addition: Add TEA (1.2 equiv.) to the stirred solution, followed by the dropwise addition of a solution of (Boc)₂O (1.1 equiv.) in DCM.
-
Rationale: TEA acts as a base to neutralize the in situ generated carbonic acid, driving the reaction to completion. Dropwise addition of (Boc)₂O maintains a controlled reaction rate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and brine (to initiate drying).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil by flash column chromatography on silica gel to obtain tert-butyl azepane-1-carboxylate as a clear oil. A typical yield is >95%.
Protocol 2: Deprotection of tert-Butyl Azepane-1-carboxylate (Acidic Cleavage)
This protocol describes the removal of the Boc group to regenerate the free azepane, often as a salt.
Materials:
-
tert-Butyl azepane-1-carboxylate (1.0 equiv.)
-
Trifluoroacetic acid (TFA) (10 equiv.)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution or 1M NaOH
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the N-Boc-azepane (1.0 equiv.) in DCM (approx. 0.5 M) in a round-bottom flask with a stir bar at room temperature.
-
Reagent Addition: Slowly add TFA (10 equiv.) to the stirred solution. Effervescence (CO₂ evolution) should be observed.
-
Rationale: A significant excess of TFA ensures the complete and rapid cleavage of the Boc group.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation of the Salt (Optional): If the TFA salt is desired, concentrate the reaction mixture under reduced pressure. The resulting oil can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration.
-
Isolation of the Free Amine: To obtain the neutral amine, carefully concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution or 1M NaOH at 0 °C until the aqueous layer is basic (pH > 9).
-
Rationale: This neutralization step deprotonates the ammonium salt to yield the free amine. It must be done carefully as it is an exothermic process.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free azepane.
Conclusion and Future Outlook
The choice of a nitrogen protecting group is a critical strategic decision in the synthesis of azepane-containing molecules. The Boc group offers versatility and mild deprotection, making it a default choice for many applications. The Cbz group provides an orthogonal strategy with exceptionally mild cleavage conditions, ideal for sensitive substrates that lack reducible moieties. The Tosyl group, while demanding harsh removal conditions, offers unparalleled stability for syntheses involving aggressive reagents.
As the complexity of target molecules increases, the need for robust and orthogonal protecting group strategies becomes even more acute. [9][10]The principles and protocols outlined in this guide provide a foundational framework for making informed decisions. Future advancements will likely focus on developing new protecting groups with even greater orthogonality and more environmentally benign protection/deprotection schemes, further empowering chemists to explore the rich chemical space offered by the azepane scaffold.
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X-ray crystallography of 1-Boc-4-formyl-azepane derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 1-Boc-4-formyl-azepane Derivatives
Executive Summary
Seven-membered azepane rings are conformationally complex scaffolds of increasing importance in drug discovery and medicinal chemistry.[1][2][3] Their inherent flexibility presents a significant challenge for structural analysis, making the precise determination of their three-dimensional architecture crucial for understanding structure-activity relationships (SAR). Single-crystal X-ray crystallography stands as the definitive technique for elucidating the solid-state atomic arrangement of these molecules, providing unambiguous data on conformation, bond lengths, and intermolecular interactions.[4] This guide offers a comprehensive overview of the crystallographic workflow, from crystal growth to structure refinement, using this compound derivatives as a case study. It provides field-proven insights, compares the technique with alternative methods like NMR and computational modeling, and furnishes detailed experimental protocols for researchers in the pharmaceutical sciences.
Introduction: The Azepane Conundrum in Drug Design
The azepane moiety is a privileged scaffold found in numerous biologically active compounds, including novel inhibitors of protein kinase B (PKB).[5] Unlike well-behaved five- and six-membered rings, seven-membered systems exhibit significant conformational complexity due to a higher number of low-energy conformers and reduced energy barriers for interconversion. These rings can adopt a variety of shapes, including chair (C), boat (B), twist-chair (TC), and twist-boat (TB) conformations, each presenting a different vectoral arrangement of substituents.[2] This conformational promiscuity can profoundly impact a molecule's binding affinity and pharmacological profile.
For drug development professionals, understanding the precise 3D structure of a ligand is non-negotiable. While solution-state techniques like NMR provide valuable information on dynamic behavior, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's preferred conformation in the solid state.[4][6] This information is foundational for structure-based drug design, enabling the rational optimization of lead compounds.
The Principle: From Crystal to Atomic Coordinates
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[4] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice.
The core principle is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between atomic planes (d) in the crystal.[7]
nλ = 2d sin(θ)
By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be generated.[4] Mathematical algorithms, such as direct methods for small molecules, are then used to solve the "phase problem" and translate the electron density map into a precise model of atomic positions, chemical bonds, and stereochemistry.[4]
Experimental Workflow: A Guide to Structure Elucidation
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and patience. Each step is a self-validating component of the overall experiment; success in a later stage is contingent upon the quality of the preceding ones.
Protocol 1: Crystallization of a this compound Derivative
Causality: The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice. This requires a state of slow, controlled supersaturation. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction. The choice of solvent is paramount, as solvent-solute interactions dictate the packing arrangement.
Methodology:
-
Material Purity: Ensure the this compound derivative is of high purity (>98%), as impurities can inhibit nucleation and crystal growth.
-
Solvent Screening: In parallel, dissolve 2-5 mg of the compound in 0.2 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) in small vials. A good starting point is a solvent system where the compound is moderately soluble.
-
Slow Evaporation (Primary Method):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent or binary solvent mixture (e.g., ethyl acetate/hexane).
-
Loosely cap the vial (or cover with parafilm pierced with a needle).
-
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature (e.g., room temperature or 4°C).
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed chamber containing a larger volume of a volatile, poor solvent (the "anti-solvent," e.g., hexane).
-
The anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (clear, well-defined edges) have formed, carefully extract one using a cryo-loop and immediately immerse it in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss.
Protocol 2: Data Collection and Structure Refinement
Causality: Data is typically collected at cryogenic temperatures (~100 K). This minimizes atomic thermal vibrations, leading to less diffuse diffraction spots and higher resolution data. A high-quality dataset is essential for an accurate structure solution.
Methodology:
-
Mounting: Mount the cryo-cooled crystal on a goniometer head in the cold stream of a diffractometer.[8]
-
Data Collection:
-
Use a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Perform an initial unit cell determination.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.
-
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Correct the data for experimental factors like absorption.
-
Structure Solution: Employ software (e.g., SHELXT, Olex2) to solve the structure using direct methods, which will generate an initial electron density map and a preliminary atomic model.[4]
-
Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-resolved small molecule structure.
Data Interpretation and Comparative Analysis
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), containing the precise 3D coordinates of every atom. This allows for a detailed analysis of the molecule's conformation. For a this compound derivative, the key is to analyze the puckering of the seven-membered ring, which often adopts a twist-chair conformation to minimize steric strain.
Table 1: Representative Crystallographic Data for a Hypothetical Azepane Derivative
| Parameter | Value | Significance |
| Chemical Formula | C₁₂H₂₁NO₃ | Confirms the elemental composition. |
| Formula Weight | 227.30 | Matches the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.1, 12.5, 9.8 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle for a monoclinic system. |
| Volume (ų) | 1225 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100 | Data collection temperature. |
| R-factor (R1) | 0.045 (4.5%) | A low value indicates a good fit between the model and data. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1.0 indicates a good refinement. |
Comparison with Alternative Analytical Techniques
While X-ray crystallography is the gold standard for solid-state structure, a comprehensive understanding requires comparison with other techniques that probe different states of matter.
Table 2: Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Application to Azepanes |
| X-ray Crystallography | Unambiguous 3D structure; precise bond lengths/angles; reveals packing.[4][9] | Requires diffraction-quality single crystals; static solid-state picture.[10] | Defines the ground-state conformation in the solid phase, crucial for design. |
| NMR Spectroscopy | Provides solution-state structure and dynamics; NOE data reveals through-space proximities.[6] | Data represents a time-average of conformations; interpretation can be complex. | Assesses conformational flexibility and predominant species in solution. |
| Computational Modeling | Predicts multiple low-energy conformers and barriers; requires minimal material.[1][11] | Accuracy is method-dependent; requires experimental validation. | Explores the entire conformational landscape to complement experimental data. |
Field-Proven Insights & Troubleshooting
-
Challenge: Failure to Crystallize. This is the most common bottleneck. Insight: The Boc-protecting group and the formyl group offer sites for weak hydrogen bonding. Experiment with protic/aprotic solvent mixtures. If the compound is an oil, consider derivatization to a more rigid, crystalline salt or co-crystal.
-
Challenge: Poor Diffraction Quality. Crystals may be too small, twinned, or disordered. Insight: Revisit the crystallization conditions. Slowing down the growth rate by lowering the temperature or using vapor diffusion over slow evaporation can often yield better-quality crystals.
-
Challenge: Interpreting the Conformation. The azepane ring may be disordered over two conformations in the crystal lattice. Insight: This is not a failure but valuable data. It indicates two low-energy conformers that are nearly isoenergetic under these conditions. This dynamic behavior can be critical for receptor binding.
Conclusion
X-ray crystallography is an indispensable tool in the arsenal of the modern medicinal chemist, particularly when dealing with conformationally labile systems like this compound derivatives. It provides the ultimate structural validation, delivering a high-fidelity blueprint that guides SAR analysis and rational drug design. While alternative techniques like NMR and computational modeling offer complementary insights into solution-state dynamics and theoretical energy landscapes, the crystallographic structure remains the empirical bedrock upon which successful structure-based design is built. By mastering the experimental workflow and thoughtfully interpreting the results, researchers can unlock the full potential of the versatile azepane scaffold.
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Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. Available at: [Link]
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Sauriol-Lord, F., & Grindley, T. B. (1981). A new approach to the conformational analysis of seven-membered rings. Journal of the American Chemical Society, 103(4), 934–937. Available at: [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Identification of the conformational type of seven-membered rings. ResearchGate. Available at: [Link]
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X-ray crystallography. Wikipedia. Available at: [Link]
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Gagliardi, M., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 353–361. Available at: [Link]
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X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. Available at: [Link]
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Conformational Analysis of Medium Rings. Macmillan Group, University of Illinois. Available at: [Link]
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Pira, S. L., Wallace, T. W., & Graham, J. P. (2008). CCDC 712972: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]
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Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(7), 1705–1714. Available at: [Link]
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Bobinski, T. P., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(9), 6523–6537. Available at: [Link]
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Tei, L., et al. (2004). CCDC 207842: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]
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Colletier, J. P., et al. (2016). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. Proteins: Structure, Function, and Bioinformatics, 84(6), 736–748. Available at: [Link]
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The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
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This compound [CAS: 1065608-54-9]. Ivy Fine Chemicals. Available at: [Link]
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Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(1). Available at: [Link]
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Bryant, S., et al. (2018). The CSD Drug Subset: The Changing Chemistry and Crystallography of Small Molecule Pharmaceuticals. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 336–345. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Enantiomerically Pure Azepane Products
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of azepane products. Moving beyond a simple list of procedures, this document explains the causality behind experimental choices, offering a framework for robust method development and validation.
The Azepane Scaffold: A Privileged Structure with a Chiral Challenge
The seven-membered azepane ring is a significant heterocyclic scaffold in modern medicinal chemistry, appearing in a growing number of clinical candidates and approved drugs for treating a range of conditions, from neurological disorders to infectious diseases.[1] The stereochemistry of substituents on the azepane ring is critical; enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] Consequently, the accurate determination of enantiomeric purity is a non-negotiable requirement for regulatory approval and patient safety.
Chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between enantiomers, stands as the gold standard for this analysis.[2][4] The direct approach, where enantiomers are separated on a CSP, is overwhelmingly preferred over indirect methods (which require derivatization) due to its simplicity and reduced risk of analytical errors.[5][6]
The Mechanism of Chiral Recognition: Beyond Simple Interactions
Enantiomeric separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[7][8] For a separation to occur, there must be a sufficient difference in the stability (free energy, Δ(ΔG)) of these two complexes. This stability difference arises from a combination of intermolecular interactions. The foundational "three-point interaction model" suggests that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary for chiral recognition.[2]
Polysaccharide-based CSPs, the most widely used and successful class for a broad range of compounds, provide complex chiral environments.[9][10][11] The helical grooves of cellulose or amylose derivatives create chiral cavities where analyte enantiomers can be included, leading to a multitude of potential interactions that contribute to separation.[12]
Caption: Conceptual diagram of the three-point interaction model.
Comparative Analysis of Key Chiral Stationary Phases for Azepane Analysis
The selection of an appropriate CSP is the most critical step in method development.[5] For azepanes and other cyclic amines, polysaccharide-based columns are the primary choice due to their broad applicability and high success rates.[13][14][15][16] We will compare the most effective CSPs, primarily from the Daicel CHIRALPAK® and CHIRALCEL® series, which are industry benchmarks.[17]
| CSP Class | Chiral Selector Example | Primary Interactions | Typical Mobile Phases | Strengths for Azepane Analysis | Considerations |
| Immobilized Polysaccharide | CHIRALPAK® IA, IB, IC[17][18] | H-bonding, π-π, dipole, steric inclusion | Normal, Reversed, Polar Organic, "Exotic" Solvents (DCM, THF, etc.) | Highest Versatility: Robustness allows for an extended range of solvents, increasing the chances of finding unique selectivity.[18][19] Excellent for poorly soluble compounds. | May sometimes show slightly lower selectivity than equivalent coated phases for specific applications.[14] |
| Coated Polysaccharide | CHIRALPAK® AD-H, CHIRALCEL® OD-H[17] | H-bonding, π-π, dipole, steric inclusion | Normal Phase (Hexane/Alcohol), Polar Organic (ACN or Alcohol) | High Selectivity: Often provides the highest resolution and selectivity factors.[14] Extensive historical application data is available. | Limited solvent compatibility; incompatible with solvents like DCM, THF, or high water content which can damage the column.[20] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T | H-bonding, ionic, inclusion | Reversed-Phase, Polar Ionic, Polar Organic | Excellent for polar and ionizable molecules.[21] Can be highly effective for azepanes with additional acidic or basic functional groups. | Requires careful pH control; equilibration can be slower than polysaccharide phases.[22] |
| Pirkle-Type (Brush) | Whelk-O® 1 | π-π acceptor/donor, H-bonding, dipole | Normal Phase (preferred), Reversed Phase | Covalently bonded phase offers high durability and is not limited by solvent choice.[23] Elution order can often be inverted by using the opposite enantiomer of the CSP. | Generally exhibits lower success rates ("hit rates") compared to polysaccharide phases for initial screening.[7] |
A Systematic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development is inefficient.[5] A systematic screening strategy using a small, diverse set of columns and mobile phases is the most effective path to success.[7][24]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Azepane Ring Formation
For researchers, medicinal chemists, and professionals in drug development, the azepane scaffold represents a critical frontier. This seven-membered nitrogen-containing heterocycle is a cornerstone in a multitude of FDA-approved drugs and complex natural products, owing to its unique conformational flexibility and rich three-dimensional architecture.[1] However, the synthesis of the azepane ring is not without its challenges, often hampered by unfavorable ring-strain and entropic factors. The choice of catalyst is therefore paramount to achieving efficient and selective cyclization.
This guide provides an in-depth comparison of the leading catalytic strategies for azepane ring formation, grounded in experimental data and mechanistic insights. We will navigate the nuances of transition-metal catalysis, the elegance of organocatalysis, and the burgeoning potential of biocatalysis, offering a comprehensive resource to inform your synthetic planning.
Section 1: Transition-Metal Catalysis: The Workhorse of Azepane Synthesis
Transition-metal catalysis remains the most prevalent and versatile approach for constructing the azepane core. A diverse palette of metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed, each offering distinct advantages in terms of substrate scope, functional group tolerance, and achievable selectivity.
Intramolecular Hydroamination and C-H Amination: A Direct Path to the Azepane Core
Intramolecular hydroamination and C-H amination represent highly atom-economical strategies for azepane synthesis, directly forming a C-N bond within a linear precursor. Rhodium and palladium catalysts have been extensively studied for these transformations.
Rhodium-Catalyzed Intramolecular Hydroamination: Rhodium catalysts, particularly those featuring electron-rich phosphine ligands, have demonstrated remarkable efficacy in the intramolecular hydroamination of unactivated alkenes.[2][3] These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. The catalytic cycle is believed to involve the formation of a rhodium-hydride species, which undergoes migratory insertion into the alkene, followed by reductive elimination to furnish the azepane product.
Palladium-Catalyzed Intramolecular Hydroamination: Palladium catalysts are also effective for the intramolecular hydroamination of aminoalkenes and aminoalkynes.[4][5][6][7] Palladium(II) catalysis often proceeds via a Wacker-type mechanism, involving nucleophilic attack of the amine onto a palladium-activated unsaturated bond. The choice of ligands and additives is crucial for achieving high yields and selectivities.
Comparative Performance Data for Intramolecular Hydroamination
| Catalyst System | Substrate Type | Product | Yield (%) | Conditions | Reference |
| [Rh(COD)2]BF4 / DPEphos | Primary Aminoalkene | 2-Methyl-azepane | 85 | Dioxane, 100 °C, 10 h | [1] |
| [Pd(TFA)2] / Xantphos | Primary Aminoalkyne | 2-Methylene-azepane | 78 | Toluene, 80 °C, 12 h | [4][5] |
| Rh2(esp)2 | Sulfamate Ester | Azepane-fused lactam | 95 | PhI(OAc)2, MgO, benzene, rt | [8] |
Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroamination of an Aminoalkene
This protocol is adapted from the work of the Hartwig group and provides a general procedure for the rhodium-catalyzed intramolecular hydroamination of unactivated terminal alkenes.[3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(COD)2]BF4 (5.0 mol %) and the desired phosphine ligand (6.0 mol %) in dioxane (0.5 M) is prepared in a screw-capped vial.
-
Reaction Setup: To the catalyst solution, the aminoalkene substrate (1.0 equiv) is added.
-
Reaction Execution: The vial is sealed and heated to 100 °C for 10 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired azepane product.
Catalytic Cycle for Rhodium-Catalyzed Intramolecular Hydroamination
Caption: A simplified catalytic cycle for rhodium-catalyzed intramolecular hydroamination.
Aza-Prins Cyclization: A Powerful Tool for Diastereoselective Azepane Synthesis
The aza-Prins cyclization is a powerful method for the construction of nitrogen-containing heterocycles, including azepanes. This reaction involves the condensation of an amine with an aldehyde, followed by cyclization onto a tethered alkene. The choice of Lewis acid catalyst is critical in determining the reaction outcome and diastereoselectivity.
Comparative Performance of Lewis Acid Catalysts in Aza-Prins Cyclization
| Lewis Acid Catalyst | Substrate | Diastereomeric Ratio (trans:cis) | Yield (%) | Conditions | Reference |
| InCl3 | Allylsilyl amine + Aldehyde | >95:5 | 85 | CH2Cl2, 0 °C to rt | [9] |
| FeBr3 | Allylsilyl amine + Aldehyde | 90:10 | 90 | CH2Cl2, 0 °C | [3][7][10] |
| TMSOTf | Allylsilyl amine + Aldehyde | N/A (product is tetrahydropyran) | - | CH2Cl2, -78 °C | [9] |
Experimental Protocol: Iron(III)-Catalyzed Silyl-Aza-Prins Cyclization
This protocol is adapted from the work of Padrón and co-workers and describes a sustainable and efficient method for the synthesis of tetrahydroazepines.[3][7][10]
-
Reaction Setup: To a solution of the allylsilyl amine (1.0 equiv) and the aldehyde (1.5 equiv) in dry dichloromethane (0.1 M) at 0 °C, is added FeBr3 (10 mol %).
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched with water. The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Workflow for Silyl-Aza-Prins Cyclization
Caption: Experimental workflow for the iron(III)-catalyzed silyl-aza-Prins cyclization.
Section 2: Organocatalysis: The Rise of Asymmetric Azepane Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral nitrogen heterocycles. By avoiding transition metals, organocatalysis often offers milder reaction conditions and a reduced risk of metal contamination in the final product. The intramolecular aza-Michael reaction is a prominent organocatalytic method for azepane ring formation.[8][10][11][12][13]
Organocatalytic Intramolecular Aza-Michael Addition: This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound tethered within the same molecule. Chiral amines, such as prolinol derivatives, and bifunctional catalysts, like thioureas, are commonly employed to induce high enantioselectivity.[8][11]
Performance of Organocatalysts in Intramolecular Aza-Michael Addition
| Organocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Jørgensen-Hayashi catalyst | Carbamate with α,β-unsaturated aldehyde | 6-membered ring | 85 | 95 | [11] |
| Cinchona-derived thiourea | Carbamate with α,β-unsaturated ketone | 5- and 6-membered rings | up to 99 | 92-97.5 | [12] |
Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition
This protocol is a general representation of an organocatalytic intramolecular aza-Michael reaction for the synthesis of a chiral nitrogen heterocycle.
-
Reaction Setup: To a solution of the carbamate substrate (1.0 equiv) in a suitable solvent (e.g., toluene or chloroform) at the specified temperature (often between -20 °C and room temperature), is added the organocatalyst (typically 10-20 mol %).
-
Reaction Execution: The reaction mixture is stirred until completion, as monitored by TLC or HPLC.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched heterocyclic product.
Logical Relationship in Organocatalytic Aza-Michael Addition
Caption: Logical flow of the organocatalytic intramolecular aza-Michael reaction.
Section 3: Biocatalysis: The Green and Selective Frontier
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. Enzymes, operating in aqueous media under mild conditions, can provide unparalleled levels of stereocontrol. For azepane synthesis, imine reductases (IREDs) have shown exceptional promise.[14][15][16][17]
Imine Reductase (IRED)-Catalyzed Reductive Amination: IREDs catalyze the asymmetric reduction of imines to amines, utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source. In the context of azepane synthesis, an intramolecular reductive amination of a suitable amino-ketone precursor is employed. The enzyme facilitates the cyclization and subsequent stereoselective reduction of the in situ-formed cyclic imine.
Comparative Performance of Imine Reductases for Chiral Azepane Synthesis
| Imine Reductase (IRED) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| IRED from Leishmania major (mutant) | Amino-ketone precursor for a diazepine | (R)-diazepane | >99 | >99 | [15][17] |
| IRED from Micromonospora echinaurantiaca | Amino-ketone precursor for a diazepine | (S)-diazepane | >99 | >99 | [15][17] |
| Engineered IRED (I149Y/L200H/W234K) | N-Boc-4-oxo-azepane + amine | (S)-4-amino-azepane | >99 | >99 | [16] |
Experimental Protocol: IRED-Catalyzed Asymmetric Reductive Amination
This protocol provides a general procedure for the biocatalytic synthesis of a chiral azepane derivative using an imine reductase.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the amino-ketone substrate, glucose (for cofactor regeneration), NADP+, and a glucose dehydrogenase (for cofactor regeneration).
-
Enzyme Addition: The lyophilized IRED enzyme is added to the reaction mixture.
-
Reaction Execution: The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH may need to be controlled throughout the reaction.
-
Work-up and Extraction: The reaction mixture is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried and concentrated. The crude product is then purified by chromatography to yield the enantiopure azepane.
Biocatalytic Reductive Amination Workflow
Caption: A typical experimental workflow for biocatalytic reductive amination.
Conclusion: Selecting the Optimal Catalyst for Your Azepane Synthesis
The choice of the ideal catalyst for azepane ring formation is a multifaceted decision that depends on the specific target molecule, desired stereochemistry, and available resources.
-
Transition-metal catalysis offers the broadest substrate scope and a wealth of well-established protocols, making it a reliable choice for a wide range of azepane targets.
-
Organocatalysis provides an excellent avenue for the asymmetric synthesis of chiral azepanes, particularly when metal-free conditions are desired.
-
Biocatalysis stands out for its exceptional stereoselectivity and environmentally friendly reaction conditions, making it an increasingly attractive option for the synthesis of enantiopure pharmaceutical intermediates.
By understanding the strengths and limitations of each catalytic approach, as detailed in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel azepane-containing molecules with therapeutic potential.
References
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Álvarez, E., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972–1975. [Link]
- Hussain, S., et al. (2023). Biocatalytic Access to Chiral Benzazepines Using Imine Reductases.
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Zhu, D., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8343–8350. [Link]
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Cui, C., et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21(21), 4181-4184. [Link]
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Zhu, D., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Request PDF. [Link]
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O'Brien, C. J., et al. (2018). Palladium(ii)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines. Chemical Communications, 54(84), 11877-11880. [Link]
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O'Brien, C. J., et al. (2018). Palladium(II)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines. Request PDF. [Link]
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Hartwig, J. F., et al. (2002). A new pathway for hydroamination. Mechanism of palladium-catalyzed addition of anilines to vinylarenes. Journal of the American Chemical Society, 124(8), 1586–1587. [Link]
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Chang, S., et al. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247–9301. [Link]
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del Pozo, C., et al. (2010). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 12(11), 2586–2589. [Link]
-
Hartwig, J. F., et al. (2007). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 129(25), 7734–7735. [Link]
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Zhao, J., et al. (2013). Theoretical Studies on Intramolecular C−H Amination of Biaryl Azides Catalyzed by Four Different Late Transition Metals. Organometallics, 32(2), 415–426. [Link]
-
Hartwig, J. F., et al. (2006). Tropene derivatives by sequential intermolecular and transannular, intramolecular palladium-catalyzed hydroamination of cycloheptatriene. Journal of the American Chemical Society, 128(25), 8134–8135. [Link]
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Buchwald, S. L., et al. (2012). Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes. Angewandte Chemie International Edition, 51(30), 7454–7457. [Link]
-
del Pozo, C., et al. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(21), 7430-7453. [Link]
-
Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Singh, V. K., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2598–2647. [Link]
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Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. [Link]
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Kawatsura, M., & Hartwig, J. F. (2000). Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Journal of the American Chemical Society, 122(39), 9546–9547. [Link]
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Jana, U., et al. (2022). Advances in transition metal-catalyzed C–H amination strategies using anthranils. Organic & Biomolecular Chemistry, 20(2), 221-236. [Link]
-
Hartwig, J. F., et al. (2016). Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes. Organometallics, 35(17), 2977–2986. [Link]
-
Sánchez-Roselló, M., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(21), 7430-7453. [Link]
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Hartwig, J. F., et al. (2007). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Olefins with Primary and Secondary Amines. The Hartwig Group. [Link]
-
Bhanja, C., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1668–1694. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Boc-4-formyl-azepane: A Guide to Safety and Compliance
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Boc-4-formyl-azepane (CAS RN: 1065608-54-9), a key building block in medicinal chemistry. By grounding our protocols in established safety standards and explaining the rationale behind each step, we aim to foster a culture of safety and environmental responsibility in the laboratory.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with several hazard statements, which dictate the necessary handling and disposal precautions.
-
H302: Harmful if swallowed: This indicates oral toxicity. Accidental ingestion can lead to adverse health effects, underscoring the need for strict hygiene practices and prohibiting eating or drinking in the laboratory.
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of safety glasses or goggles.
-
H335: May cause respiratory irritation: Inhalation of the compound, likely as a dust or aerosol, can irritate the respiratory tract. Therefore, handling should occur in a well-ventilated area, preferably within a chemical fume hood.
The Boc (tert-butoxycarbonyl) protecting group is generally stable but can be removed under acidic conditions.[1] While not a primary disposal concern, this chemical property informs the need for waste segregation to prevent inadvertent reactions in a commingled waste container.
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1065608-54-9 | [2][3] |
| Molecular Formula | C12H21NO3 | [3] |
| Molecular Weight | 227.30 g/mol | [3] |
| Physical Form | Oil | |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the selection of appropriate PPE is a non-negotiable prerequisite for handling this compound during disposal operations. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a critical control measure in laboratories.[4]
-
Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: While handling in a fume hood should be sufficient, if there is a risk of generating aerosols outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.
Spill Management: Preparedness Prevents Escalation
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For a liquid spill, use an inert absorbent material like vermiculite or sand.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Cleanup: Carefully collect the absorbed material and spilled compound using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
Step-by-Step Disposal Protocol for this compound
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5] This is to prevent environmental contamination and potential reactions within the sewer system. The following protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste.
Step 1: Waste Identification and Segregation
-
Rationale: Proper segregation is crucial to prevent dangerous chemical reactions between incompatible waste streams. Aldehydes, like this compound, should be segregated from strong oxidizing agents, strong bases, and reducing agents.[5]
-
Procedure:
-
Designate a specific waste container for this compound and chemically compatible waste.
-
Do not mix this waste stream with aqueous, acidic, or basic waste.
-
If the compound was used in a solution, the solvent dictates the primary waste category (e.g., halogenated or non-halogenated solvent waste).
-
Step 2: Container Selection and Labeling
-
Rationale: The waste container must be compatible with the chemical to prevent leaks or degradation. Clear and accurate labeling is a legal requirement and ensures safe handling by all personnel, including waste management staff.
-
Procedure:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages on the label.
-
Step 3: Accumulation and Storage
-
Rationale: Safe temporary storage within the lab minimizes risks before pickup by trained EHS personnel.
-
Procedure:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Step 4: Arranging for Disposal
-
Rationale: Final disposal must be handled by a licensed hazardous waste contractor to ensure compliance with federal, state, and local regulations.
-
Procedure:
-
Once the container is full or is no longer being used, contact your institution's EHS department to schedule a waste pickup.
-
Do not exceed the accumulation time limits for your facility's waste generator status.
-
Ensure the exterior of the container is clean and the label is legible before handing it over to EHS personnel.
-
Below is a diagram illustrating the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory practice.
References
-
Capot Chemical. (n.d.). MSDS of tert-butyl 4-formylazepane-1-carboxylate. Retrieved from [Link]
-
Fluorochem. (n.d.). This compound. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 1065608-54-9 | this compound. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-formyl-4-methylazepane-1-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl 4-formylazepane-1-carboxylate, min 97%, 250 mg. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-甲酰基氮杂环庚烷-1-羧酸叔丁酯. Retrieved from [Link]
-
Chemsrc. (2025, August 23). tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 1065608-54-9 Name: this compound. Retrieved from [Link]
- European Patent Office. (2009, June 17). Deprotection of N-BOC compounds.
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
-
PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Boc-4-formyl-azepane
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Boc-4-formyl-azepane. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by equipping you with the knowledge to work safely and effectively. The following procedures are grounded in established safety principles and an expert understanding of the compound's likely physicochemical properties.
Hazard Assessment: Understanding the "Why" Behind the "What"
To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards of this compound. While comprehensive toxicological data may be limited, a robust safety plan can be developed by analyzing its chemical structure and referencing data from analogous compounds.
Chemical Structure Analysis:
-
Aldehyde Group (-CHO): Aldehydes as a class are known for their reactivity and potential as irritants to the skin, eyes, and respiratory system.[1] Some aldehydes can cause allergic skin reactions or breathing difficulties.[2][3]
-
Azepane Ring: This is a seven-membered saturated heterocycle containing nitrogen. Azepane derivatives should be handled with the assumption that they may be harmful if swallowed and can act as skin and eye irritants.[4]
-
Boc Protecting Group (tert-butoxycarbonyl): The Boc group is generally stable and renders the amine non-nucleophilic.[5][6] The primary hazards associated with Boc-protected compounds often arise during the deprotection step, which typically involves strong acids like trifluoroacetic acid (TFA).[7][8]
Known Hazard Profile: Based on available safety data, this compound is classified with the following hazards. This quantitative data forms the basis of our PPE recommendations.
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2) |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation |
| Source: Fluorochem Safety Information |
The Core Directive: Risk-Based PPE Selection
A one-size-fits-all approach to PPE is insufficient. The level of protection must be commensurate with the risk of exposure for the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves (single pair) | Standard lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Safety goggles | Nitrile gloves | Standard lab coat | Recommended to perform in a fume hood or ventilated enclosure. If not possible, an N95 respirator is advised to prevent inhalation of fine particulates.[1] |
| Solution Preparation & Transfers | Chemical splash goggles | Nitrile gloves | Standard lab coat | Must be performed in a certified chemical fume hood.[3] |
| Reaction Under Inert Atmosphere | Chemical splash goggles | Nitrile gloves | Standard lab coat | Work should be conducted within a chemical fume hood. |
| Reaction Workup & Extraction | Chemical splash goggles and a full-face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a standard lab coat | Must be performed in a certified chemical fume hood.[3] |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges may be required depending on spill size.[2] |
Operational Plan: Step-by-Step Protocols
Adherence to proper procedure is as critical as the equipment itself. The causality behind these steps is to prevent cross-contamination and ensure the integrity of the protective barrier.
PPE Donning Procedure (Putting On)
-
Lab Coat: Select a properly fitting coat and fasten all buttons. This is the first line of defense against incidental splashes.[3]
-
Goggles/Face Shield: Don eye protection. Ensure a snug fit for goggles to prevent splashes from entering around the edges.
-
Gloves: Pull on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[2] This prevents chemicals from seeping into the gap between your glove and sleeve.
PPE Doffing Procedure (Taking Off)
This sequence is designed to remove the most contaminated items first and minimize contact with the wearer's skin.
-
Gloves: Remove gloves using a proper technique to avoid touching the outer, contaminated surface with bare skin. Peel one glove off by pinching the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated hazardous waste container.
-
Apron/Outer Garments: Unfasten and remove any disposable apron, handling it by the straps.
-
Face Shield/Goggles: Remove eye protection by handling the strap, not the front surface.
-
Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[3]
Visualization of PPE Selection Logic
The following workflow illustrates the decision-making process for selecting appropriate PPE based on the nature of the experimental task.
Caption: Decision workflow for selecting appropriate PPE.
Emergency & Disposal Plans
5.1. Immediate Actions for Exposure
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
5.2. Spill Response
-
Evacuate the immediate area and alert colleagues.
-
Don appropriate PPE for cleanup, including respiratory protection if the spill is large or in a poorly ventilated area.[2]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pillows).
-
Carefully collect the absorbed material and place it in a clearly labeled, sealed hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.[4]
5.3. Disposal of Contaminated Materials
-
PPE and Consumables: All disposable PPE (gloves, aprons) and contaminated lab supplies (pipette tips, absorbent pads) must be placed in a designated, sealed hazardous waste container.[4]
-
Chemical Waste: Unused this compound and solutions containing it must be collected as hazardous waste. Do not dispose of it down the drain.[1][4] The preferred method of disposal for such organic compounds is high-temperature incineration by a licensed waste disposal contractor.[4] Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.[4]
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).
- Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Benchchem.
- Personal protective equipment for handling
- This compound Safety Inform
- Safety Data Sheet: 1-Boc-4-(4-formylphenyl)piperazine. Santa Cruz Biotechnology.
- Personal protective equipment for handling Betulinic aldehyde oxime. Benchchem.
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 1-Boc-Azepane-4-carboxylic acid. ChemScene.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Safety Data Sheet: AM2233 azepane isomer. Cayman Chemical.
- Safety Data Sheet: 1-Boc-homopiperazine. Fisher Scientific.
- Applic
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
